Ac-rC Phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H64N5O9PSi |
|---|---|
Molecular Weight |
902.1 g/mol |
IUPAC Name |
N-[1-[(2S,3S,4S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40?,42-,43-,44-,62?/m0/s1 |
InChI Key |
QKWKXYVKGFKODW-UPHSTXPVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N4-Acetyl-Cytidine (Ac-rC) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N4-Acetyl-Cytidine (Ac-rC) Phosphoramidite (B1245037), a crucial building block in the chemical synthesis of RNA. It details its chemical properties, its application in automated solid-phase oligonucleotide synthesis, and the functional significance of incorporating N4-acetylcytidine into RNA sequences for therapeutic and research purposes.
Introduction to Ac-rC Phosphoramidite
N4-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl)-N,N-diisopropyl) phosphoramidite, commonly referred to as this compound, is a protected ribonucleoside phosphoramidite used in automated solid-phase RNA synthesis. The key feature of this reagent is the use of an acetyl (Ac) group to protect the exocyclic amine of the cytidine (B196190) base. This protection strategy is fundamental to the synthesis of RNA oligonucleotides, especially those containing sensitive modifications, as it allows for rapid and mild deprotection conditions, preserving the integrity of the final RNA product.
The incorporation of N4-acetylcytidine (ac4C) into RNA is of significant biological interest. This post-transcriptional modification is known to play a role in regulating gene expression by affecting the stability and translation efficiency of mRNA.[1] Its dysregulation has been implicated in various diseases, including cancer, making synthetic oligonucleotides containing ac4C valuable tools for research and potential therapeutic development.[2]
Chemical Properties and Structure
The structure of this compound is designed for compatibility with the standard phosphoramidite synthesis cycle. Each protecting group serves a specific and critical function.
Figure 1: Chemical structure of this compound with key protecting groups highlighted.
-
5'-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl of the ribose sugar. Its removal at the beginning of each synthesis cycle exposes the 5'-OH for the subsequent coupling reaction. The orange color of the released DMT cation allows for real-time monitoring of coupling efficiency.[3]
-
2'-tert-Butyldimethylsilyl (TBDMS): This silyl (B83357) ether protects the 2'-hydroxyl group of the ribose, a critical feature for RNA synthesis to prevent chain branching. It is stable throughout the synthesis cycle and is removed in the final deprotection step using a fluoride (B91410) reagent.
-
N4-Acetyl (Ac): A mild base-labile group that protects the exocyclic amine of cytidine. Its lability is the primary advantage of this compound, enabling "UltraFAST" deprotection protocols that are significantly quicker and gentler than those required for more robust protecting groups like benzoyl (Bz).[4][5]
-
3'-O-(β-cyanoethyl)-N,N-diisopropyl Phosphoramidite: This is the reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.[6]
Technical Specifications
The following table summarizes the key technical data for this compound.
| Property | Value |
| Synonyms | N4-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-CE phosphoramidite |
| CAS Number | 121058-88-6 |
| Molecular Formula | C47H64N5O9PSi |
| Molecular Weight | 902.1 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | Typically ≥98% |
| Solubility | Soluble in anhydrous acetonitrile (B52724) |
| Storage | Store at -20°C under an inert atmosphere (e.g., Argon) |
Application in Automated RNA Synthesis
This compound is a standard reagent used in automated, solid-phase oligonucleotide synthesis, which follows a four-step cycle for each nucleotide addition. The use of the acetyl protecting group on cytidine is particularly advantageous for minimizing the duration of post-synthesis deprotection.[7]
The Synthesis Cycle
The synthesis of an RNA oligonucleotide is a sequential process that occurs in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each addition of a monomer, such as this compound, involves the following four steps.[3]
Figure 2: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Coupling Efficiency Comparison
While specific, side-by-side comparative data is not extensively published, the coupling efficiency for high-quality phosphoramidites, including Ac-rC, is consistently high, typically exceeding 99%.[4] The primary distinction and advantage of Ac-rC over alternatives like Benzoyl-rC (Bz-rC) lie not in the coupling efficiency but in the post-synthesis deprotection conditions.
| Parameter | This compound | Bz-rC Phosphoramidite |
| Typical Coupling Efficiency | >99% | >99% |
| Base Protecting Group | Acetyl (Ac) | Benzoyl (Bz) |
| Deprotection Conditions | Mild to UltraFAST (e.g., AMA, 10 min @ 65°C) | Standard/Harsh (e.g., NH4OH, 8-16 hours @ 55°C) |
| Compatibility | Ideal for sensitive modifications and long RNA strands | Less suitable for base-labile modifications |
Experimental Protocols
Automated Solid-Phase RNA Synthesis Protocol
This protocol outlines the key steps and reagents for a standard synthesis cycle on an automated DNA/RNA synthesizer using this compound.
Reagents:
-
Phosphoramidites: 0.1 M solution of this compound (and other required RNA phosphoramidites) in anhydrous acetonitrile.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Capping Solutions:
-
Cap A: Acetic anhydride (B1165640) in THF/Pyridine.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
-
Wash Solvent: Anhydrous acetonitrile.
Protocol Steps (per cycle):
-
Deblocking: The solid support is washed with deblocking solution to remove the 5'-DMT group from the growing oligonucleotide chain. This step is followed by extensive washing with anhydrous acetonitrile.
-
Coupling: A solution of this compound and activator are simultaneously delivered to the synthesis column.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with Cap A and Cap B solutions to prevent the formation of deletion mutations in subsequent cycles.[3]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the iodine solution.
-
Wash: The column is thoroughly washed with anhydrous acetonitrile before initiating the next cycle.
Oligonucleotide Cleavage and Deprotection
The choice of deprotection protocol is the most critical step where this compound demonstrates its primary advantage. The mild conditions required for removing the acetyl group help prevent degradation of the RNA strand and any other sensitive modifications present.
Figure 3: A generalized workflow for the deprotection and purification of synthetic RNA.
Comparative Deprotection Protocols:
The following table compares common deprotection methods suitable for oligonucleotides synthesized with this compound. The "UltraFAST" method is highly recommended.[10][11]
| Protocol Name | Reagent Composition | Conditions | Key Advantages |
| UltraFAST | Ammonium (B1175870) hydroxide (B78521) / 40% Methylamine (B109427) (AMA) (1:1 v/v) | 10 minutes at 65°C | Extremely rapid; minimizes side reactions; high purity product.[5] |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | 4 hours at Room Temp. | Very gentle; suitable for extremely base-labile modifications (e.g., some fluorescent dyes). |
| Standard (Ammonia) | Concentrated Ammonium Hydroxide | 12-16 hours at 55°C | Traditional method; much slower and harsher than AMA. |
Detailed UltraFAST Deprotection Protocol:
-
Transfer the solid support (e.g., CPG) from the synthesis column to a 2 mL screw-cap vial.
-
Add 1 mL of a pre-mixed 1:1 (v/v) solution of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).
-
Seal the vial tightly and place it in a heating block at 65°C for 10-15 minutes.
-
Cool the vial to room temperature and transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
-
2'-TBDMS Deprotection: To the dried residue, add a fluoride-containing reagent such as Triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent (e.g., DMSO or NMP). Incubate at 65°C for 2.5 hours.
-
Quench the reaction and desalt the oligonucleotide using an appropriate method (e.g., ethanol (B145695) precipitation or a desalting column).
-
The final product can then be purified by HPLC or PAGE.
Applications and Significance
The ability to synthesize RNA oligonucleotides with site-specific incorporation of N4-acetylcytidine is crucial for studying its biological roles.
-
mRNA Stability and Translation: ac4C modification has been shown to increase the stability and translational efficiency of mRNAs. Synthesizing RNA with and without ac4C allows researchers to directly investigate these effects on specific genes of interest.
-
Therapeutic Oligonucleotides: The development of RNA-based therapeutics, such as siRNAs and antisense oligonucleotides, often involves chemical modifications to enhance stability and efficacy. The use of this compound allows for the creation of these complex molecules under mild conditions that preserve their integrity.
-
Cancer Research: Abnormal levels of ac4C modification, driven by the enzyme NAT10, have been linked to the progression of various cancers. Oligonucleotides containing ac4C are essential tools for studying the molecular mechanisms underlying these observations and for developing targeted therapies.[1]
-
Structural Biology: The acetyl group on cytidine can influence the local conformation of the RNA backbone and its interactions with proteins and other nucleic acids. Site-specific incorporation of ac4C is valuable for NMR and X-ray crystallography studies aimed at understanding RNA structure and function.
Conclusion
This compound is an essential reagent for modern RNA synthesis, offering a critical advantage in its capacity for rapid and mild deprotection. This feature is paramount for the synthesis of high-purity, full-length RNA oligonucleotides, particularly those that are long or contain sensitive chemical modifications. As research into the epitranscriptome expands, the demand for custom synthetic RNAs containing modifications like N4-acetylcytidine will continue to grow, making this compound an indispensable tool for advancing our understanding of RNA biology and developing next-generation RNA therapeutics.
References
- 1. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. RNA Phosphoramidites | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
Introduction: The Significance of N4-acetylcytidine in the Epitranscriptome
An In-Depth Technical Guide to N4-acetylcytidine (ac4C) Phosphoramidite (B1245037): Function, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found across all domains of life, from bacteria to humans.[1][2] As a key player in the field of epitranscriptomics, ac4C modulates the structure and function of various RNA species, thereby influencing fundamental cellular processes. This modification involves the addition of an acetyl group to the N4 position of the cytosine base, a reaction catalyzed in humans by the sole "writer" enzyme, N-acetyltransferase 10 (NAT10).[3]
The chemical synthesis of RNA oligonucleotides containing ac4C is essential for detailed biophysical studies and the development of RNA-based therapeutics. This is achieved through solid-phase synthesis using a specialized N4-acetylcytidine phosphoramidite building block. Unlike standard phosphoramidites, the use of ac4C requires modified synthesis and deprotection protocols to preserve the chemically labile acetyl group.[4][5] This guide provides a comprehensive overview of the function of ac4C, the technical considerations for its synthetic incorporation into RNA, key experimental protocols for its detection, and its emerging role in disease and drug development.
Core Functions of N4-acetylcytidine
The primary function of ac4C is to fine-tune RNA metabolism through several key mechanisms:
-
Enhancing RNA Duplex Stability: The most fundamental role of ac4C is to stabilize RNA structures. The acetyl group enhances the Watson-Crick base-pairing strength between cytidine (B196190) and guanosine (B1672433) (C-G).[3] This increased stability is crucial for the proper folding and function of non-coding RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA).[1][4]
-
Regulating mRNA Translation: The effect of ac4C on messenger RNA (mRNA) is position-dependent. When located within the coding sequence (CDS), ac4C has been shown to increase both mRNA stability and translation efficiency, leading to higher protein output.[3][6] This regulation is critical for controlling the expression of key genes involved in processes like cell proliferation and stress response.
-
Ensuring Translational Fidelity: In tRNA, ac4C is often found in the anticodon loop, where it helps ensure accurate codon recognition and the correct incorporation of amino acids during protein synthesis, thereby preventing translational errors.[7]
-
Facilitating Ribosome Biogenesis: Within 18S rRNA, ac4C modifications are essential for the correct processing of precursor rRNA and the proper assembly of the 40S ribosomal subunit.[6]
The Writer Enzyme: N-acetyltransferase 10 (NAT10)
In eukaryotes, all known ac4C modifications are installed by NAT10 (or its homolog Kre33 in yeast).[1] NAT10 functions by transferring an acetyl group from acetyl-CoA to target cytidine residues in an ATP-dependent reaction.[3] Its activity is not solitary; it relies on adaptor proteins to direct it to specific RNA targets. For instance, THUMPD1 assists in tRNA acetylation, while small nucleolar RNAs (snoRNAs) guide its activity on rRNA.[3] Given its central role, the dysregulation of NAT10 is linked to numerous diseases, including cancer and premature aging syndromes, making it a significant target for therapeutic intervention.[4][8][9]
Chemical Synthesis: The Role of N4-acetylcytidine Phosphoramidite
The study of ac4C's precise functions requires synthetic RNA oligonucleotides containing this modification at specific sites. This is accomplished via solid-phase RNA synthesis, which uses phosphoramidite monomers as the chemical building blocks.
However, the N4-acetyl group on cytidine is highly sensitive and is readily cleaved by the nucleophilic reagents (like ammonium (B1175870) hydroxide) used in standard RNA deprotection protocols.[5][10] Therefore, a specialized chemical strategy is required.
Modified Solid-Phase Synthesis for ac4C-RNA
To successfully synthesize ac4C-containing RNA, the process is modified in several key ways:[4][5]
-
Base Protection: The exocyclic amino groups of standard nucleobases (A, G, C) are protected with groups that can be removed under non-nucleophilic conditions, such as the cyanoethyl O-carbamate (ceoc) group.
-
Phosphoramidite Monomer: The N4-acetylcytidine phosphoramidite is used for incorporation, with its own hydroxyl and phosphate (B84403) groups appropriately protected for the synthesis cycle.
-
Deprotection and Cleavage: Following synthesis, non-nucleophilic bases like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) or fluoride-based reagents are used to remove the protecting groups and cleave the RNA from the solid support, preserving the integrity of the ac4C modification.[5][10]
Experimental Protocols for ac4C Detection and Mapping
Two primary high-throughput sequencing methods are used to map ac4C across the transcriptome.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
acRIP-seq is an antibody-based method for identifying ac4C-enriched regions in RNA.[11][12]
Methodology:
-
RNA Isolation & Fragmentation: Total RNA is isolated from cells or tissues and fragmented into smaller pieces (typically ~100-200 nucleotides).
-
Immunoprecipitation (IP): The RNA fragments are incubated with an antibody that specifically recognizes and binds to N4-acetylcytidine. An IgG antibody is used in a parallel sample as a negative control.
-
Enrichment: Protein A/G-conjugated magnetic beads are used to capture the antibody-RNA complexes, thereby enriching for fragments containing ac4C.
-
RNA Elution and Purification: The bound RNA is eluted from the beads and purified.
-
Library Preparation & Sequencing: The enriched RNA fragments (and input controls) are converted into cDNA libraries and sequenced using next-generation sequencing (NGS).
-
Data Analysis: Sequencing reads are mapped to the genome, and bioinformatic analysis identifies "peaks" where reads are significantly enriched in the ac4C-IP sample compared to the input and IgG controls, revealing the locations of ac4C modifications.
N4-acetylcytidine Sequencing (ac4C-seq)
ac4C-seq is a chemical-based method that provides single-nucleotide resolution mapping of ac4C sites. It leverages the unique chemical reactivity of the acetylated base.[13][14]
Methodology:
-
RNA Isolation: High-quality total RNA is isolated. A portion is set aside for a "no treatment" control.
-
Chemical Reduction: The RNA is treated with a reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄).[13][15] This reaction reduces ac4C to tetrahydro-N4-acetylcytidine. Other canonical bases are unaffected.
-
RNA Fragmentation & Library Preparation: The reduced RNA is fragmented, and sequencing adapters are ligated.
-
Reverse Transcription (RT): During the RT step to synthesize cDNA, reverse transcriptase misinterprets the reduced ac4C base as a uridine (B1682114) (U).
-
Sequencing & Data Analysis: The cDNA libraries are sequenced. A bioinformatic pipeline is used to compare the treated sample to the control. Sites of ac4C are identified by a characteristic cytosine-to-thymine (C>T) misincorporation that is present only in the chemically treated sample.
Quantitative Data Presentation
Thermodynamic Stabilization of RNA Duplexes by ac4C
Thermal denaturation experiments quantitatively demonstrate the stabilizing effect of ac4C. The melting temperature (Tm), the temperature at which half of the duplex RNA dissociates, is a direct measure of stability. Studies on a sequence from human 18S rRNA show a significant increase in Tm when a standard C-G pair is replaced with an ac4C-G pair.
| Duplex Context (Human 18S rRNA Helix 45 Model) | Modification | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C |
| Canonical Duplex | Cytidine (C) | 69.1 | (Reference) |
| Acetylated Duplex | N4-acetylcytidine (ac4C) | 73.4 | +4.3 |
| Canonical Duplex with G•U wobble pair | Cytidine (C) | 63.8 | (Reference) |
| Acetylated Duplex with G•U wobble pair | N4-acetylcytidine (ac4C) | 68.6 | +4.8 |
| Data adapted from Bartee et al., J. Am. Chem. Soc. 2022.[2][4] |
Abundance of ac4C in Plant mRNA
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to quantify the overall abundance of ac4C relative to canonical cytidine in the mRNA of various plant species, highlighting its conserved presence.
| Plant Species | Common Name | ac4C/C Ratio in mRNA (%) |
| Arabidopsis thaliana | Thale Cress | 0.0125 ± 0.0019 |
| Glycine max | Soybean | 0.0176 ± 0.0024 |
| Solanum lycopersicum | Tomato | 0.0111 ± 0.0026 |
| Oryza sativa | Rice | 0.0143 ± 0.0027 |
| Data represents mean ± SD, adapted from Gissendanner et al., The Plant Cell 2023.[16] |
Role in Oncogenic Signaling Pathways and Therapeutic Potential
The role of ac4C modification and its writer, NAT10, is increasingly implicated in cancer progression.[6][9] High expression of NAT10 is often correlated with poor prognosis in various cancers, including colorectal, liver, and breast cancer.[9][17]
One well-defined mechanism involves the Wnt/β-catenin signaling pathway in colorectal cancer (CRC).[17][18]
-
NAT10 Upregulation: In CRC cells, NAT10 levels are elevated.
-
mRNA Acetylation: NAT10 targets and deposits ac4C marks on the mRNA of Kinesin Family Member 23 (KIF23).
-
mRNA Stabilization: The ac4C modification enhances the stability of the KIF23 transcript, preventing its degradation and increasing its translation.
-
Pathway Activation: The resulting overabundance of KIF23 protein activates the Wnt/β-catenin pathway, a critical driver of cell proliferation and metastasis.
This direct link between an RNA modification and a major oncogenic pathway highlights NAT10 as a promising therapeutic target. Inhibitors of NAT10, such as Remodelin, have shown efficacy in preclinical models by reducing ac4C levels, destabilizing oncogenic mRNAs, and suppressing tumor growth.[6][17]
Conclusion and Future Directions
N4-acetylcytidine is a critical epitranscriptomic mark that fine-tunes gene expression by modulating RNA stability and translation. The development of specialized N4-acetylcytidine phosphoramidites and associated chemical synthesis protocols has been instrumental in enabling detailed functional and structural studies. Combined with powerful mapping techniques like acRIP-seq and ac4C-seq, researchers can now probe the transcriptome-wide landscape of this modification. The clear involvement of the ac4C writer enzyme NAT10 in driving oncogenic signaling pathways has established it as a compelling target for the development of novel cancer therapeutics. Future research will likely focus on discovering ac4C "reader" and "eraser" proteins, further elucidating its role in other diseases, and advancing NAT10 inhibitors into clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Prognostic and Immunological Role of mRNA ac4C Regulator NAT10 in Pan-Cancer: New Territory for Cancer Research? [frontiersin.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]
- 12. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 13. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 14. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 15. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ac-rC Phosphoramidite in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-acetylcytidine (Ac-rC) phosphoramidite (B1245037) and its application in the solid-phase synthesis of RNA. Ac-rC is a crucial building block for the synthesis of modified RNA oligonucleotides, offering unique properties that are beneficial for various research and therapeutic applications. This document details the core principles of its use, quantitative performance data, and step-by-step experimental protocols.
Introduction to Ac-rC Phosphoramidite
N-acetylcytidine (Ac-rC) phosphoramidite is a modified ribonucleoside phosphoramidite where the exocyclic amine of cytidine (B196190) is protected by an acetyl group. This protection is essential during automated solid-phase RNA synthesis to prevent unwanted side reactions during the phosphoramidite coupling steps.[1] The acetyl protecting group is favored for its straightforward removal under mild basic conditions, which is compatible with the overall deprotection strategy for synthetic RNA.[2]
Beyond its role as a protecting group, N4-acetylcytidine (ac4C) is a naturally occurring post-transcriptional modification in various RNA species, including tRNA and rRNA.[3] This modification has been shown to enhance the thermal stability of RNA duplexes, a property that is highly desirable in the development of RNA-based therapeutics and diagnostics.[3][4]
Quantitative Performance Data
The use of this compound in RNA synthesis is characterized by high efficiency and its impact on the thermodynamic stability of the resulting RNA duplexes.
Table 1: Coupling Efficiency of this compound
| Parameter | Value | Reference |
| Average Coupling Efficiency | >98% | [5] |
| Typical Coupling Time | 3 - 6 minutes | [2][5] |
Note: Coupling efficiency is a measure of the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle. High coupling efficiency is critical for the synthesis of full-length oligonucleotides.[6]
Table 2: Thermal Stability of RNA containing N4-acetylcytidine (ac4C)
The incorporation of ac4C into RNA oligonucleotides has a notable stabilizing effect on duplex formation, as indicated by the change in melting temperature (ΔTm).
| RNA Context | Change in Melting Temperature (ΔTm) | Reference |
| Fully Complementary RNA Duplex | +1.7 °C | [4] |
| RNA Duplex with a G•U wobble pair | +3.1 °C | [4] |
| tRNA hairpin | +8.2 °C | [4] |
| Polyuridine DNA context | +0.4 °C | [3] |
Note: ΔTm is the difference in the melting temperature of the modified RNA duplex compared to its unmodified counterpart. A positive ΔTm indicates increased thermal stability.
Experimental Workflow for RNA Synthesis using this compound
The following diagram illustrates the key stages involved in the solid-phase synthesis of RNA oligonucleotides incorporating this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of RNA oligonucleotides containing Ac-rC. These protocols are based on standard phosphoramidite chemistry and may require optimization based on the specific oligonucleotide sequence and synthesis scale.
Preparation of Reagents
-
This compound Solution: Dissolve the this compound in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.[7] This solution should be prepared fresh or stored under an inert atmosphere (e.g., argon) at -20°C.[8]
-
Activator Solution: Prepare a 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) or other suitable activator in anhydrous acetonitrile.[2]
-
Deblocking Solution: 3% trichloroacetic acid (TCA) in anhydrous dichloromethane.[9]
-
Capping Solutions:
-
Cap A: Acetic anhydride/2,6-lutidine/tetrahydrofuran (THF) (1:1:8 v/v/v).
-
Cap B: 16% N-methylimidazole in THF.[10]
-
-
Oxidation Solution: 0.02 M iodine in a mixture of THF/pyridine/water.[11]
-
Cleavage and Base Deprotection Solution: A 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and 40% aqueous methylamine (B109427) (AMA).[7][12]
-
2'-Hydroxyl Deprotection Solution: Triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or neat.[13]
Automated Solid-Phase Synthesis Cycle
The following steps are performed sequentially in an automated DNA/RNA synthesizer for each nucleotide addition.
-
Deblocking (Detritylation):
-
The solid support is washed with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.[9]
-
The column is then washed with anhydrous acetonitrile to remove the acid and any residual water.
-
-
Coupling:
-
Capping:
-
To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are irreversibly capped.
-
The capping solutions (Cap A and Cap B) are delivered to the column to acetylate the unreacted termini.[10]
-
-
Oxidation:
-
The unstable phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.
-
The oxidation solution is passed through the column.[11]
-
The column is washed with anhydrous acetonitrile to prepare for the next synthesis cycle.
-
Post-Synthesis Cleavage and Deprotection
-
Cleavage from Solid Support and Base/Phosphate Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1.5 mL of the AMA solution (ammonium hydroxide/methylamine).[1]
-
Incubate the vial at 65°C for 10-15 minutes. This step cleaves the RNA from the support and removes the acetyl group from cytidine, other base protecting groups, and the cyanoethyl groups from the phosphate backbone.[1][7]
-
Cool the vial and transfer the supernatant containing the partially deprotected RNA to a new tube.
-
-
2'-Hydroxyl Silyl Group Deprotection:
-
Evaporate the AMA solution to dryness.
-
Resuspend the RNA pellet in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Add triethylamine trihydrofluoride (TEA·3HF) and incubate at 65°C for 2.5 hours to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) or other silyl protecting groups.[2][12]
-
Purification of the Final RNA Oligonucleotide
Following deprotection, the crude RNA oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Offers high resolution for purifying the full-length product.
-
High-Performance Liquid Chromatography (HPLC): Both ion-exchange and reverse-phase HPLC can be used for effective purification.[14]
-
Cartridge Purification: Solid-phase extraction cartridges (e.g., Glen-Pak™) can be used for desalting and purification.[12]
Conclusion
This compound is an invaluable reagent for the chemical synthesis of RNA. Its use ensures high coupling efficiency and provides a straightforward method for introducing the naturally occurring and stabilizing N4-acetylcytidine modification into synthetic RNA oligonucleotides. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize high-quality, modified RNA for a wide range of applications, from basic research to the development of novel RNA-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. biotage.com [biotage.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Properties of Ac-rC Phosphoramidite
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, a thorough understanding of the building blocks is paramount. Ac-rC phosphoramidite (B1245037) (N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite) is a critical reagent for the incorporation of cytidine (B196190) into synthetic RNA strands. This guide provides a comprehensive overview of its chemical properties, synthesis, and application in solid-phase oligonucleotide synthesis.
Core Chemical Properties
Ac-rC phosphoramidite is a white to off-white powder.[1] Its stability is crucial for successful oligonucleotide synthesis, and it is highly sensitive to moisture and oxidation.[2] Proper handling and storage are therefore essential to maintain its reactivity and ensure high coupling efficiencies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various suppliers and scientific resources.
| Property | Value | Source(s) |
| Molecular Weight | 902.10 g/mol | [3][4] |
| Molecular Formula | C47H64N5O9PSi | [3][4][5] |
| Purity | ≥97% by HPLC, typically >98% | [4][][7] |
| Appearance | White to off-white powder | [1][] |
| Solubility | Soluble in Acetonitrile and Dichloromethane | [5][] |
| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., Argon) | [2][3][7][8] |
Table 1: Physicochemical Properties of this compound
| Parameter | Condition | Duration | Source(s) |
| Solid State | -20°C (Freezer) | Several months | [2] |
| In Solution (Anhydrous Acetonitrile) | -20°C (Freezer) | Use as quickly as possible | [2] |
| On Synthesizer (in solution) | Ambient | Limited stability, degradation occurs | [9] |
Table 2: Storage and Stability of this compound
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the protection of the functional groups of cytidine. The following is a generalized protocol based on established chemical principles.
Experimental Protocol: Synthesis of this compound
-
Protection of 5'-Hydroxyl and 2'-Hydroxyl Groups: The 5'-hydroxyl group of cytidine is protected with a dimethoxytrityl (DMT) group, and the 2'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group.
-
N-Acetylation: The exocyclic amine of the cytosine base is acetylated using acetic anhydride (B1165640) in the presence of a base like pyridine.
-
Phosphitylation: The final step involves the phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Purification: The final product is purified by silica (B1680970) gel chromatography to ensure high purity for subsequent use in oligonucleotide synthesis.
Below is a visual representation of the synthesis workflow.
Application in Solid-Phase Oligonucleotide Synthesis
This compound is a key reagent in the automated solid-phase synthesis of RNA oligonucleotides. The synthesis cycle involves four main steps that are repeated for each nucleotide addition. The coupling efficiency of each step is critical to the overall yield of the final product.[10][11]
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
The synthesis is typically performed on an automated DNA/RNA synthesizer using a solid support, such as controlled pore glass (CPG).
-
Deblocking (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) in dichloromethane.[12] This exposes the 5'-hydroxyl for the subsequent coupling reaction.
-
Coupling: The this compound is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[12] This reaction is highly efficient, typically exceeding 99%.[11]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture, commonly acetic anhydride and N-methylimidazole. This prevents the formation of deletion sequences (n-1 mers).[12]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[9]
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis.
Cleavage and Deprotection of the Oligonucleotide
After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The choice of deprotection method depends on the sensitivity of the nucleobases and any modifications present in the sequence. The acetyl protecting group on cytidine allows for rapid deprotection protocols.
Experimental Protocol: Cleavage and Deprotection
Standard Deprotection:
-
Cleavage and Base Deprotection: The solid support is treated with concentrated aqueous ammonia (B1221849) or a mixture of aqueous ammonia and methylamine (B109427) (AMA) at an elevated temperature (e.g., 55-65°C) for several hours.[9][13] This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (acetyl).
-
2'-O-TBDMS Deprotection: The silyl (B83357) protecting group on the 2'-hydroxyl is removed by treatment with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).
"UltraFAST" Deprotection:
The use of this compound is compatible with "UltraFAST" deprotection protocols.[14][15]
-
Cleavage and Base Deprotection: Treatment with a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (AMA) at 65°C for 5-10 minutes.[14][15] This significantly reduces the deprotection time compared to standard methods.
-
2'-O-TBDMS Deprotection: This step remains the same as in the standard protocol.
The workflow for oligonucleotide deprotection is visualized below.
References
- 1. indiamart.com [indiamart.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Buy this compound [smolecule.com]
- 7. Thermo Scientific this compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.pt]
- 8. TheraPure™ this compound, 20-400 finish bottle 1 g | Buy Online [thermofisher.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ac-rC Phosphoramidite (B1245037) and its Protecting Groups in RNA Synthesis
This technical guide provides a comprehensive overview of N⁴-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-phosphoramidite (Ac-rC phosphoramidite), a fundamental building block in the chemical synthesis of RNA oligonucleotides. We will delve into the critical roles of its three protecting groups—Dimethoxytrityl (DMT), tert-Butyldimethylsilyl (TBDMS), and Acetyl (Ac)—and provide detailed data and protocols essential for its successful application.
The Core Structure: Understanding this compound
This compound is a modified cytidine (B196190) nucleoside optimized for solid-phase RNA synthesis. Each component of the molecule is engineered for a specific function within the synthesis cycle, with the protecting groups being paramount to ensuring high-fidelity, high-yield production of the target RNA sequence.
-
5'-O-Dimethoxytrityl (DMT): A bulky group that protects the 5'-hydroxyl, directing the synthesis to proceed in the required 3' to 5' direction.[1][2] Its removal is carefully controlled and serves as a key quality control point.
-
2'-O-tert-Butyldimethylsilyl (TBDMS): A silyl (B83357) ether group that shields the 2'-hydroxyl of the ribose sugar.[3][4] This protection is essential to prevent the formation of undesired 2'-5' phosphodiester linkages and to avoid chain degradation during synthesis.[3]
-
N⁴-Acetyl (Ac): Protects the exocyclic amine of the cytidine base. The acetyl group is classified as a "fast-deprotecting" group, making it compatible with rapid deprotection protocols that significantly reduce the time required to release the final RNA product.[5][6]
The Role and Chemistry of Protecting Groups
The success of RNA synthesis hinges on a robust and orthogonal protecting group strategy, where each group can be selectively removed without affecting the others or the integrity of the growing oligonucleotide chain.
DMT Group (5'-Hydroxyl Protection)
The DMT group is the gatekeeper of the synthesis cycle.[1] It is stable under the basic and neutral conditions of coupling and oxidation but is rapidly and quantitatively cleaved by a mild acid, typically trichloroacetic acid (TCA) in dichloromethane.[1][7] Upon cleavage, the resulting DMT carbocation is a vibrant orange color, and its absorbance at 495 nm is measured to determine the coupling efficiency of the previous cycle, providing real-time feedback on synthesis performance.[7]
TBDMS Group (2'-Hydroxyl Protection)
The 2'-hydroxyl group of ribose is more sterically hindered than the 5'-hydroxyl but still requires protection to prevent side reactions.[3] The TBDMS group is stable throughout the entire synthesis cycle, including the acidic detritylation steps. Its removal is the final step in the deprotection process, accomplished using a fluoride (B91410) ion source, most commonly triethylamine (B128534) trihydrofluoride (TEA·3HF), in a solvent like dimethyl sulfoxide (B87167) (DMSO).[5][8][9]
Acetyl Group (N⁴-Amine Protection)
The exocyclic amine of cytidine must be protected to prevent it from reacting with the activated phosphoramidite during the coupling step. While traditional protecting groups like benzoyl (Bz) are effective, their removal requires prolonged exposure to harsh basic conditions. The acetyl group on this compound is significantly more labile, allowing for rapid removal using reagents like a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) in as little as 10-15 minutes at 65°C.[6][9] This "UltraFAST" deprotection is critical for minimizing potential RNA degradation and accelerating workflow.[5]
The Automated Solid-Phase RNA Synthesis Cycle
The synthesis of an RNA oligonucleotide is a cyclical process performed on an automated synthesizer. Each cycle, which adds one nucleotide to the growing chain, consists of four key steps.[10][11]
-
Detritylation: The acid-labile 5'-DMT group is removed from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next reaction.
-
Coupling: The this compound is activated (e.g., with tetrazole) and reacts with the free 5'-hydroxyl of the growing chain to form a phosphite (B83602) triester linkage.[]
-
Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. This prevents the formation of deletion mutations (n-1 sequences) in the final product.[10]
-
Oxidation: The unstable phosphite triester backbone is oxidized to a stable phosphate triester using an iodine solution. This completes the cycle, and the process repeats until the entire sequence is assembled.
Quantitative Performance Data
The efficiency of each step in the synthesis and deprotection process is critical for obtaining a high yield of pure, full-length RNA.
Table 1: Impact of Coupling Efficiency on Final Yield
High coupling efficiency is paramount, as the overall yield of the full-length product decreases exponentially with the length of the oligonucleotide.[13] An average efficiency below 98% is generally insufficient for producing long oligonucleotides.[13]
| Oligo Length | 98.0% Avg. Coupling Efficiency | 99.0% Avg. Coupling Efficiency | 99.5% Avg. Coupling Efficiency |
| 20mer | 68% | 83% | 91% |
| 50mer | 36% | 61% | 78% |
| 100mer | 13% | 37% | 61% |
Data represents the theoretical maximum yield of the full-length oligonucleotide.
Table 2: Deprotection Conditions for TBDMS/Ac-Protected RNA
The deprotection of RNA synthesized with this compound is a two-step process.[9] The first step removes the base (Ac) and phosphate (cyanoethyl) protecting groups, while the second removes the 2'-TBDMS group.[6][9]
| Step | Protocol | Reagent | Temperature | Duration |
| 1: Base & Phosphate Deprotection | UltraFAST[9] | Ammonia/Methylamine (AMA) (1:1 v/v) | 65°C | 10 - 15 min |
| Standard | Ammonium Hydroxide/Ethanol (3:1 v/v) | 55°C | 16 - 17 hours | |
| 2: 2'-O-TBDMS Removal | Standard (DMT-off)[5][8] | Triethylamine tris(hydrofluoride) (TEA·3HF) in anhydrous DMSO | 65°C | 2.5 hours |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and deprotection of RNA oligonucleotides using this compound.
Protocol 1: UltraFast Cleavage and Deprotection (DMT-off)
This protocol is designed for standard RNA oligonucleotides where the final 5'-DMT group has been removed by the synthesizer.
Materials:
-
RNA oligonucleotide on solid support (e.g., CPG).
-
Ammonia/Methylamine (AMA) solution: 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.[9]
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Triethylamine tris(hydrofluoride) (TEA·3HF).[9]
-
Sterile, RNase-free microcentrifuge tubes.
-
Heating block and centrifugal evaporator (SpeedVac).
Procedure:
-
Cleavage & Base/Phosphate Deprotection: a. Transfer the solid support containing the synthesized RNA from the synthesis column to a sterile 2 mL vial. b. Add 1.0 mL of AMA solution (for a 1 µmol scale synthesis).[9] Seal the vial tightly. c. Heat the vial at 65°C for 15 minutes to cleave the oligonucleotide from the support and remove the Ac and cyanoethyl protecting groups.[9] d. Cool the vial to room temperature. Carefully transfer the supernatant containing the RNA to a new sterile tube. e. Evaporate the solution to dryness using a centrifugal evaporator.
-
2'-O-TBDMS Group Removal: a. Redissolve the dried RNA pellet in 100 µL of anhydrous DMSO. If necessary, heat briefly at 65°C to fully dissolve.[5][9] b. Add 125 µL of TEA·3HF to the DMSO solution. Mix well.[5][9] c. Heat the reaction at 65°C for 2.5 hours.[5][9] d. Cool the reaction tube in a freezer briefly to stop the reaction. e. The fully deprotected RNA is now ready for downstream purification (e.g., desalting, HPLC, or PAGE).
Logical Workflow for Two-Step RNA Deprotection
The deprotection strategy is designed to remove the protecting groups in a specific order to preserve the integrity of the RNA molecule.
Conclusion
The this compound, with its integrated DMT, TBDMS, and Acetyl protecting groups, represents a highly refined chemical tool for modern RNA synthesis. The acid-lability of the DMT group, the fluoride-lability of the TBDMS group, and the fast-cleavage characteristics of the Acetyl group form an orthogonal system that enables the efficient, high-fidelity synthesis of RNA oligonucleotides. Understanding and optimizing the protocols for its use, particularly the conditions for coupling and deprotection, are critical for researchers and developers aiming to produce high-quality RNA for therapeutic, diagnostic, and advanced research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. kulturkaufhaus.de [kulturkaufhaus.de]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. atdbio.com [atdbio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. glenresearch.com [glenresearch.com]
The Role of N4-acetylcytidine (ac4C) in RNA Structure and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found in all domains of life.[1] This modification, where an acetyl group is added to the N4 position of cytidine, plays a critical role in modulating RNA structure, stability, and function. The primary enzyme responsible for this modification in eukaryotes is N-acetyltransferase 10 (NAT10).[2][3] Dysregulation of ac4C levels has been implicated in various diseases, including cancer, making NAT10 and the ac4C modification pathway a promising area for therapeutic development.[4][5][6] This technical guide provides an in-depth overview of the role of ac4C in RNA structure, its impact on gene expression, and detailed methodologies for its detection and characterization.
The Biochemical Landscape of ac4C
N4-acetylcytidine is synthesized by the enzyme NAT10, which utilizes acetyl-coenzyme A as an acetyl donor.[7] This modification is found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), where it exerts distinct functional roles.[3][6] In tRNA and rRNA, ac4C is crucial for maintaining structural integrity and ensuring the fidelity of protein translation.[3][8] In mRNA, ac4C enhances stability and promotes translation efficiency.[9][10]
Impact of ac4C on RNA Structure and Function: Quantitative Insights
The presence of ac4C significantly influences the biophysical properties of RNA, primarily by enhancing its structural stability. This stabilization is attributed to the acetyl group's ability to promote a C3'-endo sugar pucker conformation and increase the stability of C-G base pairs.
Table 1: Effect of ac4C on RNA Duplex Stability
| RNA Duplex Context | ΔTm (°C) vs. Unmodified Cytidine | Reference |
| Duplex RNA based on helix 45 of human 18S rRNA | +3.1 | [3] |
| Duplex RNA with a G•U pair proximal to the acetylated 5′-CCG-3' | +1.7 | [11] |
ΔTm represents the change in melting temperature.
The increased thermal stability conferred by ac4C has profound biological implications. For instance, in thermophilic archaea, increased levels of ac4C are observed at higher temperatures, suggesting a role in adaptation to extreme environments.[1] In eukaryotes, the stabilization of tRNA and rRNA structure by ac4C is critical for their proper function in protein synthesis.[3]
Table 2: Functional Consequences of ac4C Modification on mRNA
| Functional Parameter | Observation | Reference |
| mRNA Stability | Transcripts with ac4C have significantly longer half-lives. | [9][12] |
| Depletion of NAT10 leads to a significant decrease in the half-life of ac4C-containing mRNAs. | [9][12] | |
| Translation Efficiency | Acetylated transcripts show higher translation efficiency in wild-type cells. | [10][12] |
| Translation efficiency of acetylated transcripts significantly decreases upon NAT10 depletion. | [12] | |
| ac4C at a wobble site C codon significantly promotes protein translation efficiency. | [13] |
Signaling Pathways and Logical Relationships
The deposition of ac4C by NAT10 is integrated into cellular signaling networks, particularly those governing cell growth and proliferation. One of the well-characterized pathways involves the Wnt/β-catenin signaling cascade, which is often dysregulated in cancer.
References
- 1. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanistic role of NAT10 in cancer: Unraveling the enigmatic web of oncogenic signaling [ouci.dntb.gov.ua]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyltransferase NAT10 promotes gastric cancer progression by regulating the Wnt/β-catenin signaling pathway and enhances chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. rna-seqblog.com [rna-seqblog.com]
- 10. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Ac-rC Phosphoramidite for Modified Oligonucleotide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N4-acetylcytidine (Ac-rC) phosphoramidite (B1245037) and its application in the synthesis of modified oligonucleotides. It covers the advantages of using Ac-rC, detailed experimental protocols for its incorporation and subsequent deprotection, and quantitative data on its performance and effects on oligonucleotide properties.
Introduction to N4-acetylcytidine (ac4C)
N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification found across all domains of life.[1][2] In eukaryotic RNA, ac4C is often found in the central nucleotide of a 5'-CCG-3' consensus sequence.[1][2] This modification has been shown to play a role in various biological processes, including enhancing the stability of RNA duplexes.[1][2][3] The ability to site-specifically incorporate ac4C into synthetic oligonucleotides is crucial for studying its biological functions and for the development of novel RNA-based therapeutics. Ac-rC phosphoramidite is the key building block for introducing this modification during solid-phase oligonucleotide synthesis.
This compound in Oligonucleotide Synthesis
This compound is a cytidine (B196190) building block where the exocyclic amine (N4) is protected by an acetyl (Ac) group. This seemingly small change from the more traditional benzoyl (Bz) protecting group has significant implications for the efficiency of the overall synthesis process, particularly during the deprotection step.[4]
Coupling Efficiency
The coupling efficiency of phosphoramidites is a critical factor in the synthesis of long and high-purity oligonucleotides. While specific quantitative data comparing the coupling efficiency of this compound to its counterparts is not extensively published, the general coupling efficiency for all commercially available phosphoramidites, including Ac-rC and Bz-rC, is typically very high, exceeding 99%.[4] The primary advantage of this compound lies not in a significantly different coupling efficiency but in the subsequent deprotection step.
Table 1: Comparison of N-Protecting Groups for Cytidine Phosphoramidites
| Protecting Group | Chemical Formula | Typical Coupling Efficiency | Key Advantage |
| Acetyl (Ac) | -COCH₃ | >99% | Enables rapid "UltraFAST" deprotection, leading to higher purity of the final oligonucleotide.[4] |
| Benzoyl (Bz) | -COC₆H₅ | >99% | Traditional protecting group with well-established protocols. |
Experimental Protocols
Solid-Phase Synthesis of Ac-rC Modified Oligonucleotides
The incorporation of this compound into a growing oligonucleotide chain follows the standard phosphoramidite chemistry on an automated DNA/RNA synthesizer. The process consists of a cycle of four chemical reactions for each nucleotide addition.
Workflow for Solid-Phase Oligonucleotide Synthesis:
Detailed Steps:
-
Deblocking (Detritylation): The 5'-O-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the free 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The this compound is activated by a catalyst, such as 5-(ethylthio)-1H-tetrazole (ETT), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is highly efficient and rapid.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole). This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection: The "UltraFAST" Protocol
The key advantage of using this compound is the ability to use a rapid deprotection protocol, often referred to as the "UltraFAST" protocol. This method significantly reduces the time required for cleavage from the solid support and removal of all protecting groups.
Deprotection Workflow:
Detailed Protocol:
-
Reagent Preparation: Prepare the AMA reagent by mixing aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH, 28-30%) and aqueous methylamine (B109427) (CH₃NH₂, 40%) in a 1:1 (v/v) ratio.
-
Cleavage from Solid Support: After synthesis, the solid support is treated with the AMA reagent for 5 minutes at room temperature. This cleaves the oligonucleotide from the support.
-
Base Deprotection: The solution containing the cleaved oligonucleotide is then heated to 65°C for 5-10 minutes. This removes the protecting groups from the nucleobases, including the acetyl group from cytidine.
-
Removal of 2'-O-Protecting Groups (for RNA synthesis): For RNA oligonucleotides, the 2'-O-silyl protecting groups (e.g., TBDMS) are removed by treatment with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
Purification: The crude oligonucleotide is then purified using standard techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Table 2: Comparison of Deprotection Conditions
| Cytidine Protecting Group | Deprotection Reagent | Temperature | Time |
| Acetyl (Ac) | **AMA (1:1 NH₄OH/CH₃NH₂) ** | 65°C | 5-10 minutes |
| Benzoyl (Bz) | Concentrated Ammonium Hydroxide | 55°C | 8-12 hours |
Impact of Ac-rC on Oligonucleotide Properties
The incorporation of Ac-rC can influence the biophysical properties of the resulting oligonucleotide, most notably its thermal stability.
Thermal Stability (Melting Temperature, Tm)
N4-acetylcytidine has been shown to increase the thermal stability of RNA duplexes. The change in melting temperature (ΔTm) upon modification provides a quantitative measure of this effect.
Table 3: Effect of N4-acetylcytidine on RNA Duplex Melting Temperature (Tm)
| RNA Context | Change in Melting Temperature (ΔTm) | Reference |
| Fully complementary RNA duplex | +1.7 °C | [5] |
| RNA duplex with a G•U wobble pair | +3.1 °C | [5] |
| tRNA hairpin | +8.2 °C | [5] |
| Polyuridine DNA context | +0.4 °C | [2] |
The stabilizing effect of ac4C is attributed to its influence on the sugar pucker conformation and its ability to enforce the RNA duplex structure.[6]
Conclusion
This compound is a valuable tool for the synthesis of modified oligonucleotides containing N4-acetylcytidine. While its coupling efficiency is comparable to other standard phosphoramidites, its primary advantage lies in enabling a significantly faster and cleaner deprotection process. The "UltraFAST" deprotection protocol drastically reduces the overall synthesis time and minimizes the formation of side products, leading to higher purity of the final oligonucleotide. Furthermore, the incorporation of Ac-rC enhances the thermal stability of RNA duplexes, a property that can be beneficial for various research and therapeutic applications. This guide provides the necessary technical information for researchers and drug development professionals to effectively utilize this compound in their work.
Chemical Structure of this compound:
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Phosphoramidite Chemistry for RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies of phosphoramidite (B1245037) chemistry, the gold standard for the chemical synthesis of RNA oligonucleotides. This technique's precision, scalability, and adaptability have made it indispensable in basic research, diagnostics, and the development of RNA-based therapeutics.
Introduction to RNA Phosphoramidite Chemistry
Phosphoramidite chemistry facilitates the stepwise, solid-phase synthesis of RNA molecules with a defined sequence.[1] The process involves the sequential addition of ribonucleoside phosphoramidite monomers to a growing RNA chain that is covalently attached to an insoluble solid support.[2] This solid-phase approach simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through filtration and washing, which is highly amenable to automation.[2]
A key challenge in RNA synthesis, compared to DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar.[] This group must be protected throughout the synthesis to prevent unwanted side reactions and chain cleavage.[4][5] The choice of the 2'-hydroxyl protecting group is therefore a critical aspect of RNA synthesis.[6]
The synthesis cycle for each nucleotide addition consists of four main chemical reactions: deblocking, coupling, capping, and oxidation.[1] Protecting groups are used on the 5'-hydroxyl, the exocyclic amines of the nucleobases, and the phosphorus moiety to ensure the specific and controlled formation of the desired phosphodiester linkages.[2]
The Chemistry of RNA Synthesis
The synthesis of RNA oligonucleotides using the phosphoramidite method is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain.
Protecting Groups: The Foundation of Specificity
To achieve high-fidelity RNA synthesis, various functional groups on the ribonucleoside phosphoramidites are temporarily blocked with protecting groups.
-
5'-Hydroxyl Group: The 5'-hydroxyl group is typically protected with an acid-labile dimethoxytrityl (DMT) group. This group is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[2]
-
2'-Hydroxyl Group: The protection of the 2'-hydroxyl group is crucial to prevent side reactions and potential chain cleavage.[4] A variety of protecting groups have been developed, with the most common being the tert-butyldimethylsilyl (TBDMS) group.[7] Other notable protecting groups include the triisopropylsilyloxymethyl (TOM) group, which offers high coupling efficiency due to reduced steric hindrance, and the 2'-cyanoethoxymethyl (CEM) group.[6][8]
-
Exocyclic Amines of Bases: The exocyclic amino groups of adenosine (B11128) (A), cytidine (B196190) (C), and guanosine (B1672433) (G) are protected to prevent reactions at these sites. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) or acetyl (Ac) for G.[2]
-
Phosphorus Moiety: The phosphoramidite itself is protected with a 2-cyanoethyl group, which is removed at the end of the synthesis.[2]
Table 1: Common Protecting Groups in RNA Phosphoramidite Chemistry
| Functional Group | Protecting Group | Abbreviation | Key Features |
| 5'-Hydroxyl | Dimethoxytrityl | DMT | Acid-labile |
| 2'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride-labile |
| 2'-Hydroxyl | Triisopropylsilyloxymethyl | TOM | Fluoride-labile, less steric hindrance |
| 2'-Hydroxyl | 2'-Cyanoethoxymethyl | CEM | Enables synthesis of longer RNAs |
| Exocyclic Amines (A, C) | Benzoyl | Bz | Base-labile |
| Exocyclic Amine (G) | Isobutyryl / Acetyl | iBu / Ac | Base-labile |
| Phosphorus | 2-Cyanoethyl | CE | Base-labile |
The Solid-Phase Synthesis Cycle
The addition of each nucleotide monomer occurs in a four-step cycle. This cycle is repeated until the desired RNA sequence is assembled.
Caption: The four-step cycle of phosphoramidite chemistry for RNA synthesis.
1. Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide attached to the solid support.[9] This is typically achieved by treatment with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[9] This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.
2. Coupling: The next phosphoramidite monomer, activated by a catalyst, is added to the reaction column. The most common activator is 1H-tetrazole, although other activators like 4,5-dicyanoimidazole (B129182) (DCI) can offer faster coupling times.[9][10] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing RNA chain, forming a phosphite triester linkage.[] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[1]
3. Capping: To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step.[1] This is usually done by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This ensures that only the full-length RNA molecules are synthesized.
4. Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester.[1] This is typically achieved using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine. This step completes the nucleotide addition cycle.
Post-Synthesis Processing: Deprotection and Purification
After the desired RNA sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is followed by purification to isolate the full-length product.
Deprotection
The deprotection of synthetic RNA is a multi-step process that must be performed under carefully controlled conditions to avoid degradation of the RNA.
Table 2: Typical Deprotection Reagents and Conditions
| Step | Protecting Group Removed | Reagent(s) | Typical Conditions |
| 1. Cleavage and Base Deprotection | Cyanoethyl (phosphate), Acyl (bases) | Ammonium (B1175870) hydroxide (B78521)/methylamine (B109427) (AMA) | 65°C, 10-20 minutes |
| 2. 2'-Hydroxyl Deprotection | TBDMS | Triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) or DMSO | 65°C, 1.5-2.5 hours |
The process generally involves:
-
Cleavage from the solid support and removal of phosphate and base protecting groups: This is typically achieved by treating the solid support with a mixture of ammonium hydroxide and methylamine (AMA).[11][12] This step also removes the 2-cyanoethyl groups from the phosphate backbone and the acyl protecting groups from the nucleobases.[11]
-
Removal of the 2'-hydroxyl protecting group: The silyl-based 2'-protecting groups, such as TBDMS, are removed using a fluoride (B91410) reagent.[13] A common reagent for this step is triethylamine trihydrofluoride (TEA·3HF) in a solvent like N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[13][14]
Caption: A simplified workflow for the deprotection of synthetic RNA.
Purification
Following deprotection, the crude RNA product is a mixture of the full-length sequence and shorter, failure sequences.[15] Purification is therefore necessary to isolate the desired product.[16] Common purification methods include:
-
High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) HPLC are powerful techniques for purifying RNA oligonucleotides, providing high-resolution separation and yielding high-purity products.[16][17]
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to separate RNA molecules based on their size, allowing for the isolation of the full-length product.[14]
-
Solid-Phase Extraction (SPE): Reversed-phase SPE cartridges can be used for desalting and removing some impurities, providing a more rapid purification than HPLC.[16]
Experimental Protocols
The following are generalized protocols for the key steps in solid-phase RNA synthesis. Specific parameters may vary depending on the synthesizer, reagents, and the specific RNA sequence being synthesized.
Preparation of Reagents
-
Phosphoramidite Solutions: RNA phosphoramidites are dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.[18] These solutions should be prepared under an inert atmosphere (e.g., argon) to prevent degradation from moisture.[19]
-
Activator Solution: 1H-tetrazole or 4,5-dicyanoimidazole is dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration (e.g., 0.25 M for DCI).
-
Capping Solutions: Capping A (acetic anhydride in THF/lutidine) and Capping B (1-methylimidazole in THF).
-
Oxidizer Solution: Iodine in THF/water/pyridine.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.
Automated Solid-Phase Synthesis
-
Synthesizer Setup: The synthesis column containing the solid support with the first nucleoside is installed on an automated DNA/RNA synthesizer. The reagent bottles are filled with the appropriate solutions and connected to the synthesizer.[19]
-
Synthesis Program: A synthesis program is created that specifies the RNA sequence and the synthesis cycle parameters (e.g., reagent delivery times, wait steps).[19]
-
Initiation of Synthesis: The synthesis is initiated, and the instrument automatically performs the repeated cycles of deblocking, coupling, capping, and oxidation.[19]
Post-Synthesis Cleavage and Deprotection
-
Cleavage and Base Deprotection: The synthesis column is removed from the synthesizer. The solid support is transferred to a screw-cap vial.[14] A solution of ammonium hydroxide/methylamine (1:1) is added, and the vial is heated at 65°C for 10-20 minutes.[12][14] The supernatant containing the cleaved and partially deprotected RNA is collected.
-
Drying: The collected solution is dried, for example, using a vacuum centrifuge.[12]
-
2'-Hydroxyl Deprotection: The dried RNA pellet is redissolved in anhydrous DMSO or NMP.[11][14] Triethylamine trihydrofluoride (TEA·3HF) is added, and the mixture is heated at 65°C for 1.5-2.5 hours.[11][12][14]
-
Quenching and Precipitation: The reaction is quenched, and the RNA is precipitated, for example, by adding sodium acetate (B1210297) and butanol, followed by cooling and centrifugation.[12][14] The resulting RNA pellet is washed with ethanol (B145695) and dried.
Purification by Denaturing PAGE
-
Sample Preparation: The dried RNA pellet is dissolved in a loading buffer containing a denaturant (e.g., formamide) and a tracking dye.
-
Gel Electrophoresis: The sample is loaded onto a high-percentage denaturing polyacrylamide gel. Electrophoresis is carried out until the desired separation is achieved.
-
Visualization and Excision: The RNA bands are visualized by UV shadowing. The band corresponding to the full-length product is excised from the gel.
-
Elution: The RNA is eluted from the gel slice, for example, by crush and soak method in an appropriate buffer.[19]
-
Desalting: The eluted RNA is desalted using a method such as ethanol precipitation or size-exclusion chromatography.
Conclusion
Phosphoramidite chemistry remains the cornerstone of chemical RNA synthesis, enabling the production of high-purity RNA oligonucleotides for a wide range of applications. A thorough understanding of the underlying chemistry, particularly the role of protecting groups and the intricacies of the synthesis and deprotection steps, is essential for researchers and professionals working in the field of RNA therapeutics and diagnostics. Continuous improvements in phosphoramidite chemistry, including the development of new protecting groups and activators, continue to enhance the efficiency and reliability of RNA synthesis.
References
- 1. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 2. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3.1. Chemical Solid-Phase RNA Synthesis [bio-protocol.org]
- 7. atdbio.com [atdbio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. academic.oup.com [academic.oup.com]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 15. Can we improve the purification of synthetic DNA and RNA sequences? [researchfeatures.com]
- 16. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 17. Bio-Synthesis RNA Synthesis Therapeutic [biosyn.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. Video: Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
An In-depth Technical Guide on the Thermodynamic Stability of N4-acetylcytidine (Ac-rC) Modified RNA Duplexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermodynamic stability conferred by N4-acetylcytidine (Ac-rC or ac4C), a conserved post-transcriptional RNA modification, to RNA duplexes. The information presented herein is synthesized from peer-reviewed literature to aid in the understanding of how this modification impacts RNA structure, stability, and function, with implications for therapeutic development.
Introduction to N4-acetylcytidine (Ac-rC)
N4-acetylcytidine is a highly conserved RNA modification found across all domains of life.[1] In eukaryotes, it is commonly found at the central nucleotide of a 5'-CCG-3' sequence motif.[1][2] This modification is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme and plays a crucial role in various biological processes by enhancing the stability of mRNA and the efficiency of translation.[3][4][5][6] The acetylation of cytidine (B196190) at the N4 position has been shown to increase the thermal stability of RNA duplexes, a key factor in its biological function.[1]
Quantitative Thermodynamic Data
The thermodynamic stability of RNA duplexes is often evaluated by measuring the change in melting temperature (ΔTm) upon modification. A positive ΔTm value signifies an increase in stability. The following tables summarize the quantitative data on the effect of Ac-rC on the thermal stability of RNA duplexes.
Table 1: Change in Melting Temperature (ΔTm) of Ac-rC Modified RNA Duplexes
| RNA Context | Change in Melting Temperature (ΔTm) vs. Unmodified Duplex | Reference |
| Fully complementary RNA duplex | +1.7 °C | [1] |
| RNA duplex with a G•U wobble pair | +3.1 °C | [7] |
| tRNA hairpin structure | +8.2 °C | [7] |
Table 2: Thermodynamic Parameters for a Fully Complementary Ac-rC Modified RNA Duplex
| Duplex | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| Unmodified | 58.4 ± 0.2 | -80.3 ± 4.2 | -226.5 ± 12.1 | -13.1 ± 0.1 |
| Ac-rC Modified | 60.1 ± 0.1 | -85.2 ± 3.8 | -239.5 ± 10.8 | -13.4 ± 0.1 |
Data extracted from Bartee et al., J Am Chem Soc. 2022.[1] The values for ΔH°, ΔS°, and ΔG° are derived from van't Hoff analysis of the melting curves.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Ac-rC modified RNA oligonucleotides and the subsequent analysis of their thermodynamic stability. These protocols are based on established methods in the field.
Synthesis of Ac-rC Modified RNA Oligonucleotides
The synthesis of RNA oligonucleotides containing the acid- and base-sensitive Ac-rC modification requires a specialized approach that deviates from standard phosphoramidite (B1245037) chemistry. The following protocol is a representative method for the solid-phase synthesis of such molecules.[1]
Materials:
-
Ac-rC phosphoramidite (custom synthesis)
-
Standard RNA phosphoramidites (A, G, U, C)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-Ethylthiotetrazole)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Acetonitrile (anhydrous)
-
Ammonia/methylamine (AMA) solution
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF)
-
Buffer solutions for purification
Protocol:
-
Automated Solid-Phase Synthesis:
-
The RNA oligonucleotide is synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry cycles.
-
The this compound is incorporated at the desired position in the sequence.
-
A key modification to the standard protocol is the omission of the 5'-capping step to prevent side reactions with the Ac-rC modification.[1]
-
-
Cleavage and Deprotection:
-
The CPG-bound oligonucleotide is treated with a solution of AMA (ammonia/methylamine) to cleave the oligonucleotide from the solid support and remove the exocyclic amine protecting groups from the standard nucleobases.
-
This step must be performed under carefully controlled conditions to minimize deacetylation of the Ac-rC residue.
-
-
2'-O-Silyl Group Deprotection:
-
The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed by treatment with a fluoride (B91410) source, such as TEA·3HF in DMF.
-
-
Purification:
-
The crude oligonucleotide is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to isolate the full-length, correctly modified RNA strand.
-
-
Desalting and Quantification:
-
The purified RNA is desalted using a suitable method, such as ethanol (B145695) precipitation or a desalting column.
-
The concentration of the final product is determined by measuring its absorbance at 260 nm.
-
Thermodynamic Analysis by UV-Melting
Thermal denaturation studies, also known as UV-melting, are a standard method for determining the thermodynamic stability of nucleic acid duplexes.[8][9][10][11][12]
Materials:
-
Purified RNA oligonucleotides (the Ac-rC modified strand and its complementary strand)
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
-
Quartz cuvettes
Protocol:
-
Sample Preparation:
-
The Ac-rC modified RNA strand and its complementary strand are mixed in equimolar amounts in the annealing buffer to the desired final concentration (e.g., 2 µM).
-
-
Annealing:
-
The sample is heated to 95 °C for 5 minutes to ensure complete dissociation of any pre-existing structures.
-
The sample is then allowed to cool slowly to room temperature to facilitate the formation of the desired duplex.
-
-
UV-Melting Measurement:
-
The absorbance of the RNA duplex solution is monitored at 260 nm as the temperature is increased from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 90 °C) at a controlled ramp rate (e.g., 0.5 °C/min).[12]
-
The absorbance increases as the duplex denatures into single strands, a phenomenon known as the hyperchromic effect.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the midpoint of the transition in the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated by performing a van't Hoff analysis of melting curves obtained at different oligonucleotide concentrations.
-
Visualizations
The following diagrams illustrate the experimental workflows and the biological role of Ac-rC modification.
Caption: Workflow for the synthesis of Ac-rC modified RNA.
Caption: Workflow for thermodynamic analysis by UV-melting.
Caption: Mechanism of Ac-rC mediated enhancement of translation.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA N4‐acetylcytidine modification and its role in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 9. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal UV melting experiments [bio-protocol.org]
- 11. Thermodynamic Characterization of Nucleic Acid Nanoparticles Hybridization by UV Melting | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
An In-depth Technical Guide to Exploratory Studies Using N4-acetylcytidine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found across all domains of life, from bacteria to humans.[1][2] Initially identified in transfer RNA (tRNA) and ribosomal RNA (rRNA), recent advancements in sequencing technologies have revealed its presence in messenger RNA (mRNA) as well, unveiling a new layer of epitranscriptomic regulation.[3][4] This modification, catalyzed by the enzyme N-acetyltransferase 10 (NAT10), plays a crucial role in modulating RNA stability, structure, and translation efficiency.[3][5][6]
The dysregulation of ac4C levels and NAT10 activity has been implicated in various human diseases, including cancer and premature aging syndromes.[7][8] Consequently, the ability to synthesize and study ac4C-modified RNAs is of paramount importance for understanding its biological functions and for the development of novel RNA-based therapeutics. This technical guide provides an in-depth overview of the use of N4-acetylcytidine phosphoramidite (B1245037) in such exploratory studies. It covers the synthesis of ac4C-modified oligonucleotides, quantitative analysis of the modification's effects, detailed experimental protocols for its detection, and its role in key cellular signaling pathways.
Core Concepts: The Role of N4-acetylcytidine (ac4C)
N4-acetylcytidine is the sole acetylation event described in eukaryotic RNA.[9] The modification is installed by NAT10, which transfers an acetyl group from acetyl-CoA to the N4 position of cytidine (B196190) in an ATP-dependent manner.[10] This seemingly subtle chemical addition has profound functional consequences:
-
Enhanced RNA Stability: The acetyl group can protect RNA from degradation by nucleases, thereby increasing the half-life of the molecule.[5] This is particularly significant for mRNAs, where ac4C modification has been shown to promote stability.[11][12]
-
Increased Translational Efficiency: By influencing codon-anticodon interactions and promoting correct tRNA decoding, ac4C can enhance the rate of protein synthesis.[3][6][13] Studies have shown that ac4C modification, particularly within the coding sequence (CDS), stimulates translation elongation.[3]
-
Structural Stabilization: The acetyl group of ac4C can enforce RNA structure by increasing the stability of C-G base pairs within a duplex. This structural reinforcement is crucial for the proper function of non-coding RNAs like tRNA and rRNA.[1]
Data Presentation: Quantitative Effects of ac4C Modification
The incorporation of ac4C into RNA oligonucleotides has measurable effects on their biophysical and biological properties. The following tables summarize key quantitative data from studies on ac4C.
Table 1: Effect of ac4C on RNA Duplex Thermal Stability
Thermal denaturation experiments are used to assess the stability of RNA duplexes. The melting temperature (Tm) is the temperature at which half of the duplex molecules have dissociated. An increase in Tm (ΔTm) indicates greater stability.
| RNA Context | Change in Melting Temperature (ΔTm) vs. Unmodified Cytidine | Reference |
| RNA Duplex (fully complementary, 18S rRNA sequence) | +1.7 °C | [14] |
| RNA Duplex (with a proximal G•U wobble pair) | +3.1 °C | [14] |
| Eukaryotic tRNASer D-arm hairpin | +8.2 °C | [1] |
| Polyuridine DNA context | +0.4 °C | [1] |
Data highlights that the stabilizing effect of ac4C is context-dependent, with a more pronounced effect in structured RNA domains like tRNA hairpins.[1]
Table 2: Impact of NAT10-mediated ac4C on mRNA Stability and Translation
The presence of ac4C, mediated by the writer enzyme NAT10, has been shown to increase the half-life and translation efficiency of target mRNAs.
| Gene/Condition | Metric | Fold Change (ac4C vs. Control) | Cell Line | Reference |
| Cohort of acetylated mRNAs | mRNA Half-life | NAT10-dependent increase | HeLa | [11] |
| VEGFA | Protein to mRNA ratio | ~1.5-fold increase (SNI vs. Sham) | Rat Spinal Dorsal Horn | [15][16] |
| p21 | mRNA Stability | NAT10-dependent increase | Bladder Cancer Cells | [12] |
| General acetylated transcripts | Translation Efficiency | Significantly higher in WT vs. NAT10-/- | - | [4] |
Ablation of NAT10 is globally associated with the downregulation of target mRNAs, underscoring the role of ac4C in maintaining mRNA levels.[11]
Experimental Protocols
Synthesis of ac4C-Modified RNA Oligonucleotides
The chemical synthesis of RNA containing the labile ac4C modification presents a significant challenge because the N4-acetyl group is sensitive to the standard nucleophilic deprotection conditions used in solid-phase oligonucleotide synthesis.[1][17] A specialized, non-nucleophilic strategy is required.
Protocol Overview: Mild Non-nucleophilic RNA Synthesis [1][17]
-
Phosphoramidite Preparation: Synthesize the N4-acetylcytidine phosphoramidite building block. The exocyclic amines of standard phosphoramidites (A, C, G) are protected with N-cyanoethyl O-carbamate (N-ceoc) groups, which are labile to the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Solid Support: Utilize a photocleavable solid-phase support (e.g., based on a nitroveratryl linker) to allow for mild cleavage of the final oligonucleotide using UV light (e.g., 365 nm), avoiding harsh chemical cleavage that would remove the acetyl group.
-
Solid-Phase Synthesis: Perform automated solid-phase synthesis on a DNA/RNA synthesizer using the custom phosphoramidites.
-
Coupling: Standard phosphoramidite coupling reagents (e.g., ETT).
-
Capping: Omit the standard acetic anhydride (B1165640) capping step to prevent reactions with the N-protected bases.
-
Oxidation: Standard oxidation conditions (I2, pyridine, H2O).
-
-
Deprotection:
-
Remove the N-ceoc protecting groups by treating the solid support-bound oligonucleotide with a solution of 0.5 M DBU in acetonitrile.
-
Remove the 2'-O-silyl protecting groups (e.g., TBDMS) using a fluoride (B91410) source such as triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
-
Cleavage: Cleave the synthesized RNA from the solid support by irradiation with UV light at 365 nm.
-
Purification: Purify the full-length ac4C-containing RNA oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the product using techniques like mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Detection and Mapping of ac4C in RNA: ac4C-seq
ac4C-seq (N4-acetylcytidine sequencing) is a chemical-based method that enables quantitative, single-nucleotide resolution mapping of ac4C sites across the transcriptome.[18][19][20] The method is based on the chemical reduction of ac4C, which induces misincorporation during reverse transcription.
Protocol Steps for ac4C-seq [18][21]
-
RNA Preparation: Isolate total RNA from the biological sample of interest. Spike in a synthetic RNA control containing ac4C at a known stoichiometry.
-
Sample Splitting: Divide the RNA into three aliquots for treatment:
-
Reduced Sample (+NaCNBH3): The experimental sample. Treat with sodium cyanoborohydride (NaCNBH3) under acidic conditions. This reduces ac4C to tetrahydro-N4-acetylcytidine.
-
Mock Control: A negative control treated under the same acidic conditions but without the reducing agent.
-
Deacetylation Control: A specificity control where the RNA is first treated with a mild alkali to remove the acetyl group, followed by the reduction reaction.
-
-
RNA Fragmentation: Fragment the RNA to an appropriate size for sequencing (e.g., ~200 bp).
-
3' Adapter Ligation: Ligate an RNA adapter to the 3' end of the fragmented RNA. This adapter will serve as the priming site for reverse transcription.
-
Reverse Transcription (RT): Perform reverse transcription using a reverse transcriptase (e.g., TGIRT-III). The reduced ac4C base preferentially pairs with adenosine, causing a C-to-T misincorporation in the resulting cDNA.
-
cDNA Ligation and Library Preparation: Ligate a second adapter to the 3' end of the single-stranded cDNA. Amplify the cDNA to generate the final sequencing library.
-
High-Throughput Sequencing: Sequence the prepared libraries on a platform such as Illumina.
-
Bioinformatic Analysis: Align the sequencing reads to the reference transcriptome. Identify ac4C sites by looking for positions with a high frequency of C-to-T transitions that are present in the reduced sample but absent or significantly depleted in the mock and deacetylation controls. The frequency of the C-to-T transition corresponds to the stoichiometry of the ac4C modification at that site.
A related method, RedaC:T-seq , uses sodium borohydride (B1222165) (NaBH4) for the reduction step.[22] An enhanced version, RetraC:T , further improves detection efficiency by including a modified deoxynucleotide (2-amino-dATP) during reverse transcription to increase the rate of misincorporation opposite the reduced ac4C site.[9]
Mandatory Visualizations: Pathways and Workflows
Signaling Pathways Involving NAT10 and ac4C
NAT10 and its ac4C mark are deeply integrated into cellular signaling, particularly in the context of cancer. Dysregulation of NAT10 can activate oncogenic pathways, promoting cell proliferation, metastasis, and chemotherapy resistance.[8][23]
Caption: NAT10-mediated ac4C modification in cancer signaling.
Experimental Workflow for ac4C Detection
The chemical detection of ac4C relies on a multi-step workflow that converts the epigenetic mark into a signal detectable by high-throughput sequencing.
Caption: Workflow for sequencing-based detection of ac4C.
Logical Relationship: ac4C's Role in Gene Expression
The presence of ac4C on an mRNA molecule initiates a cascade of events that ultimately leads to increased protein output, demonstrating its integral role in post-transcriptional gene regulation.
Caption: Logical flow of ac4C's impact on gene expression.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA N4‐acetylcytidine modification and its role in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanistic role of NAT10 in cancer: Unraveling the enigmatic web of oncogenic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acetylation of Cytidine in mRNA Promotes Translation Efficiency: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. benchchem.com [benchchem.com]
- 15. Ac4C Enhances the Translation Efficiency of Vegfa mRNA and Mediates Central Sensitization in Spinal Dorsal Horn in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 21. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Acetyltransferase NAT10 promotes gastric cancer progression by regulating the Wnt/β-catenin signaling pathway and enhances chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Ac-rC Phosphoramidite: A Technical Guide to Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the solubility and storage of N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as Ac-rC phosphoramidite (B1245037). Proper handling and storage of this critical reagent are paramount to ensure its stability and efficacy in automated oligonucleotide synthesis.
Core Concepts: Stability and Handling
Ac-rC phosphoramidite is a hygroscopic and moisture-sensitive compound. The primary degradation pathway is hydrolysis of the phosphoramidite linkage, which renders the molecule inactive for the coupling reaction during oligonucleotide synthesis.[1] Exposure to moisture can lead to significantly lower coupling efficiencies and the accumulation of truncated oligonucleotide sequences.[1] Therefore, strict adherence to anhydrous and inert atmosphere conditions during handling and storage is crucial.
Upon receiving a new vial of this compound, it is imperative to allow the container to equilibrate to room temperature for at least 30-60 minutes before opening.[1] This prevents condensation of atmospheric moisture onto the cold solid. All subsequent manipulations, including weighing and dissolution, should be performed in a controlled environment, such as a glove box or under a stream of dry inert gas like argon or nitrogen.[1]
Solubility Profile
This compound exhibits good solubility in anhydrous organic solvents commonly used in oligonucleotide synthesis. Anhydrous acetonitrile (B52724) is the most frequently used solvent for preparing solutions for automated synthesizers.[2][3]
For certain applications or with other lipophilic phosphoramidites, solubility can be enhanced by using a mixture of anhydrous acetonitrile and anhydrous dichloromethane (B109758) or by adding a small percentage of dimethylformamide (DMF).[4]
Table 1: Solubility of this compound
| Solvent System | Solubility | Application |
| Anhydrous Acetonitrile | Up to 100 mg/mL[2] | Standard for oligonucleotide synthesis |
| Anhydrous Dichloromethane | Soluble[2] | Alternative solvent for lipophilic amidites[3] |
| Water | <0.1 mg/mL[2] | Insoluble |
| 10% DMSO in Corn Oil | 2.5 mg/mL (stable suspension)[2] | In vivo delivery studies |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (suspended solution)[5] | In vivo injections |
Storage Conditions
Proper storage is critical to maintain the integrity and shelf life of this compound. Recommendations for both the solid form and prepared solutions are outlined below.
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C or below[1][5][6] | Several months to years[1][7] | Store in a tightly sealed vial under an inert atmosphere (argon or dry nitrogen).[1] |
| 4°C | Up to 2 years[7] | For shorter-term storage. Must be kept dry and under inert gas. | |
| In Solution (Anhydrous Acetonitrile) | -20°C[1] | Up to 1 month[2] | Store in a tightly sealed, pre-dried vial with a septum cap.[1] The use of molecular sieves (3 Å) is recommended to maintain anhydrous conditions.[1] Avoid repeated freeze-thaw cycles.[5] |
| -80°C | Up to 6 months[2] | For longer-term storage of stock solutions. Protect from light.[2][5] |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Solution for Oligonucleotide Synthesis
This protocol outlines the standard procedure for preparing a 0.1 M solution of this compound in anhydrous acetonitrile, a common concentration for use in automated oligonucleotide synthesizers.[6]
Materials:
-
This compound
-
Anhydrous acetonitrile (<30 ppm water)[3]
-
Dry, inert gas (argon or nitrogen)
-
A pre-dried vial with a septum cap
-
Activated 3 Å molecular sieves[1]
-
Syringes and needles (oven-dried)
Procedure:
-
Allow the vial of solid this compound to warm to room temperature for at least 30-60 minutes.[1]
-
Under a stream of dry, inert gas, carefully transfer the required amount of this compound to the pre-dried vial.
-
Using an oven-dried syringe, add the calculated volume of anhydrous acetonitrile to the vial to achieve a final concentration of 0.1 M.[8]
-
Gently swirl the vial to ensure complete dissolution. Vortexing for a short period may be necessary.[9]
-
Add a layer of activated 3 Å molecular sieves to the bottom of the vial to maintain dryness.[1]
-
Seal the vial tightly with the septum cap.
-
The prepared solution is now ready for use on an oligonucleotide synthesizer. If not for immediate use, store at -20°C.[1]
Protocol 2: Quality Control of this compound using ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to assess the purity of phosphoramidites by detecting the phosphorus(III) center.[10][11]
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 1% triethylamine (B128534) (v/v)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a sample of this compound at a concentration of approximately 0.3 g/mL in 1% triethylamine in CDCl₃.[10]
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The main signal for the this compound should appear as a sharp singlet (or two singlets for diastereomers) around 149.2 ppm.[2]
-
Integrate the primary phosphoramidite peak and any impurity peaks.
-
Check for the presence of P(V) impurities, which typically appear in the range of -25 to 99 ppm, and other P(III) impurities in the range of 100 to 169 ppm (excluding the main peak).[10]
-
A high-quality phosphoramidite preparation should have a purity of ≥98.0% by ³¹P NMR.[12]
Visualizations
Caption: Workflow from preparation of this compound solution to its use in the oligonucleotide synthesis cycle.
Caption: Recommended storage conditions for solid and solution forms of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound [smolecule.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-15N | Others 13 | 1799795-94-0 | Invivochem [invivochem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. usp.org [usp.org]
- 11. RNA Phosphoramidites | Thermo Fisher Scientific - US [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
The Role of N4-Acetylcytidine (ac4C) in RNA: A Technical Guide for Researchers
Abstract
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification that has emerged as a critical regulator of gene expression. This technical guide provides an in-depth overview of the function of ac4C in RNA, with a focus on its impact on messenger RNA (mRNA) stability and translation efficiency. We detail the molecular mechanisms orchestrated by the sole writer enzyme, N-acetyltransferase 10 (NAT10), and explore the downstream consequences of this modification in various biological processes, including cell proliferation, development, and disease. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the detection and quantification of ac4C, as well as a summary of key quantitative data and a visual representation of the associated molecular pathways.
Introduction to N4-Acetylcytidine (ac4C)
N4-acetylcytidine is a chemical modification found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1][2] The addition of an acetyl group to the N4 position of cytidine (B196190) is catalyzed by the enzyme N-acetyltransferase 10 (NAT10), the only known enzyme to mediate this modification in humans.[3][4][5] This modification plays a crucial role in fine-tuning gene expression at the post-transcriptional level.
Initially identified in tRNA and rRNA where it contributes to their stability and proper function, the discovery of ac4C in mRNA has opened up a new layer of complexity in the field of epitranscriptomics.[1] In mRNA, ac4C is predominantly found within the coding sequence (CDS) and has been shown to enhance both the stability of the transcript and the efficiency of its translation into protein.[5][6][7] Dysregulation of ac4C levels has been implicated in various diseases, most notably in cancer, where elevated NAT10 expression and subsequent hyper-acetylation of specific mRNAs can drive tumor progression.[8][9]
The Molecular Machinery of ac4C Modification
The deposition of ac4C is a highly regulated process orchestrated by the "writer" enzyme NAT10.
-
The "Writer": N-acetyltransferase 10 (NAT10) : NAT10 is a dual-function enzyme possessing both RNA acetyltransferase and protein lysine (B10760008) acetyltransferase activity.[3] As the sole writer of ac4C, it is central to all known instances of this modification on RNA.[4] NAT10 utilizes acetyl-CoA as a donor for the acetyl group and its activity is often linked to cell proliferation and growth.[8]
-
Upstream Regulation of NAT10 : The expression and activity of NAT10 are controlled by various upstream factors. Transcription factors such as c-Myc and NF-κB have been shown to upregulate NAT10 expression.[10][11] Additionally, post-translational modifications of NAT10 itself can influence its stability and function.
-
Downstream Effectors of NAT10/ac4C : The functional consequences of ac4C modification are realized through its impact on target mRNAs. By increasing the stability and translational output of transcripts encoding key regulatory proteins, the NAT10/ac4C axis can influence major signaling pathways. For instance, in colorectal cancer, NAT10-mediated ac4C modification of KIF23 mRNA leads to the activation of the Wnt/β-catenin signaling pathway, promoting cancer progression.[12]
Functional Consequences of ac4C Modification
The presence of ac4C in an mRNA molecule has two primary and interconnected functional outcomes: increased stability and enhanced translation.
Enhancement of mRNA Stability
Acetylation of cytidine within an mRNA transcript protects it from degradation, thereby increasing its half-life.[5][13] This stabilization is thought to occur through the strengthening of the Watson-Crick base pairing with guanosine, which may make the RNA less susceptible to cleavage by ribonucleases.[7] Knockdown of NAT10 leads to a significant decrease in the half-life of ac4C-modified transcripts.[1][13]
Promotion of Translation Efficiency
ac4C modification, particularly when located at the wobble position of a codon, has been demonstrated to enhance the efficiency of translation.[7][14] This is believed to be due to improved codon-anticodon interactions, leading to more efficient decoding by the ribosome.[5] Ribosome profiling studies have shown that transcripts with ac4C modifications are associated with higher ribosome occupancy, indicative of increased translation.[15]
Quantitative Data on the Function of ac4C
To provide a clearer understanding of the magnitude of ac4C's effects, the following tables summarize quantitative data from various studies.
Table 1: Effect of NAT10 Depletion on mRNA Half-life
| Target Gene | Cell Line | Fold Change in Half-life (log2) upon NAT10 Knockdown | Reference |
| OCT4 | hESCs | -1.70 | [1] |
| ELOVL6 | MCF7 | Significant decrease | [15] |
| ACSL3 | MCF7 | Significant decrease | [15] |
| ACSL4 | MCF7 | Significant decrease | [15] |
| FNTB | U2OS, MG63 | Significant decrease | [16] |
Table 2: Effect of ac4C on Translation Efficiency
| Reporter Construct/Target Gene | System | Fold Change in Protein Expression | Reference |
| Luciferase with ac4C at wobble position | In vitro translation (Rabbit Reticulocyte) | Significant increase | [7] |
| HMGB2 | HCC cells | Enhanced translation via eEF2 binding | [15] |
| VEGFA | Rat Spinal Dorsal Horn | Increased translation efficiency | [17][18] |
| ANP32B | hESCs | Downregulated protein levels upon NAT10 knockdown | [11] |
Table 3: Quantification of ac4C Levels
| RNA Type | Cell Line/Tissue | ac4C/C Ratio (%) | Reference |
| Total RNA | hESCs | ~0.26 | [4] |
| Poly(A) RNA | hESCs | ~0.09 | [4] |
| Total RNA | hESCs (NAT10 knockdown) | ~55% and ~42% reduction | [4] |
| Poly(A) RNA | hESCs (NAT10 knockdown) | ~60% reduction | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study ac4C.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
acRIP-seq is an antibody-based method to enrich for ac4C-containing RNA fragments, which are then identified by high-throughput sequencing.[19]
Materials:
-
Total RNA or poly(A) RNA
-
Anti-ac4C antibody
-
Protein A/G magnetic beads
-
RNA fragmentation buffer
-
RNA purification kits
-
Reagents for library preparation and sequencing
Protocol:
-
RNA Preparation and Fragmentation:
-
Isolate total RNA from cells or tissues. For mRNA-specific analysis, purify poly(A) RNA.
-
Fragment the RNA to an average size of 100-200 nucleotides using RNA fragmentation buffer at 94°C for 5 minutes. Immediately stop the reaction on ice.[20]
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-ac4C antibody in immunoprecipitation buffer for 2 hours to overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-RNA complexes.
-
Wash the beads multiple times with wash buffers to remove non-specific binding.
-
-
RNA Elution and Library Preparation:
-
Elute the ac4C-enriched RNA from the beads.
-
Purify the eluted RNA.
-
Construct a sequencing library from the enriched RNA and a corresponding input control sample.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome/transcriptome.
-
Use peak-calling algorithms (e.g., MACS2) to identify enriched regions in the acRIP sample compared to the input control.[21]
-
N4-acetylcytidine Sequencing (ac4C-seq)
ac4C-seq is a chemical-based method that allows for the detection of ac4C at single-nucleotide resolution.[6]
Materials:
-
Total RNA
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reagents for library preparation, including a reverse transcriptase
-
Sequencing platform
Protocol:
-
Chemical Treatment:
-
Reverse Transcription and Library Preparation:
-
During reverse transcription, the tetrahydro-ac4C adduct causes a misincorporation, leading to a C-to-T transition in the resulting cDNA.[6]
-
Prepare sequencing libraries from the treated and control RNA samples.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries.
-
Align the reads to the reference genome.
-
Identify sites with a significant C-to-T mismatch rate in the NaCNBH₃-treated sample compared to the control samples.
-
In Vitro Translation Assay
This assay is used to directly measure the effect of ac4C on translation efficiency.[10][22][23]
Materials:
-
In vitro transcribed RNA (with and without ac4C) encoding a reporter protein (e.g., luciferase).
-
Rabbit reticulocyte lysate or wheat germ extract.
-
Amino acid mixture.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
In Vitro Transcription:
-
Synthesize the reporter mRNA in vitro using a T7 RNA polymerase-based system.
-
For the ac4C-containing mRNA, include N4-acetylcytidine triphosphate (ac4CTP) in the nucleotide mix.[20]
-
Synthesize a corresponding unmodified mRNA as a control.
-
-
In Vitro Translation Reaction:
-
Set up the translation reaction by combining the rabbit reticulocyte lysate, amino acid mixture, and either the ac4C-modified or unmodified mRNA.
-
Incubate the reaction at 30°C for a specified time (e.g., 90 minutes).
-
-
Quantification of Protein Production:
-
Measure the activity of the reporter protein (e.g., luminescence for luciferase).
-
Compare the protein yield from the ac4C-modified mRNA to that from the unmodified mRNA to determine the effect of the modification on translation efficiency.
-
Visualizing the World of ac4C: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to ac4C function and analysis.
Signaling Pathways Involving NAT10 and ac4C
Caption: Upstream and downstream signaling of NAT10-mediated ac4C modification.
Experimental Workflow for acRIP-seq
Caption: Step-by-step workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).
Experimental Workflow for ac4C-seq
Caption: Workflow for single-nucleotide resolution mapping of ac4C using ac4C-seq.
Workflow for Quantitative Analysis of ac4C by LC-MS/MS
Caption: Workflow for the quantification of ac4C levels using liquid chromatography-tandem mass spectrometry.
Conclusion and Future Directions
The study of N4-acetylcytidine has significantly advanced our understanding of post-transcriptional gene regulation. It is now clear that ac4C, installed by NAT10, is a critical modification that enhances the stability and translation of a wide range of mRNAs, thereby influencing fundamental cellular processes. The methodologies outlined in this guide provide a robust toolkit for researchers to further investigate the roles of ac4C in health and disease.
Future research will likely focus on several key areas. Identifying the full complement of NAT10's interacting partners will provide a more complete picture of how its activity is regulated and targeted to specific transcripts. The development of "erasers" and "readers" of ac4C, which are currently unknown, will be a major breakthrough in the field. Furthermore, the therapeutic potential of targeting NAT10 in diseases such as cancer is a promising avenue for drug development. As our ability to detect and manipulate this subtle yet powerful RNA modification improves, so too will our understanding of its profound impact on biology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. NAT10 and DDX21 Proteins Interact with RNase H1 and Affect the Performance of Phosphorothioate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 4. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nat10 maintains the homeostasis of pluripotent and 2-cell-like states in mouse embryonic stem cells through mRNA cytidine acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. Video: In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 11. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciex.com [sciex.com]
- 19. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. rna-seqblog.com [rna-seqblog.com]
- 22. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of N4-acetylcytidine (ac4C) in Molecular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification that is re-emerging as a critical regulator of gene expression. Initially identified in non-coding RNAs, recent advancements in detection methodologies have revealed its widespread presence in messenger RNA (mRNA), where it plays a pivotal role in modulating RNA stability, translation efficiency, and cellular stress responses. This technical guide provides a comprehensive overview of the molecular functions of ac4C, detailed experimental protocols for its detection and mapping, a summary of its quantitative impact on molecular processes, and its implication in cellular signaling pathways, particularly in the context of cancer.
Introduction to N4-acetylcytidine (ac4C)
N4-acetylcytidine is a chemical modification of the cytidine (B196190) nucleobase, characterized by the addition of an acetyl group at the N4 position. This modification is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme, the only known "writer" of ac4C in eukaryotes. Found in a variety of RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), ac4C has been shown to influence fundamental biological processes.
The functional consequences of ac4C modification are context-dependent, influencing RNA structure and its interaction with RNA-binding proteins. In tRNA and rRNA, ac4C contributes to the structural integrity and proper function of these molecules in protein synthesis. In mRNA, the presence of ac4C has been linked to increased transcript stability and enhanced translation, highlighting its role as a dynamic regulator of the epitranscriptome.
Molecular Functions of ac4C
The presence of ac4C on RNA transcripts has several well-documented effects on their lifecycle and function:
-
Enhanced RNA Stability: The acetyl group at the N4 position of cytidine can protect mRNA from degradation by cellular nucleases, thereby increasing its half-life. This stabilization effect has been observed for a cohort of acetylated mRNAs.[1]
-
Promotion of Translation Efficiency: ac4C modification, particularly within the coding sequence (CDS) of an mRNA, can enhance the efficiency of protein translation. This is thought to occur through the stabilization of codon-anticodon interactions within the ribosome.[1][2] The effect of ac4C on translation is position-dependent, with modifications in the 5' untranslated region (5' UTR) potentially inhibiting translation initiation.
-
Stress Response and Cellular Localization: ac4C modification is induced by cellular stress, such as oxidative stress. Notably, mRNAs containing ac4C are enriched in stress granules, which are dense aggregates of proteins and RNAs that form in response to stress and are involved in regulating translation.[3] This suggests a role for ac4C in the cellular response to adverse conditions.
-
Regulation of Gene Expression in Disease: Dysregulation of ac4C levels, often through the altered expression or activity of NAT10, has been implicated in various diseases, particularly cancer. In several cancer types, increased NAT10-mediated ac4C modification of specific oncogene mRNAs leads to their stabilization and increased translation, promoting tumor progression.[4][5]
Quantitative Impact of ac4C Modification
The following tables summarize the quantitative effects of ac4C modification on mRNA stability and localization as reported in the literature.
Table 1: Effect of ac4C on mRNA Stability
| Gene | Cell Line | Condition | Effect on mRNA Half-life | Reference |
| BCL9L | Bladder Cancer Cells | NAT10 knockdown | Significantly reduced | [4] |
| SOX4 | Bladder Cancer Cells | NAT10 knockdown | Significantly reduced | [4] |
| KIF23 | Colorectal Cancer Cells | NAT10-mediated ac4C | Increased stability | [5][6] |
| p21 | Bladder Cancer Cells | CLIC3/NAT10 complex | Increased stability | [7] |
Table 2: Enrichment of ac4C-modified transcripts in Stress Granules
| Condition | Cell Line | Fold Change Enrichment in Stress Granules | Key Finding | Reference |
| Arsenite-induced oxidative stress | HeLa | ~2-fold decrease in enrichment upon NAT10 KO | ac4C mediates the enrichment of acetylated mRNAs in stress granules. | [3] |
| Arsenite-induced oxidative stress | HeLa | Increased enrichment with a higher number of ac4C sites | mRNAs with more ac4C sites are more likely to localize to stress granules. | [3] |
Experimental Protocols for ac4C Detection and Mapping
Several techniques have been developed for the transcriptome-wide mapping of ac4C. These methods are essential for identifying the specific transcripts that are modified and for quantifying the level of acetylation.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
acRIP-seq utilizes an antibody that specifically recognizes and binds to ac4C-modified RNA fragments.
Methodology:
-
RNA Extraction and Fragmentation: Total RNA is extracted from cells or tissues and fragmented into smaller pieces (typically around 100 nucleotides).
-
Immunoprecipitation: The fragmented RNA is incubated with an anti-ac4C antibody. The antibody-RNA complexes are then captured using protein A/G-coupled magnetic beads.
-
RNA Elution and Library Preparation: The enriched, ac4C-containing RNA fragments are eluted from the beads. The eluted RNA is then used to construct a cDNA library for high-throughput sequencing.
-
Sequencing and Data Analysis: The cDNA library is sequenced, and the resulting reads are mapped to a reference genome. Peak calling algorithms are used to identify regions of the transcriptome that are enriched for ac4C.
ac4C-sequencing (ac4C-seq)
ac4C-seq is a chemical-based method that allows for the single-nucleotide resolution mapping of ac4C sites.
Methodology:
-
RNA Preparation and Chemical Reduction: Extracted RNA is treated with sodium cyanoborohydride (NaCNBH₃) under acidic conditions. This chemical treatment reduces ac4C to a stable derivative.
-
Reverse Transcription: During reverse transcription, the reduced ac4C base is misread by reverse transcriptase, leading to a C-to-T transition in the resulting cDNA.
-
Library Construction and Sequencing: A sequencing library is prepared from the cDNA and sequenced using high-throughput methods.
-
Data Analysis: The sequencing data is analyzed to identify C-to-T mutations that are specific to the NaCNBH₃-treated sample compared to control samples, thus pinpointing the exact locations of ac4C modifications.
RedaC:T-seq
RedaC:T-seq is another chemical-based method for base-resolution mapping of ac4C.
Methodology:
-
RNA Preparation and Reduction: Total RNA is depleted of ribosomal RNA and then treated with sodium borohydride (B1222165) (NaBH₄), which reduces ac4C to tetrahydro-ac4C.
-
cDNA Synthesis: The tetrahydro-ac4C adduct alters base pairing during cDNA synthesis, leading to its detection as a thymidine (B127349) (T) in the sequence.
-
Library Preparation and Sequencing: Sequencing libraries are prepared and subjected to Illumina sequencing.
-
Computational Analysis: A computational pipeline is used to analyze the sequencing data and identify the positions of ac4C modifications based on the C-to-T conversions.
ac4C in Cellular Signaling
Recent studies have begun to elucidate the role of ac4C modification in cellular signaling pathways, particularly in the context of cancer. One prominent example is the involvement of NAT10-mediated ac4C in the Wnt/β-catenin signaling pathway, a critical pathway in development and disease.
In colorectal cancer, NAT10 is often overexpressed. It catalyzes the ac4C modification of the mRNA encoding Kinesin Family Member 23 (KIF23). This modification enhances the stability of the KIF23 transcript, leading to increased KIF23 protein levels. Elevated KIF23 then activates the Wnt/β-catenin pathway, promoting the nuclear translocation of β-catenin and subsequent transcription of target genes involved in cell proliferation and metastasis.[5][6]
Conclusion and Future Perspectives
N4-acetylcytidine is a dynamic and functionally significant RNA modification with profound implications for gene regulation in health and disease. The development of sensitive and high-resolution mapping techniques has been instrumental in uncovering the widespread presence of ac4C in mRNA and its diverse roles in controlling RNA fate. As our understanding of the ac4C epitranscriptome expands, so too will the opportunities for therapeutic intervention. Targeting the writer enzyme NAT10, for instance, may offer a novel strategy for the treatment of cancers and other diseases driven by the dysregulation of ac4C-mediated gene expression. Future research will likely focus on identifying the "reader" and "eraser" proteins for ac4C, further elucidating the molecular machinery that governs this important RNA modification.
References
- 1. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAT10‐mediated mRNA N4‐acetylcytidine modification promotes bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress on NAT10-mediated acetylation in normal development and disease [frontiersin.org]
- 6. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Ac-rC Phosphoramidite: A Guide to Solid-Phase RNA Synthesis for Advanced Research and Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the application of N-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037) in solid-phase RNA synthesis. The use of Ac-rC phosphoramidite is a key component in the synthesis of high-purity RNA oligonucleotides for a variety of applications, including structural biology studies by Nuclear Magnetic Resonance (NMR), therapeutic antisense oligonucleotides, and small interfering RNAs (siRNAs). This guide offers detailed methodologies, quantitative data for synthesis parameters, and troubleshooting advice to ensure successful and efficient RNA synthesis.
Introduction
Solid-phase synthesis using phosphoramidite chemistry is the standard method for the chemical synthesis of RNA.[1] This cyclical process involves four main steps: deblocking, coupling, capping, and oxidation, which are repeated until the desired RNA sequence is assembled.[1] The choice of protecting groups for the nucleobases is critical for achieving high yields and purity. This compound, with its acetyl-protected cytidine, offers advantages in the context of deprotection, particularly for sequences sensitive to harsh basic conditions.[2] Its compatibility with rapid deprotection protocols makes it a valuable reagent in modern oligonucleotide synthesis.[2]
Key Applications in Research and Drug Development
The ability to synthesize high-quality RNA oligonucleotides using this compound is fundamental to various areas of research and drug development:
-
Structural and Dynamic Studies of RNA by NMR: Site-specific incorporation of labeled nucleotides, facilitated by phosphoramidite chemistry, allows for detailed structural and dynamic analysis of RNA molecules and their interactions with ligands or proteins.[3]
-
RNA-Targeted Therapeutics: The development of antisense oligonucleotides and siRNAs relies on the robust synthesis of modified and unmodified RNA strands. Ac-rC is a standard building block in the synthesis of these therapeutic molecules.[4]
-
Diagnostics and Biotechnology: Synthetic RNA oligonucleotides are essential components of various diagnostic tools, such as probes for in situ hybridization and components of CRISPR-Cas systems.[5]
Experimental Protocols
The following sections detail the materials, reagents, and step-by-step procedures for solid-phase RNA synthesis using this compound.
Reagent Preparation and Storage
Proper preparation and storage of reagents are critical for successful RNA synthesis. Phosphoramidites, including Ac-rC, are highly sensitive to moisture and oxidation.[3]
Table 1: Reagent Preparation and Storage
| Reagent | Preparation | Storage Conditions |
| This compound (Solid) | N/A | Store at or below -20°C under an inert atmosphere (Argon or Nitrogen).[3][5] |
| This compound (Solution) | Dissolve in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.[2] | Store at -20°C over molecular sieves. Use within 2-3 days.[2] |
| Activator Solution (e.g., ETT) | Dissolve in anhydrous acetonitrile to a final concentration of 0.25 M - 0.5 M. | Store at room temperature in a sealed container under an inert atmosphere. |
| Deblocking Solution (TCA) | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM). | Store at room temperature in a sealed, acid-resistant container. |
| Capping Solution A | Acetic Anhydride/Lutidine/THF. | Store at room temperature. |
| Capping Solution B | N-Methylimidazole/THF. | Store at room temperature. |
| Oxidizing Solution | 0.02 M - 0.1 M Iodine in THF/Pyridine/Water. | Store at room temperature, protected from light. |
| Deprotection Solution (AMA) | 1:1 (v/v) mixture of aqueous Ammonium (B1175870) Hydroxide (B78521) (30%) and aqueous Methylamine (B109427) (40%). | Prepare fresh before use. |
Handling of this compound:
-
Before opening, allow the vial of solid this compound to warm to room temperature (approximately 30-60 minutes) to prevent condensation.[3]
-
Handle and dissolve the solid phosphoramidite under anhydrous conditions, for example, in a glove box or under a stream of dry inert gas.[3]
Automated Solid-Phase RNA Synthesis Cycle
The synthesis is typically performed on an automated DNA/RNA synthesizer. The following table outlines the parameters for a standard synthesis cycle.
Table 2: Automated Solid-Phase RNA Synthesis Cycle Parameters
| Step | Reagent(s) | Typical Time | Purpose |
| 1. Deblocking (Detritylation) | 3% TCA in DCM | 60 - 120 seconds | Removal of the 5'-dimethoxytrityl (DMT) protecting group.[2] |
| 2. Coupling | 0.1 M this compound + Activator (e.g., 0.25 M ETT) | 3 - 10 minutes* | Formation of the phosphite (B83602) triester linkage.[2] |
| 3. Capping | Capping Solutions A and B | 30 - 60 seconds | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.[2] |
| 4. Oxidation | 0.02 M Iodine Solution | 30 - 60 seconds | Oxidation of the unstable phosphite triester to a stable phosphate (B84403) triester. |
*The optimal coupling time for this compound can be sequence-dependent and may require optimization. A longer coupling time is generally recommended for RNA synthesis compared to DNA synthesis. For sterically hindered or modified phosphoramidites, a longer coupling time may be necessary.[3][6]
Diagram 1: Automated Solid-Phase RNA Synthesis Workflow
Caption: Workflow of the automated solid-phase RNA synthesis cycle.
Cleavage and Deprotection Protocol
The use of this compound is compatible with a fast deprotection protocol using a mixture of ammonium hydroxide and methylamine (AMA).
Table 3: Deprotection Conditions for Ac-rC Containing Oligonucleotides
| Deprotection Method | Reagent | Temperature (°C) | Time | Notes |
| Fast Deprotection | AMA (1:1 mixture of aqueous NH₄OH and aqueous MeNH₂) | 65 | 10 minutes | Recommended for standard oligonucleotides containing Ac-rC.[2] |
| Standard Deprotection | Concentrated Ammonium Hydroxide | 55 | 8 - 16 hours | Slower method, may be required for certain sensitive modifications. |
| Mild Deprotection | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Used for very sensitive modifications, requires compatible protecting groups on other bases. |
Step-by-Step Cleavage and Base/Phosphate Deprotection (Fast Protocol):
-
Transfer the solid support with the synthesized RNA to a screw-cap vial.
-
Add 1.5 mL of AMA solution.[6]
-
Seal the vial tightly and incubate at 65°C for 10 minutes.[2][6]
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness.
Step-by-Step 2'-Hydroxyl (TBDMS) Deprotection:
-
Dissolve the dried RNA pellet in anhydrous DMSO. Heating at 65°C for approximately 5 minutes may be necessary to fully dissolve the oligonucleotide.
-
Add triethylamine (B128534) (TEA) to the solution and mix gently.
-
Add triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.
-
Quench the reaction and proceed with purification (e.g., HPLC or cartridge purification).
Troubleshooting
Low yield or purity of the final RNA product can arise from several factors.
Table 4: Troubleshooting Common Issues in Ac-rC RNA Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | 1. Degraded this compound (hydrolysis).[3] 2. Suboptimal coupling time.[6] 3. Inefficient activation. | 1. Use a fresh vial of phosphoramidite; ensure anhydrous conditions during handling and dissolution.[3] 2. Increase the coupling time in the synthesis protocol.[6] 3. Use a fresh solution of activator at the correct concentration. |
| Presence of n-1 Deletion Sequences | Incomplete capping of unreacted 5'-hydroxyl groups. | Ensure capping reagents are fresh and delivered efficiently by the synthesizer. |
| RNA Degradation | 1. Contamination with RNases. 2. Prolonged exposure to acidic or basic conditions during deprotection. | 1. Use RNase-free labware, reagents, and techniques. 2. Adhere strictly to the recommended deprotection times and temperatures. |
Diagram 2: Troubleshooting Logic for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency.
Conclusion
The use of this compound in solid-phase RNA synthesis provides a reliable and efficient method for producing high-quality oligonucleotides. Its compatibility with rapid deprotection protocols is particularly advantageous for the synthesis of sensitive RNA molecules. By following the detailed protocols and troubleshooting guidelines presented in this document, researchers, scientists, and drug development professionals can optimize their RNA synthesis workflows for a wide range of advanced applications.
References
Application Notes and Protocols for the Incorporation of N4-acetyl-2'-O-methyl-5-methylcytidine (Ac-rC) into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the successful incorporation of N4-acetyl-2'-O-methyl-5-methylcytidine (Ac-rC) into synthetic oligonucleotides. This modified nucleoside is of significant interest in the development of therapeutic oligonucleotides, including antisense and RNAi applications, due to its potential to enhance binding affinity, stability, and biological activity.
Introduction to Ac-rC and its Applications
N4-acetyl-2'-O-methyl-5-methylcytidine (Ac-rC) is a modified cytidine (B196190) analog. The N4-acetyl group can offer steric hindrance and alter hydrogen bonding patterns, which can be advantageous in tuning the properties of oligonucleotides for therapeutic use. The 2'-O-methyl and 5-methyl modifications are well-established modifications that increase nuclease resistance and binding affinity to target RNA. The strategic incorporation of Ac-rC can therefore contribute to the development of oligonucleotides with improved pharmacokinetic and pharmacodynamic profiles.
Potential applications of Ac-rC modified oligonucleotides include:
-
Antisense Oligonucleotides (ASOs): To enhance target mRNA binding and modulate protein expression.
-
Small interfering RNAs (siRNAs): To improve the stability and efficacy of the RNAi machinery.
-
Aptamers: To increase structural stability and target affinity.
-
Diagnostic Probes: To enhance specificity and signal intensity.
Experimental Protocols
This section details the protocols for the chemical synthesis of Ac-rC phosphoramidite (B1245037), its incorporation into oligonucleotides via automated solid-phase synthesis, and the subsequent deprotection, purification, and characterization steps.
Synthesis of Ac-rC Phosphoramidite
The synthesis of the this compound building block is a crucial first step. The following is a general multi-step protocol:
-
Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of 2'-O-methyl-5-methylcytidine is protected with a dimethoxytrityl (DMT) group.
-
N4-Acetylation: The exocyclic amine at the N4 position is acetylated using acetic anhydride (B1165640) in the presence of a base like pyridine.
-
Phosphitylation: The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to yield the final this compound.
-
Purification: The final product is purified by silica (B1680970) gel column chromatography.
Automated Solid-Phase Oligonucleotide Synthesis
The incorporation of Ac-rC into an oligonucleotide sequence is achieved using a standard automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.[1][2][3][4]
Materials:
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Standard DNA/RNA phosphoramidites (A, G, C, T/U)
-
Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside
-
Activator solution (e.g., 5-ethylthiotetrazole)
-
Capping solutions (e.g., acetic anhydride/N-methylimidazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Protocol:
-
Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer, specifying the position for Ac-rC incorporation.
-
Deblocking: The 5'-DMT protecting group of the growing oligonucleotide chain on the solid support is removed by the deblocking solution.
-
Coupling: The this compound is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. A slightly longer coupling time (e.g., 5-15 minutes) may be beneficial for modified phosphoramidites to ensure high coupling efficiency.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
Cycle Repetition: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.
-
Final Deblocking (Optional): The final 5'-DMT group can be removed by the synthesizer (DMT-off) or left on for purification (DMT-on).
Cleavage and Deprotection
A mild deprotection strategy is crucial to preserve the N4-acetyl group on the cytidine base. The use of AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) is a rapid and effective method.[6][7][8][9]
Materials:
-
AMA solution (1:1 v/v mixture of aqueous ammonium hydroxide and 40% aqueous methylamine)
-
Oligonucleotide synthesis column containing the synthesized oligonucleotide on solid support
Protocol:
-
Cleavage from Solid Support: Push the AMA solution through the synthesis column to cleave the oligonucleotide from the solid support. Collect the solution in a sealed vial.
-
Base Deprotection: Heat the collected solution at a controlled temperature (e.g., 65°C) for a short duration (e.g., 10-15 minutes).[6][8] This step removes the protecting groups from the standard nucleobases and the cyanoethyl groups from the phosphate backbone. The N4-acetyl group on the Ac-rC residue is stable under these conditions.
-
Evaporation: After deprotection, evaporate the AMA solution to dryness using a centrifugal evaporator.
Purification
High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying Ac-rC modified oligonucleotides to ensure high purity.[10][11] Both reversed-phase (RP-HPLC) and anion-exchange (AEX-HPLC) can be employed.
2.4.1. Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates oligonucleotides based on their hydrophobicity.[12] It is particularly useful for DMT-on purification.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Buffer B: Acetonitrile
-
Crude, deprotected oligonucleotide solution
Protocol:
-
Sample Preparation: Dissolve the dried oligonucleotide in Buffer A.
-
Injection: Inject the sample onto the equilibrated C18 column.
-
Elution: Elute the oligonucleotide using a linear gradient of Buffer B. The DMT-on full-length product will be more hydrophobic and thus have a longer retention time than the DMT-off failure sequences.
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
DMT Removal (if applicable): If DMT-on purification was performed, treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalting: Desalt the purified oligonucleotide using a desalting column or ethanol (B145695) precipitation.
2.4.2. Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the negative charge of their phosphate backbone.[11] This method is effective for purifying DMT-off oligonucleotides and can resolve sequences with small length differences.
Materials:
-
HPLC system with a UV detector
-
Anion-exchange column
-
Buffer A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Buffer B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5)
-
Crude, deprotected oligonucleotide solution
Protocol:
-
Sample Preparation: Dissolve the dried oligonucleotide in Buffer A.
-
Injection: Inject the sample onto the equilibrated anion-exchange column.
-
Elution: Elute the oligonucleotide using a linear gradient of Buffer B. The full-length product will elute at a specific salt concentration depending on its length.
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Desalting: Desalt the purified oligonucleotide.
Characterization
The identity and purity of the final Ac-rC modified oligonucleotide should be confirmed using mass spectrometry and UV-Vis spectroscopy.
2.5.1. Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified oligonucleotide.
-
Analysis: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[13][14]
-
Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight of the Ac-rC modified oligonucleotide.
2.5.2. UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the concentration and assess the purity of the oligonucleotide.
Protocol:
-
Measurement: Measure the absorbance of the purified oligonucleotide solution at 260 nm (A260).
-
Concentration Calculation: Calculate the concentration using the Beer-Lambert law (A = εcl), where ε is the extinction coefficient of the oligonucleotide. The extinction coefficient can be estimated based on the sequence composition.
-
Purity Assessment: The ratio of absorbance at 260 nm and 280 nm (A260/A280) can provide an indication of purity. A ratio of ~1.8 is generally considered pure for DNA.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and characterization of Ac-rC modified oligonucleotides.
Table 1: Coupling Efficiency of Phosphoramidites
| Phosphoramidite Type | Average Coupling Efficiency (%) | Reference |
| Standard DNA/RNA | >99 | [4] |
| Ac-rC | >98 | Assumed based on successful synthesis reports. Specific efficiency data is often proprietary. |
Note: Coupling efficiency can be influenced by the synthesizer, reagents, and the specific sequence. The theoretical yield of a full-length oligonucleotide is calculated as (Coupling Efficiency)^ (Number of couplings).[15][16]
Table 2: Deprotection Conditions for Ac-rC Oligonucleotides
| Reagent | Temperature (°C) | Time | Efficacy | Reference |
| AMA (Ammonium Hydroxide/Methylamine) | 65 | 10-15 min | High, preserves N4-acetyl group | [6][7][8][9] |
| Concentrated Ammonium Hydroxide | 55 | 8-16 hours | Risk of N4-acetyl group removal | [7] |
Table 3: Biophysical Characterization - Melting Temperature (Tm)
| Oligonucleotide Modification | Change in Tm (°C) per modification | Reference |
| 2'-O-Methyl | +1 to +1.5 | General knowledge |
| 5-Methylcytosine | +0.5 to +1 | General knowledge |
| N4-acetylcytidine | Variable, can slightly increase or decrease depending on sequence context | [17] |
Note: The melting temperature is highly dependent on the sequence, length, and buffer conditions.[18][19][20][21]
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis and characterization of Ac-rC modified oligonucleotides.
Caption: Workflow for Ac-rC Oligonucleotide Synthesis and Analysis.
Mechanism of Action: Antisense Oligonucleotide
This diagram depicts the general mechanism of action for an antisense oligonucleotide (ASO) designed to downregulate gene expression, a primary application for Ac-rC modified oligonucleotides.
Caption: Antisense Oligonucleotide (ASO) Mechanism of Action.
References
- 1. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. atdbio.com [atdbio.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 11. labcluster.com [labcluster.com]
- 12. atdbio.com [atdbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. casss.org [casss.org]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 17. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Target concentration dependence of DNA melting temperature on oligonucleotide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jascoinc.com [jascoinc.com]
- 21. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
Application Notes and Protocols for Ac-rC Phosphoramidite Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the coupling time and efficiency for N-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis. The following sections offer insights into typical coupling performance, factors influencing efficiency, and a generalized protocol for its use.
Introduction to Ac-rC Phosphoramidite
This compound is a modified nucleoside building block used in the chemical synthesis of DNA and RNA oligonucleotides.[1] The N-acetyl protecting group on the cytidine (B196190) base offers specific advantages, particularly in protocols requiring faster or milder deprotection conditions post-synthesis.[2][3] This makes it a valuable reagent for the synthesis of sensitive or modified oligonucleotides. The efficiency of the coupling step is paramount, as it dictates the final yield of the full-length oligonucleotide product.[4][5]
Coupling Time and Efficiency of this compound
The coupling time for this compound can vary depending on the specific synthesis platform, activator used, and the sequence context of the oligonucleotide being synthesized. While standard unmodified phosphoramidites typically have coupling times of around 30 seconds, modified phosphoramidites such as Ac-rC may require extended coupling times to achieve optimal efficiency.[2]
Factors Influencing Coupling Efficiency:
Several factors can impact the success of the coupling reaction:
-
Reagent Quality: The purity of the this compound, activator, and solvents is critical. Impurities can lead to side reactions and a decrease in coupling efficiency.[][7]
-
Moisture: Anhydrous conditions are essential for phosphoramidite chemistry. Even trace amounts of water can hydrolyze the activated phosphoramidite, leading to failed couplings.[4]
-
Activator: The choice and concentration of the activator (e.g., 5-ethylthio-1H-tetrazole (ETT), 4,5-dicyanoimidazole (B129182) (DCI)) play a crucial role in the activation of the phosphoramidite.[][9]
-
Steric Hindrance: The sequence context and any existing modifications on the growing oligonucleotide chain can sterically hinder the incoming phosphoramidite, potentially requiring longer coupling times.[][10]
-
Concentration: The concentration of the phosphoramidite and activator solutions can affect the reaction kinetics.[7]
Quantitative Data Summary
The following table summarizes typical coupling parameters for phosphoramidites, including those applicable to modified versions like Ac-rC. Achieving high stepwise coupling efficiency is crucial, as even a small decrease can significantly impact the yield of the final product, especially for longer oligonucleotides.[5]
| Parameter | Typical Value/Range | Notes |
| Typical Coupling Time | 30 seconds - 10 minutes | Standard unmodified bases are at the lower end of this range.[2] Modified phosphoramidites, including Ac-rC, may require longer times (e.g., 5-10 minutes) for optimal performance.[2][11] |
| Target Coupling Efficiency | >99% | High efficiency is critical to maximize the yield of full-length product and minimize truncated sequences.[][7][12] |
| Phosphoramidite Concentration | 0.05 M - 0.1 M | A higher concentration can help drive the reaction to completion.[10] |
| Activator Concentration | 0.25 M - 0.5 M | The optimal concentration depends on the specific activator being used.[2] |
Experimental Protocols
The following is a generalized protocol for the coupling step of this compound in automated solid-phase oligonucleotide synthesis. This protocol assumes a standard phosphoramidite synthesis cycle.
Materials:
-
This compound
-
High-purity, anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.25 M ETT in acetonitrile)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Automated DNA/RNA synthesizer
Protocol for a Single Coupling Cycle:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside bound to the solid support by treating it with the deblocking solution. The synthesizer then washes the column with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[12][13]
-
Coupling:
-
The this compound solution and the activator solution are delivered simultaneously to the synthesis column.
-
The activator protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the support-bound nucleoside.[]
-
This reaction is allowed to proceed for a predetermined coupling time (e.g., 5-10 minutes for Ac-rC). This time may need to be optimized based on the specific sequence and synthesizer conditions.[2][11]
-
-
Capping: Any unreacted 5'-hydroxyl groups on the solid support are acetylated using the capping reagents. This prevents the formation of deletion mutations in subsequent cycles.[12][13]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.[12][13]
This four-step cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in this compound coupling.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Key factors that determine the success of the coupling reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. glenresearch.com [glenresearch.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 7. benchchem.com [benchchem.com]
- 9. alfachemic.com [alfachemic.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Deprotection of N4-acetylcytidine (Ac-rC) Containing RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification crucial for various biological processes, including mRNA stability and translation efficiency.[1][2] The synthesis of RNA oligonucleotides containing ac4C for research and therapeutic applications often involves the use of protecting groups on the exocyclic amines of the nucleobases. The acetyl group on cytidine (B196190) (Ac-rC) can itself be used as a protecting group during solid-phase synthesis.[3][4] This document provides detailed protocols and quantitative data for the deprotection of Ac-rC in RNA, covering methods for both the removal of the acetyl group when it serves as a protecting group and its preservation when it is a desired modification.
Deprotection Strategies Overview
The choice of deprotection strategy for Ac-rC containing RNA depends on whether the acetyl group is intended to be removed (as a protecting group) or retained (as a functional modification). Standard oligonucleotide deprotection methods often lead to the removal of the N4-acetyl group from cytidine.[5] Therefore, specialized "mild" or "ultra-mild" deprotection conditions are necessary when the goal is to preserve the Ac-rC modification.
Here, we outline three primary deprotection strategies:
-
Standard Deprotection: For complete removal of all protecting groups, including Ac-rC.
-
UltraMILD Deprotection: Designed for sensitive modifications and labels, allowing for the retention of the Ac-rC group.[4][6]
-
UltraFAST Deprotection: A rapid method for removing protecting groups, which requires the use of Ac-dC to prevent base modification.[6][7]
The following diagram illustrates the general workflow for oligonucleotide synthesis and deprotection.
Caption: General workflow of solid-phase RNA synthesis followed by the deprotection steps.
Quantitative Data on Deprotection Methods
The selection of a deprotection method is guided by the desired outcome (removal or retention of Ac-rC) and the presence of other sensitive modifications. The following tables summarize the conditions for different deprotection strategies.
Table 1: Standard and Fast Deprotection Methods (for Removal of Ac-rC)
| Method | Reagent | Temperature | Duration | Notes |
| Standard Ammonium (B1175870) Hydroxide (B78521) | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Traditional method for complete deprotection.[8] |
| AMA (Ammonium Hydroxide/Methylamine) | 1:1 (v/v) Aqueous Ammonium Hydroxide and Aqueous Methylamine | 65°C | 10 minutes | Rapid deprotection; requires Ac-dC to prevent side reactions.[3][6] |
| UltraFAST | AMA (1:1 v/v Aqueous NH4OH / 40% Aqueous Methylamine) | 65°C | 5-10 minutes | Cleavage from support can be done in 5 minutes at room temperature.[6] |
Table 2: Mild Deprotection Methods (for Retention of Ac-rC)
| Method | Reagent | Temperature | Duration | Notes |
| UltraMILD (Potassium Carbonate) | 0.05 M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | Suitable for very sensitive oligonucleotides.[6] |
| UltraMILD (Ammonium Hydroxide) | Concentrated Ammonium Hydroxide | Room Temperature | 2 hours | Requires the use of UltraMild Cap A.[6] |
| Ethanolic Ammonia | 2.0 M Ammonia in Ethanol (B145695) | Room Temperature | 2 hours | Shows high selectivity for fast-deprotecting groups over standard ones.[9] |
Experimental Protocols
Protocol 1: UltraFAST Deprotection using AMA
This protocol is suitable for the rapid deprotection of RNA oligonucleotides where Ac-rC is used as a protecting group.
Materials:
-
Synthesized RNA on solid support
-
AMA reagent (1:1 v/v mixture of aqueous ammonium hydroxide and aqueous methylamine)[6]
-
Heating block or water bath at 65°C
-
Microcentrifuge tubes
-
Speed-vac or lyophilizer
Procedure:
-
Transfer the solid support containing the synthesized RNA to a 2 mL microcentrifuge tube.
-
Add 1 mL of AMA reagent to the solid support.
-
Vortex the tube briefly to ensure the support is fully suspended.
-
Incubate the tube at 65°C for 10 minutes.[6]
-
After incubation, centrifuge the tube to pellet the support.
-
Carefully transfer the supernatant containing the deprotected RNA to a new tube.
-
Dry the RNA solution using a speed-vac or by lyophilization.
-
The dried RNA pellet is now ready for 2'-hydroxyl deprotection and subsequent purification.
Caption: Step-by-step workflow for the UltraFAST deprotection protocol.
Protocol 2: UltraMILD Deprotection using Potassium Carbonate in Methanol
This protocol is designed for the deprotection of RNA when sensitive modifications, including Ac-rC, need to be preserved.
Materials:
-
Synthesized RNA on solid support (synthesized with UltraMILD phosphoramidites)
-
0.05 M Potassium Carbonate in Methanol[6]
-
Microcentrifuge tubes
-
Shaker or rotator
Procedure:
-
Place the solid support with the synthesized RNA into a microcentrifuge tube.
-
Add 1 mL of 0.05 M potassium carbonate in methanol to the tube.
-
Seal the tube and place it on a shaker or rotator at room temperature for 4 hours.[6]
-
After the incubation period, centrifuge the tube to collect the solid support.
-
Transfer the methanolic solution containing the partially deprotected RNA to a fresh tube.
-
Proceed with the appropriate workup and subsequent 2'-hydroxyl deprotection, ensuring conditions remain mild to preserve the Ac-rC modification.
Caption: Step-by-step workflow for the UltraMILD deprotection protocol.
Protocol 3: Chemical Deacetylation for ac4C-Seq Analysis
For analytical purposes, such as in ac4C-seq, a controlled chemical deacetylation is performed to serve as a negative control.[10][11] This method hydrolyzes the N4-acetyl group.
Materials:
-
Purified Ac-rC containing RNA
-
Mild alkali solution (e.g., sodium bicarbonate buffer, pH 9.0)
-
Heating block
Procedure:
-
Dissolve the Ac-rC containing RNA in a mild alkali buffer.
-
Incubate the RNA solution at a controlled temperature (e.g., 37-50°C). The exact time and temperature should be optimized to ensure complete deacetylation without significant RNA degradation.
-
After incubation, the deacetylated RNA is purified, typically by ethanol precipitation, to remove the buffer salts.[12]
-
This deacetylated RNA can then be used as a control in sequencing experiments to confirm that the observed signals are indeed from ac4C.[10]
Conclusion
The deprotection of Ac-rC containing RNA is a critical step that must be carefully considered based on the experimental goals. For the complete removal of the acetyl protecting group, rapid and efficient methods like UltraFAST deprotection with AMA are available. When the preservation of the Ac-rC modification is desired, milder conditions using reagents such as potassium carbonate in methanol are necessary. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the appropriate deprotection strategy for their specific needs in the study and application of Ac-rC modified RNA.
References
- 1. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shigematsu-bio.com [shigematsu-bio.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 12. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Purification of N4-Acetylcytidine Modified Oligonucleotides by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a conserved RNA modification that plays a significant role in various biological processes, including mRNA stability and translation efficiency.[1] The growing interest in the therapeutic and diagnostic potential of oligonucleotides containing ac4C necessitates robust and reliable methods for their synthesis and purification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of synthetic oligonucleotides, offering high resolution and purity.[2][3][4]
This document provides detailed protocols for the purification of N4-acetylcytidine modified oligonucleotides using both Reversed-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC) chromatography. A key consideration in the purification of ac4C-containing oligonucleotides is the potential for deacetylation under harsh chemical conditions. The N4-acetyl group is susceptible to hydrolysis at elevated pH and temperature.[5][6] Therefore, the presented protocols are optimized to maintain the integrity of the modification while achieving high purity.
General Workflow for Purification of N4-Acetylcytidine Modified Oligonucleotides
The overall process for purifying ac4C modified oligonucleotides involves several key steps, starting from the crude, deprotected product to the final, characterized pure oligonucleotide.
Data Presentation: Expected Purification Outcomes
The following table summarizes the expected quantitative data from the purification of a hypothetical 21-mer RNA oligonucleotide containing a single N4-acetylcytidine modification. The data presented are for illustrative purposes to guide researchers in evaluating the success of the purification process.
| Parameter | Crude Product | After RP-HPLC Purification | After AEX-HPLC Purification |
| Purity (by analytical HPLC) | 40-60% | >90% | >95% |
| Yield (nmol) | 1000 | 600-700 | 500-650 |
| Recovery (%) | - | 60-70% | 50-65% |
| Major Impurities | Truncated sequences (n-1, n-2), failure sequences, de-acetylated product | Residual short failure sequences | Isomers, sequences with similar charge |
| Mass Verification (LC-MS) | Multiple species detected | Expected mass confirmed as major peak | Expected mass confirmed as major peak |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
RP-HPLC separates oligonucleotides based on their hydrophobicity.[2] This method is particularly effective for "trityl-on" purification, where the hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length oligonucleotide, significantly increasing its retention time compared to shorter, "trityl-off" failure sequences.
Materials:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: C18 or C8 reverse-phase column (e.g., Agilent AdvanceBio Oligonucleotide, Waters XBridge OST).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Detritylation Solution: 80% Acetic acid in water.
-
Precipitation Solution: 3 M Sodium acetate, pH 5.2 and Ethanol.
Methodology:
-
Sample Preparation: After synthesis and deprotection (leaving the 5'-DMT group on), evaporate the cleavage solution to dryness. Re-dissolve the crude oligonucleotide pellet in Mobile Phase A.
-
HPLC Conditions:
-
Flow Rate: 4.0 mL/min (for a 10 mm ID column).
-
Column Temperature: 40-50°C (to minimize secondary structures).
-
Detection Wavelength: 260 nm.
-
Gradient:
-
5-20% B over 5 minutes.
-
20-45% B over 30 minutes.
-
45-95% B over 5 minutes (for column wash).
-
-
-
Fraction Collection: Collect the major peak corresponding to the trityl-on N4-acetylcytidine modified oligonucleotide.
-
Detritylation:
-
Evaporate the collected fraction to dryness.
-
Re-dissolve the pellet in the detritylation solution and incubate at room temperature for 30 minutes.
-
-
Desalting:
-
Neutralize the detritylation solution with an appropriate base (e.g., triethylamine).
-
Precipitate the oligonucleotide by adding sodium acetate and ethanol.
-
Alternatively, use a size-exclusion chromatography column for desalting.
-
-
Final Product: Evaporate the solvent to obtain the purified, detritylated N4-acetylcytidine modified oligonucleotide.
Protocol 2: Anion-Exchange HPLC (AEX-HPLC) Purification
AEX-HPLC separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone.[7] This method provides excellent resolution for separating full-length products from shorter failure sequences. To avoid deacetylation of the N4-acetylcytidine, it is crucial to perform the separation at a neutral or slightly acidic pH.
Materials:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: Strong anion-exchange column (e.g., YMC-BioPro IEX, Agilent PL-SAX).
-
Mobile Phase A: 20 mM Sodium phosphate, pH 6.8, 10% Acetonitrile.
-
Mobile Phase B: 20 mM Sodium phosphate, pH 6.8, 1 M NaCl, 10% Acetonitrile.
-
Desalting Columns: Size-exclusion chromatography columns.
Methodology:
-
Sample Preparation: Ensure the crude oligonucleotide is fully deprotected (including the 5'-DMT group). Dissolve the crude product in Mobile Phase A.
-
HPLC Conditions:
-
Flow Rate: 3.0 mL/min (for a 7.8 mm ID column).
-
Column Temperature: 25-30°C (to maintain stability of the ac4C modification).
-
Detection Wavelength: 260 nm.
-
Gradient:
-
0-30% B over 5 minutes.
-
30-70% B over 40 minutes.
-
70-100% B over 5 minutes (for column wash).
-
-
-
Fraction Collection: Collect the last major peak, which corresponds to the full-length N4-acetylcytidine modified oligonucleotide.
-
Desalting:
-
Pool the collected fractions.
-
Desalt using a size-exclusion chromatography column according to the manufacturer's protocol.
-
-
Final Product: Lyophilize the desalted fraction to obtain the purified N4-acetylcytidine modified oligonucleotide.
Characterization of Purified Oligonucleotides
After purification, it is essential to characterize the final product to confirm its identity, purity, and concentration.
-
Purity Assessment: Analytical HPLC (either RP or AEX) should be used to assess the purity of the final product. A single major peak should be observed.
-
Identity Confirmation: Electrospray ionization mass spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry should be performed to confirm that the molecular weight of the purified oligonucleotide matches the expected theoretical mass.
-
Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm (A260) using a UV-Vis spectrophotometer.
Conclusion
The HPLC protocols outlined in this application note provide robust methods for the purification of N4-acetylcytidine modified oligonucleotides. The choice between RP-HPLC and AEX-HPLC will depend on the specific characteristics of the oligonucleotide, such as its length and the presence of other modifications, as well as the nature of the impurities to be removed.[4][8] By carefully controlling the purification conditions, particularly pH and temperature, researchers can obtain highly pure ac4C-modified oligonucleotides while preserving the integrity of this critical modification, enabling further biological and therapeutic investigations.
References
- 1. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atdbio.com [atdbio.com]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. oligofastx.com [oligofastx.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymc.co.jp [ymc.co.jp]
- 8. labcluster.com [labcluster.com]
Application Notes and Protocols for Ac-rC Phosphoramidite in siRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N4-Acetyl-2'-O-TBDMS-rC-phosphoramidite (Ac-rC phosphoramidite) in the synthesis of high-quality small interfering RNA (siRNA). The use of acetyl protection for cytidine (B196190) offers significant advantages in modern oligonucleotide synthesis, particularly in minimizing base modifications during deprotection and allowing for milder and faster deprotection protocols.
Introduction to Ac-rC Phosphoramidite (B1245037)
This compound is a key building block for the chemical synthesis of RNA oligonucleotides, including siRNA. The acetyl (Ac) protecting group on the exocyclic amine of cytidine is more labile than the traditional benzoyl (Bz) group. This property is advantageous as it allows for more rapid and milder deprotection conditions, which is crucial for preserving the integrity of sensitive modifications often incorporated into therapeutic siRNA.[1][2] The use of Ac-rC is particularly important in "UltraFAST" deprotection protocols, where it prevents base modification at the cytosine residue that can occur with Bz-protected cytidine under these conditions.[3][4]
Key Advantages of this compound:
-
Rapid Deprotection: Enables significantly shorter deprotection times compared to standard protecting groups.[3][5]
-
Mild Deprotection Conditions: Compatible with reagents like ammonium (B1175870) hydroxide (B78521)/methylamine (B109427) (AMA), potassium carbonate in methanol, and t-butylamine, which are less harsh on sensitive modifications.[2][3]
-
Prevents Base Modification: The use of Ac-rC helps to avoid transamination at the C4 position of cytidine during deprotection with methylamine-containing reagents.[1]
-
High Purity and Yield: Contributes to the synthesis of high-quality RNA oligonucleotides with good purity and yield.
Data Presentation: Synthesis and Deprotection Parameters
The following tables summarize key quantitative data for the use of this compound in siRNA synthesis.
Table 1: Phosphoramidite Coupling Parameters
| Parameter | Value | Notes |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile (B52724) | Standard concentration for solid-phase synthesis.[6] |
| Activator | 0.25 M 5-Benzylthio-1H-tetrazole | Shown to provide high coupling efficiency.[7] |
| Coupling Time | 30 seconds - 15 minutes | Standard bases typically require shorter coupling times, while modified bases may require longer times.[7][8] |
| Coupling Efficiency | >98% | High coupling efficiencies are achievable with optimized conditions.[6][9] |
Table 2: Deprotection Protocols and Conditions
| Protocol | Reagent | Temperature | Duration | Notes |
| UltraFAST | Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v) | 65 °C | 5 - 10 minutes | Recommended for rapid deprotection. Requires Ac-rC to prevent base modification.[3][4] |
| Standard (Ammonium Hydroxide) | Concentrated Ammonium Hydroxide | 55 °C | 8 - 16 hours | A more traditional deprotection method. |
| Mild (Potassium Carbonate) | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Suitable for very sensitive modifications.[3][4] |
| Alternative Mild | t-Butylamine / Methanol / Water (1:1:2 v/v) | 55 °C | Overnight | Used for oligonucleotides containing sensitive dyes like TAMRA.[3] |
Experimental Protocols
Protocol 1: Solid-Phase siRNA Synthesis using this compound
This protocol outlines the general cycle for automated solid-phase synthesis of an RNA strand on a DNA/RNA synthesizer.
1. Preparation: 1.1. Dissolve this compound and other RNA phosphoramidites (e.g., Bz-rA, iBu-rG, rU) in anhydrous acetonitrile to a final concentration of 0.1 M.[6][10] 1.2. Install the phosphoramidite solutions on the synthesizer. 1.3. Prepare and install all other necessary reagents (e.g., deblocking solution, activator, capping solutions, oxidizing agent) according to the synthesizer manufacturer's instructions.
2. Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction and consists of a repeated four-step cycle for each nucleotide addition.[5]
Protocol 2: Cleavage and Deprotection using AMA (UltraFAST Protocol)
This protocol is recommended for rapid deprotection of siRNA synthesized with this compound.
1. Cleavage from Solid Support: 1.1. Transfer the solid support containing the synthesized oligonucleotide to a clean vial. 1.2. Prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%).[3][10] 1.3. Add the AMA solution to the solid support (e.g., 1 mL for a 1 µmol synthesis). 1.4. Incubate at room temperature for 5 minutes to cleave the oligonucleotide from the support.[4]
2. Base and Phosphate Deprotection: 2.1. Heat the vial containing the oligonucleotide and AMA solution at 65°C for 5-10 minutes.[3][4] 2.2. After heating, cool the vial on ice. 2.3. Evaporate the AMA solution to dryness using a vacuum concentrator.
Protocol 3: siRNA Purification by HPLC
Purification is a critical step to remove truncated sequences and other impurities.[2][] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying siRNA.
1. Sample Preparation: 1.1. Resuspend the dried, deprotected oligonucleotide in an appropriate buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA)).
2. HPLC Purification: 2.1. Equilibrate the RP-HPLC column (e.g., a C18 column) with the starting mobile phase. 2.2. Inject the resuspended oligonucleotide onto the column. 2.3. Elute the oligonucleotide using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., 0.1 M TEAA). 2.4. Collect the fractions corresponding to the full-length product peak.
3. Desalting: 3.1. Pool the fractions containing the purified oligonucleotide. 3.2. Desalt the oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting column, to remove the HPLC buffer salts. 3.3. Dry the purified and desalted siRNA pellet.
Visualizations: Workflows and Pathways
References
- 1. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. shigematsu-bio.com [shigematsu-bio.com]
- 6. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach | MDPI [mdpi.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. CN102439025A - Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3' - end - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Antisense Oligonucleotides with N4-acetyl-2'-O-ribosylcytidine (Ac-rC) Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are a promising class of therapeutics that can modulate gene expression by binding to specific RNA targets. Chemical modifications to the ASO backbone, sugar, and nucleobases are crucial for enhancing their drug-like properties, including nuclease resistance, binding affinity, and stability. One such modification is N4-acetyl-2'-O-ribosylcytidine (Ac-rC), which has been shown to increase the thermal stability of oligonucleotide duplexes. This document provides detailed application notes and protocols for the synthesis, characterization, and in vitro evaluation of ASOs containing Ac-rC modifications.
The synthesis of oligonucleotides with base-labile modifications like Ac-rC presents a challenge for standard solid-phase synthesis protocols, which typically employ harsh basic conditions for deprotection. These conditions can inadvertently remove the desired acetyl group. Therefore, a specialized synthesis strategy employing mild, non-nucleophilic deprotection conditions is required to preserve the integrity of the Ac-rC modification.
Data Presentation
The incorporation of Ac-rC into an antisense oligonucleotide can significantly impact its biophysical properties. Below is a summary of the expected quantitative effects based on available literature.
Table 1: Biophysical Properties of Ac-rC Modified ASOs vs. Unmodified ASOs
| Property | Unmodified ASO | Ac-rC Modified ASO | Reference |
| Melting Temperature (Tm) per modification | Baseline | +1.7 to +8.2 °C | [1][2] |
| Binding Affinity (ΔG°37) | Baseline | More Favorable | [1] |
| Synthesis Yield | High | Moderate to High* | [3] |
| Purity | High | High | [3] |
| Nuclease Resistance (Half-life) | Low (minutes) | Moderate** | [4][5] |
*Note: Synthesis yield for Ac-rC modified ASOs is highly dependent on the optimization of mild deprotection conditions. While specific comparative yields are not extensively published, successful synthesis of oligonucleotides with multiple Ac-rC modifications has been reported, suggesting good efficiency is achievable.[3] **Note: Specific quantitative data on the nuclease resistance of Ac-rC modified ASOs is limited. However, modifications at the N4 position of cytosine are not expected to directly inhibit nuclease activity in the same way as backbone or sugar modifications. Nuclease resistance would primarily be conferred by other modifications incorporated into the ASO design, such as phosphorothioate (B77711) linkages or 2'-O-modifications.[4][5]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Chimeric Antisense Oligonucleotide with Ac-rC Modification
This protocol outlines the synthesis of a chimeric ASO (e.g., a "gapmer") with Ac-rC modification in the 2'-O-methyl RNA "wings" and a central DNA "gap" to support RNase H activity. It is adapted from strategies developed for the synthesis of RNA containing N4-acetylcytidine, which require mild deprotection conditions.[1][6]
Materials:
-
Solid Support: Controlled Pore Glass (CPG) functionalized with the desired 3'-terminal nucleoside.
-
Phosphoramidites:
-
Standard DNA phosphoramidites (dA, dG, dC, T) with standard protecting groups (e.g., Bz for A, Ac for C, iBu for G).
-
2'-O-Methyl RNA phosphoramidites (A, G, U) with standard protecting groups.
-
Ac-rC phosphoramidite (B1245037) with a 5'-DMT group and a 2'-TBDMS group.
-
Crucially, for other cytidine (B196190) residues where acetylation is not desired, use a standard protected cytidine phosphoramidite.
-
-
Synthesis Reagents:
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI).
-
Oxidizing Solution: Iodine/water/pyridine.
-
Capping Reagents: Acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Anhydrous acetonitrile (B52724).
-
-
Deprotection and Cleavage Reagents:
-
On-Column Deprotection: 20% 1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile.
-
Cleavage: Anhydrous potassium carbonate (K2CO3) in methanol (B129727).
-
Desilylation: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP).
-
-
Purification:
-
HPLC system with a reverse-phase column.
-
Desalting cartridges.
-
Procedure:
-
Automated Solid-Phase Synthesis:
-
The synthesis is performed on an automated DNA/RNA synthesizer.
-
The synthesis cycle for each nucleotide addition consists of four steps: deblocking, coupling, capping, and oxidation.
-
For the incorporation of the Ac-rC phosphoramidite, a longer coupling time (e.g., 10-15 minutes) may be required to ensure high coupling efficiency.
-
-
Mild On-Column Deprotection of Protecting Groups:
-
After the completion of the synthesis, the CPG support is washed with acetonitrile.
-
The support is then treated with a solution of 20% DBU in acetonitrile for 2-4 hours at room temperature to remove the cyanoethyl protecting groups from the phosphate (B84403) backbone.[1]
-
-
Cleavage from Solid Support:
-
The CPG support is washed thoroughly with acetonitrile to remove the DBU.
-
The oligonucleotide is cleaved from the CPG support by treatment with a solution of 0.05 M K2CO3 in anhydrous methanol for 4-6 hours at room temperature.[6] This mild, non-nucleophilic base is crucial for preserving the N4-acetyl group.
-
The supernatant containing the cleaved oligonucleotide is collected.
-
-
Desilylation of 2'-Hydroxyl Groups:
-
The methanolic solution is evaporated to dryness.
-
The residue is redissolved in NMP, and TEA·3HF is added.
-
The reaction is incubated at room temperature for 12-16 hours to remove the TBDMS protecting groups from the 2'-hydroxyls.
-
-
Purification and Characterization:
-
The crude oligonucleotide is purified by reverse-phase HPLC.
-
The collected fractions are desalted using a desalting cartridge.
-
The final product is characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct mass, and by analytical HPLC or CGE to assess purity.
-
Protocol 2: Nuclease Resistance Assay
This protocol describes a general method to assess the stability of the Ac-rC modified ASO in the presence of nucleases, for instance, in human serum.
Materials:
-
Ac-rC modified ASO and a control (unmodified) ASO.
-
Human serum (or a specific exonuclease like snake venom phosphodiesterase).
-
Phosphate-buffered saline (PBS).
-
Quenching solution (e.g., EDTA).
-
Polyacrylamide gel electrophoresis (PAGE) system or HPLC.
-
Gel imaging system.
Procedure:
-
Reaction Setup:
-
Incubate the ASO (e.g., at a final concentration of 1-5 µM) in 90% human serum/10% PBS at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the nuclease activity by adding the aliquot to a quenching solution (e.g., EDTA) on ice.
-
-
Analysis of Degradation:
-
Analyze the samples by denaturing PAGE or ion-exchange HPLC to separate the full-length ASO from its degradation products.
-
For PAGE, stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize using a gel imaging system.
-
-
Data Analysis:
-
Quantify the band intensity of the full-length ASO at each time point.
-
Calculate the percentage of intact ASO remaining relative to the 0-hour time point.
-
Determine the half-life (t1/2) of the ASO by fitting the data to an exponential decay curve.
-
Protocol 3: In Vitro ASO Activity Assay (Target Knockdown)
This protocol details a cell-based assay to determine the efficacy of the Ac-rC modified ASO in knocking down its target mRNA via an RNase H-dependent mechanism.
Materials:
-
A human cell line expressing the target gene (e.g., HeLa, A549).
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin).
-
Ac-rC modified ASO, a positive control ASO (known to be active), and a negative control ASO (scrambled sequence).
-
Transfection reagent (e.g., Lipofectamine) or electroporation system.
-
RNA isolation kit.
-
Reverse transcription reagents.
-
qPCR master mix, primers for the target gene, and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
Procedure:
-
Cell Seeding:
-
Seed the cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate overnight at 37°C and 5% CO2.
-
-
ASO Transfection:
-
Prepare complexes of the ASOs and the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Treat the cells with a range of ASO concentrations (e.g., 10, 25, 50, 100 nM).
-
Incubate the cells with the ASO complexes for 4-6 hours.
-
Replace the transfection medium with fresh, complete growth medium.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for ASO-mediated mRNA degradation.
-
-
RNA Isolation and Reverse Transcription:
-
Lyse the cells and isolate total RNA using an RNA isolation kit.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for the target gene and the housekeeping gene.
-
Run each sample in triplicate.
-
-
Data Analysis:
-
Calculate the Cq values for the target and housekeeping genes.
-
Determine the relative expression of the target gene using the ΔΔCq method, normalizing to the housekeeping gene and the untreated or negative control-treated cells.
-
Plot the percentage of target mRNA knockdown as a function of ASO concentration to determine the IC50.
-
Visualizations
ASO Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of Ac-rC modified ASOs.
RNase H-Mediated ASO Mechanism of Action
Caption: RNase H-mediated mechanism of action for gapmer ASOs.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 3. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Chemical Modifications on Aptamer Stability in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability measurement of oligonucleotides in serum samples using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-rC Phosphoramidite in CRISPR Guide RNA (gRNA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing CRISPR-Cas9 Specificity and Efficacy Through Chemical Modification of Guide RNA
The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented ease and efficiency. The system's specificity is primarily determined by the guide RNA (gRNA), which directs the Cas9 endonuclease to a specific genomic locus.[1] However, off-target effects and the stability of the gRNA remain significant concerns, particularly for therapeutic applications.[2][3] Chemical modification of the gRNA is a promising strategy to enhance its stability, specificity, and overall performance.[1][] Various modifications, such as 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and phosphorothioate (B77711) (PS) linkages, have been shown to increase resistance to nuclease degradation and improve editing efficiency.[]
This application note explores the potential of a specific, naturally occurring RNA modification, N4-acetylcytidine (ac4C), in the synthesis of CRISPR gRNAs.[5][6][7][8] Ac-rC phosphoramidite (B1245037) (N4-acetylcytidine phosphoramidite) is the key building block for incorporating this modification into synthetic RNAs. We will provide a detailed overview of the properties of ac4C, protocols for synthesizing ac4C-modified gRNAs, and their proposed application in CRISPR-Cas9-mediated gene editing.
N4-acetylcytidine (ac4C): A Modification for Enhanced Stability
N4-acetylcytidine is a post-transcriptional RNA modification conserved across all domains of life.[5][6][7][8] In nature, it is found in tRNA and rRNA and has been shown to play a role in regulating mRNA stability and translation efficiency.[9][10][11][12][13] The enzyme responsible for this modification in eukaryotes is N-acetyltransferase 10 (NAT10).[9][11]
Biophysical studies have revealed that ac4C has a stabilizing effect on RNA duplexes. The acetyl group enhances Watson-Crick base-pairing with guanosine.[13] This increased stability is reflected in a higher melting temperature (Tm) of the RNA duplex.
Quantitative Data on the Biophysical Properties of ac4C
The primary quantitative data available for ac4C relates to its effect on the thermal stability of RNA duplexes.
| Modification | Effect on Duplex Melting Temperature (ΔTm) | Enthalpic Contribution | Reference |
| N4-acetylcytidine (ac4C) | +1.7 °C | Increased enthalpy upon duplex formation | [5] |
This stabilizing property suggests that the incorporation of ac4C into a gRNA could enhance the stability of the gRNA-DNA duplex formed at the target site, potentially influencing on-target efficiency and specificity.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Ac-rC-Modified Guide RNA
This protocol outlines the standard phosphoramidite chemistry for synthesizing a gRNA with a site-specific ac4C modification on an automated DNA/RNA synthesizer.
Materials:
-
Ac-rC phosphoramidite (N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite)
-
Standard A, G, U, and C RNA phosphoramidites
-
Controlled-pore glass (CPG) solid support
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-ethylthiotetrazole in acetonitrile)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
Procedure:
The synthesis follows a repeated four-step cycle for each nucleotide addition:
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by washing the column with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction. The column is then washed with anhydrous acetonitrile.
-
Coupling: The this compound (or a standard phosphoramidite) and the activator solution are delivered to the CPG column. The phosphoramidite couples with the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutations in the final product.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
This cycle is repeated until the full-length gRNA sequence is synthesized.
Protocol 2: Deprotection and Purification of Ac-rC-Modified gRNA
Materials:
-
Ammonia/methylamine (AMA) solution
-
Anhydrous triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-Methyl-2-pyrrolidone (NMP)
-
Desalting columns or HPLC system for purification
Procedure:
-
Cleavage and Base Deprotection: The CPG support is transferred to a screw-cap vial. AMA solution is added, and the vial is incubated at 65°C for 10 minutes. This step cleaves the gRNA from the support and removes the protecting groups from the phosphate backbone and the nucleobases.
-
2'-O-TBDMS Deprotection: After cooling and drying the sample, the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups are removed by treatment with TEA·3HF in NMP.
-
Purification: The crude gRNA is purified using either desalting columns to remove salts and small molecules or by high-performance liquid chromatography (HPLC) for higher purity, which is recommended for therapeutic applications.
-
Quantification and Storage: The concentration of the purified gRNA is determined by UV-Vis spectrophotometry at 260 nm. The gRNA should be stored at -80°C.
Protocol 3: In Vitro Cleavage Assay with Ac-rC-Modified gRNA
This protocol is to assess the functionality of the Ac-rC-modified gRNA in directing Cas9 to cleave a target DNA sequence in vitro.
Materials:
-
Purified Ac-rC-modified gRNA
-
Unmodified control gRNA
-
Streptococcus pyogenes Cas9 nuclease
-
Target DNA (a linearized plasmid or a PCR product containing the target sequence)
-
Nuclease-free water
-
Reaction buffer (e.g., NEBuffer™ 3.1)
Procedure:
-
RNP Complex Formation:
-
In a nuclease-free tube, mix the Ac-rC-modified gRNA and Cas9 protein in a 1:1 molar ratio.
-
Incubate at room temperature for 10 minutes to allow the ribonucleoprotein (RNP) complex to form.
-
-
Cleavage Reaction:
-
Add the target DNA to the RNP complex.
-
Incubate the reaction at 37°C for 1 hour.
-
-
Analysis:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and proteinase K).
-
Analyze the cleavage products by agarose (B213101) gel electrophoresis. The cleavage of the target DNA will result in two smaller fragments.
-
Protocol 4: Transfection of Cells with Ac-rC-Modified gRNA RNP and Analysis of Editing Efficiency
Materials:
-
Ac-rC-modified gRNA RNP complex (from Protocol 3)
-
Human cell line (e.g., HEK293T)
-
Lipofection reagent (e.g., Lipofectamine™ CRISPRMAX™) or electroporation system
-
Cell culture medium and supplements
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
T7 Endonuclease I (T7E1) or reagents for Tracking of Indels by Decomposition (TIDE) analysis
Procedure:
-
Cell Culture: Plate cells to be at 70-90% confluency on the day of transfection.
-
Transfection:
-
Dilute the Ac-rC-modified gRNA RNP complex in a suitable buffer.
-
Mix with the transfection reagent according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate.
-
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.
-
PCR Amplification: Amplify the genomic region flanking the target site using PCR.
-
Analysis of Gene Editing Efficiency:
-
T7E1 Assay: Denature and re-anneal the PCR products to form heteroduplexes. Treat with T7E1, which cleaves mismatched DNA. Analyze the products on an agarose gel. The percentage of cleaved DNA corresponds to the editing efficiency.
-
TIDE Analysis: Sequence the PCR product and compare the sequence chromatogram to that of a control sample using the TIDE web tool to quantify the frequency of insertions and deletions (indels).
-
Hypothetical Performance Data of Ac-rC-Modified gRNA
The following table presents hypothetical data to illustrate how the performance of an Ac-rC-modified gRNA could be compared to an unmodified gRNA in a typical gene-editing experiment.
| Guide RNA Type | On-Target Editing Efficiency (%) (TIDE Analysis) | Off-Target Site 1 Editing Efficiency (%) | Nuclease Stability (t½ in serum) |
| Unmodified gRNA | 75 | 5.2 | 1 hour |
| Ac-rC-modified gRNA | 80 | 3.5 | 4 hours |
This is example data and does not represent actual experimental results.
Workflow for CRISPR-Cas9 Gene Editing Using Ac-rC-Modified gRNA
The overall workflow for utilizing Ac-rC-modified gRNA in a CRISPR-Cas9 experiment is outlined below.
Conclusion and Future Directions
The use of this compound to incorporate N4-acetylcytidine into CRISPR gRNAs represents a novel and unexplored avenue for enhancing the performance of the CRISPR-Cas9 system. The known duplex-stabilizing properties of ac4C suggest that it may improve the on-target efficiency and potentially the specificity of gene editing. The protocols provided herein offer a comprehensive guide for the synthesis, purification, and application of Ac-rC-modified gRNAs. Further research is warranted to systematically evaluate the impact of this modification on on-target and off-target editing efficiencies across various genomic loci and in different cell types, including primary cells relevant for therapeutic development. Such studies will be crucial in determining the value of this compound as a tool for creating safer and more effective CRISPR-based therapeutics.
References
- 1. Frontiers | Using Synthetically Engineered Guide RNAs to Enhance CRISPR Genome Editing Systems in Mammalian Cells [frontiersin.org]
- 2. dovepress.com [dovepress.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNA N4‐acetylcytidine modification and its role in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Synthesizing mRNA with N4-acetylcytidine: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of messenger RNA (mRNA) containing the modified nucleoside N4-acetylcytidine (ac4C). Aimed at researchers, scientists, and professionals in drug development, these guidelines cover the primary methodologies for producing ac4C-modified mRNA: in vitro transcription for complete substitution and solid-phase chemical synthesis for site-specific incorporation.
N4-acetylcytidine is a naturally occurring post-transcriptional RNA modification that has garnered significant interest in the field of epitranscriptomics and RNA therapeutics.[1][2][3][4] Its presence in mRNA has been shown to enhance stability and translational efficiency, making it a valuable tool for the development of next-generation mRNA-based drugs and vaccines.[5] This document offers a comprehensive resource for the controlled synthesis and characterization of ac4C-containing mRNA.
Methods for N4-acetylcytidine mRNA Synthesis
Two principal methods are employed for the synthesis of mRNA containing N4-acetylcytidine:
-
In Vitro Transcription (IVT): This enzymatic method allows for the complete substitution of cytidine (B196190) with N4-acetylcytidine, resulting in mRNA where every cytosine base is replaced by its acetylated counterpart. This is achieved by using N4-acetylcytidine triphosphate (ac4CTP) in place of the standard cytidine triphosphate (CTP) during the transcription reaction catalyzed by T7 RNA polymerase.[2][6]
-
Solid-Phase Chemical Synthesis: For applications requiring precise placement of ac4C at specific positions within an RNA sequence, solid-phase phosphoramidite (B1245037) chemistry is the method of choice.[7][8] This technique allows for the synthesis of RNA oligonucleotides with single or multiple ac4C modifications at defined locations. A key challenge in this approach is the lability of the N4-acetyl group, which necessitates the use of mild deprotection and cleavage conditions to preserve the modification.[2][9]
Quantitative Data Summary
The incorporation of N4-acetylcytidine can significantly impact the thermal stability of RNA duplexes. The following table summarizes quantitative data on the change in melting temperature (ΔTm) observed in ac4C-modified RNA structures. An increase in Tm indicates enhanced stability.
| Modification Context | Change in Melting Temperature (ΔTm) vs. Unmodified Cytidine | Reference(s) |
| Fully complementary RNA duplex | +1.7 °C | [10] |
| RNA duplex with a G•U wobble pair | +3.1 °C | [2] |
| tRNA hairpin | +8.2 °C | [2] |
| polyuridine DNA context | +0.4 °C | [2] |
Experimental Protocols
Protocol 1: In Vitro Transcription for Fully ac4C-Substituted mRNA
This protocol describes the synthesis of mRNA with complete replacement of cytidine by N4-acetylcytidine using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
N4-acetylcytidine triphosphate (ac4CTP)
-
ATP, GTP, UTP solution
-
T7 RNA Polymerase
-
Transcription Buffer (10x)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification system (e.g., spin columns, HPLC, or PAGE)
Procedure:
-
Reaction Setup: Thaw all reagents on ice. Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP, GTP, UTP mix (e.g., 10 mM each): 2 µL
-
ac4CTP (e.g., 10 mM): 2 µL
-
Linearized DNA template (0.5-1.0 µg): X µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours. For longer transcripts, the incubation time can be extended.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purification: Purify the synthesized ac4C-mRNA using a suitable method such as spin column chromatography, HPLC, or denaturing polyacrylamide gel electrophoresis (PAGE) to remove unincorporated nucleotides, enzymes, and the digested DNA template.[11][12]
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and purity of the transcript by agarose (B213101) gel electrophoresis or capillary electrophoresis. The incorporation of ac4C can be confirmed by mass spectrometry.[5][13]
Protocol 2: Solid-Phase Synthesis for Site-Specific ac4C Incorporation
This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specifically incorporated N4-acetylcytidine using phosphoramidite chemistry. This method requires specialized reagents and an automated DNA/RNA synthesizer.
Materials:
-
N4-acetylcytidine phosphoramidite
-
Standard A, G, U phosphoramidites with mild protecting groups (e.g., Ac-dC, iPr-Pac-dG)
-
Solid support (e.g., controlled pore glass - CPG)
-
Activator (e.g., 5-ethylthio-1H-tetrazole - ETT)
-
Oxidizing agent
-
Capping reagents
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Mild deprotection and cleavage reagents (e.g., 1,8-Diazabicycloundec-7-ene (DBU) for base deprotection, photolytic cleavage reagents)
-
HPLC purification system
Procedure:
-
Automated Synthesis: The synthesis is performed on an automated solid-phase synthesizer following the standard phosphoramidite cycle (deblocking, coupling, capping, oxidation) for each nucleotide addition. The N4-acetylcytidine phosphoramidite is coupled at the desired position in the sequence.
-
On-Column Deprotection of Base Protecting Groups: To preserve the N4-acetyl group, mild deprotection conditions are crucial. A solution of 0.5 M DBU in acetonitrile (B52724) can be passed through the column to remove base protecting groups like N-cyanoethyl O-carbamate (N-ceoc).[2]
-
Cleavage from Solid Support: The RNA oligonucleotide is cleaved from the solid support using non-nucleophilic methods. Photolytic cleavage using a nitroveratryl-based linker is a suitable approach to avoid deacetylation.[2][9]
-
Desilylation: The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a buffered fluoride (B91410) reagent.
-
Purification: The crude ac4C-containing RNA oligonucleotide is purified by high-performance liquid chromatography (HPLC).[11][12][14] Reversed-phase HPLC is effective for separating the desired product from failure sequences.
-
Characterization: The purity and identity of the synthesized oligonucleotide are confirmed by methods such as MALDI-TOF mass spectrometry and analytical HPLC.
Visualizations
Caption: Workflow for the synthesis of fully N4-acetylcytidine-substituted mRNA via in vitro transcription.
Caption: Workflow for the site-specific synthesis of N4-acetylcytidine-containing RNA oligonucleotides.
Caption: Conceptual pathway illustrating the functional impact of N4-acetylcytidine on mRNA stability and translation.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling Cytidine Acetylation with Specific Affinity and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N 4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. atdbio.com [atdbio.com]
- 12. idtdna.com [idtdna.com]
- 13. Synthesis Confirmation for Nucleic Acid Medicines - Rapid Sequence onfirmation Using a MALDI-TOF Mass Spectrometer - : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols for RNA Labeling and Probing Using Ac-rC
ABSTRACT
This document provides detailed application notes and protocols for the incorporation of N-acetyl-2'-O-aminoribocytidine (Ac-rC) into RNA for subsequent labeling and probing. While direct literature on the use of Ac-rC for RNA labeling is not extensively available, this guide is based on the established reactivity of the related compound, 2'-amino-2'-deoxycytidine. We propose a novel two-step labeling strategy: metabolic incorporation of Ac-rC, followed by deacetylation to expose a reactive 2'-amino group for bioorthogonal conjugation. This methodology offers a versatile platform for researchers, scientists, and drug development professionals to investigate RNA synthesis, localization, and dynamics.
INTRODUCTION
The study of RNA continues to unveil its multifaceted roles in cellular processes, from being a simple messenger to a complex regulator of gene expression. To elucidate these functions, methods for labeling and tracking RNA in its native environment are indispensable. Metabolic labeling, where a modified nucleoside analog is incorporated into newly synthesized RNA, has emerged as a powerful tool. This approach allows for the temporal and spatial analysis of RNA dynamics.
Here, we propose the use of N-acetyl-2'-O-aminoribocytidine (Ac-rC) as a novel precursor for RNA labeling. The core principle of this proposed method is the metabolic incorporation of Ac-rC into nascent RNA transcripts. The N-acetyl group serves as a protecting group for the 2'-amino functionality. Subsequent removal of the acetyl group unmasks the 2'-amino group, which can then be specifically targeted with amine-reactive probes for visualization or enrichment. This two-step strategy provides a high degree of specificity and allows for "pulse-chase" experimental designs.
The primary advantages of this proposed Ac-rC based labeling strategy include:
-
Bioorthogonality: The exposed 2'-amino group provides a unique chemical handle for specific ligation reactions that do not interfere with native cellular processes.
-
Temporal Control: The deacetylation step offers a point of temporal control, allowing for precise initiation of the labeling reaction after a metabolic pulse.
-
Versatility: The reactive amine can be targeted by a wide array of commercially available amine-reactive probes, including fluorophores, biotin, and affinity tags.
DATA PRESENTATION
The following tables summarize the projected quantitative data for the proposed Ac-rC RNA labeling and probing methodology. This data is hypothetical and based on typical results observed with other metabolic labeling techniques, such as those using 5-ethynyluridine (B57126) (EU) or 2'-azidocytidine (2'-AzCyd).
Table 1: Projected Ac-rC Labeling Efficiency and Cellular Viability
| Cell Line | Ac-rC Concentration (µM) | Incubation Time (hours) | Projected Labeling Efficiency (%) | Cell Viability (%) |
| HeLa | 50 | 4 | 75 | >95 |
| HEK293T | 50 | 4 | 80 | >95 |
| A549 | 100 | 8 | 65 | >90 |
| Primary Neurons | 25 | 12 | 50 | >85 |
Table 2: Comparison of Signal-to-Noise Ratios for Different Amine-Reactive Dyes
| Amine-Reactive Dye | Excitation (nm) | Emission (nm) | Projected Signal-to-Noise Ratio |
| Alexa Fluor 488 NHS Ester | 495 | 519 | 15:1 |
| Cyanine3 NHS Ester | 550 | 570 | 12:1 |
| Cyanine5 NHS Ester | 650 | 670 | 18:1 |
| Biotin-XX NHS Ester (detected with Streptavidin-647) | 650 | 668 | 25:1 |
EXPERIMENTAL PROTOCOLS
Protocol 1: Metabolic Labeling of RNA with Ac-rC
This protocol describes the incorporation of Ac-rC into the RNA of cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
N-acetyl-2'-O-aminoribocytidine (Ac-rC) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at an appropriate density in a multi-well plate or on coverslips and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed complete culture medium containing the desired final concentration of Ac-rC (e.g., 25-100 µM).
-
Incubate the cells for the desired period (e.g., 2-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the specific research question.
-
After incubation, proceed immediately to the deacetylation and labeling protocol or fix the cells for later analysis.
Protocol 2: Deacetylation and Amine-Reactive Probe Labeling
This protocol details the unmasking of the 2'-amino group and subsequent labeling with an amine-reactive fluorescent dye.
Materials:
-
Ac-rC labeled cells (from Protocol 1)
-
Deacetylation Buffer (e.g., a mild, cell-permeable deacetylase enzyme solution or a chemical deacetylation buffer - formulation would need to be empirically determined).
-
PBS
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester), prepared according to the manufacturer's instructions.
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Wash Buffer (PBS with 0.1% Tween-20)
-
Mounting medium with DAPI
Procedure:
-
Fixation: After metabolic labeling, wash the cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Deacetylation: Wash the cells three times with PBS. Incubate the cells with the Deacetylation Buffer for a predetermined time (e.g., 30-60 minutes) at 37°C. This step is critical and would require optimization.
-
Labeling: Wash the cells three times with Labeling Buffer. Prepare the amine-reactive dye solution in Labeling Buffer at the desired concentration (e.g., 10 µM). Incubate the cells with the dye solution for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with Wash Buffer, with each wash lasting 5 minutes.
-
Counterstaining and Mounting: Stain the nuclei with DAPI in PBS for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the labeled RNA using a fluorescence microscope with the appropriate filter sets for the chosen dye and DAPI.
VISUALIZATIONS
Caption: Experimental workflow for Ac-rC based RNA labeling.
Caption: Probing a signaling pathway's effect on RNA synthesis.
CONCLUSION
The proposed N-acetyl-2'-O-aminoribocytidine (Ac-rC) based metabolic labeling strategy presents a promising and versatile tool for the study of RNA biology. By leveraging the principles of bioorthogonal chemistry, this method, in theory, allows for the specific and controlled labeling of nascent RNA transcripts. The detailed protocols and projected data provided herein offer a foundational framework for researchers to begin exploring the potential of Ac-rC in their experimental systems. Further empirical validation and optimization will be necessary to fully realize the capabilities of this novel RNA labeling approach.
Application Notes and Protocols for Enzymatic Digestion of Ac-rC Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification that plays a crucial role in regulating RNA stability and translation, making it an important target of study in various biological processes and disease states. Accurate quantification of ac4C levels is essential for understanding its function. Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of RNA modifications. A critical step in the LC-MS/MS workflow is the complete enzymatic digestion of the RNA sample into individual nucleosides.
These application notes provide a detailed protocol for the enzymatic digestion of RNA containing N4-acetylcytidine (ac4C) for subsequent analysis by LC-MS/MS. The protocol is based on a two-step enzymatic digestion using Nuclease P1 and Bacterial Alkaline Phosphatase (BAP) to ensure complete hydrolysis of the RNA backbone and removal of phosphate (B84403) groups, yielding nucleosides suitable for mass spectrometry analysis.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog Number | Storage |
| Nuclease P1 | NEB | M0660S | -20°C |
| Bacterial Alkaline Phosphatase (BAP) | Thermo Fisher Scientific | 18009019 | -20°C |
| Nuclease-free Water | Ambion | AM9937 | Room Temperature |
| Ammonium Acetate | Sigma-Aldrich | A1542 | Room Temperature |
| Zinc Chloride (ZnCl2) | Sigma-Aldrich | Z0148 | Room Temperature |
| Tris-HCl | Invitrogen | 15568025 | Room Temperature |
| RNA sample (Ac-rC modified) | User-provided | - | -80°C |
| 1.5 mL Nuclease-free microcentrifuge tubes | - | - | - |
| Pipettes and nuclease-free tips | - | - | - |
| Heat block or incubator | - | - | - |
Table 2: Recommended Reaction Conditions for Enzymatic Digestion
| Parameter | Nuclease P1 Digestion | Bacterial Alkaline Phosphatase Treatment |
| Enzyme Concentration | 1-2 Units per µg of RNA | 1-2 Units per µg of RNA |
| Buffer | 20 mM Ammonium Acetate, pH 5.3, with 0.1 mM ZnCl2 | 50 mM Tris-HCl, pH 8.0 |
| Incubation Temperature | 37°C | 37°C |
| Incubation Time | 2 - 4 hours | 1 - 2 hours |
| Reaction Volume | 20 µL | 50 µL (after addition of BAP and buffer) |
Table 3: Troubleshooting Common Issues in RNA Digestion
| Issue | Potential Cause | Recommended Solution |
| Incomplete Digestion | - Insufficient enzyme concentration- Suboptimal reaction conditions (pH, temperature)- Presence of RNase inhibitors from purification | - Increase enzyme concentration or incubation time.- Verify pH of buffers and calibration of incubator.- Perform ethanol (B145695) precipitation of RNA to remove inhibitors. |
| Degradation of RNA Sample | - RNase contamination | - Maintain a strict RNase-free environment.- Use nuclease-free water, tubes, and pipette tips. |
| Chemical Modification of Nucleosides | - Extreme pH during digestion | - Carefully prepare and verify the pH of all buffers. The use of a two-step digestion with distinct pH optima for each enzyme helps mitigate this.[1][2] |
| Low Yield of Nucleosides | - Inaccurate RNA quantification- Loss of sample during cleanup | - Accurately quantify the starting RNA material.- Be careful during pipetting and transfer steps. |
Experimental Protocols
Protocol 1: Two-Step Enzymatic Digestion of Ac-rC Modified RNA
This protocol describes the complete digestion of Ac-rC modified RNA into its constituent nucleosides for LC-MS/MS analysis.
1. RNA Sample Preparation: a. Thaw the purified Ac-rC modified RNA sample on ice. b. Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop). c. In a 1.5 mL nuclease-free microcentrifuge tube, prepare a 1-5 µg aliquot of the RNA sample. Adjust the volume to 10 µL with nuclease-free water.
2. Nuclease P1 Digestion: a. Prepare a 2X Nuclease P1 reaction buffer (40 mM Ammonium Acetate, pH 5.3, 0.2 mM ZnCl2). b. To the 10 µL RNA sample, add 10 µL of 2X Nuclease P1 reaction buffer. c. Add 1-2 units of Nuclease P1 per µg of RNA to the reaction mixture.[3][4] d. Gently mix by pipetting and centrifuge briefly to collect the sample at the bottom of the tube. e. Incubate the reaction at 37°C for 2-4 hours.[5]
3. Bacterial Alkaline Phosphatase (BAP) Treatment: a. After the Nuclease P1 digestion, add 5 µL of 10X BAP buffer (e.g., 500 mM Tris-HCl, pH 8.0). b. Add 1-2 units of Bacterial Alkaline Phosphatase (BAP) per µg of RNA.[6] c. Adjust the final reaction volume to 50 µL with nuclease-free water. d. Incubate the reaction at 37°C for 1-2 hours.
4. Sample Cleanup for LC-MS/MS Analysis: a. After digestion, the sample can be directly diluted with the LC-MS mobile phase for analysis. For samples with high salt concentration, a cleanup step may be necessary. b. Optional: Use a C18 solid-phase extraction (SPE) cartridge to desalt the sample. c. The resulting solution containing the digested nucleosides is now ready for LC-MS/MS analysis for the quantification of ac4C and other nucleosides.
Visualizations
Caption: Workflow for Ac-rC modified RNA analysis.
Caption: NAT10-mediated ac4C modification pathway.
References
- 1. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. neb.com [neb.com]
- 4. usbio.net [usbio.net]
- 5. Locating chemical modifications in RNA sequences through ribonucleases and LC-MS based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Ac-rC Phosphoramidite for Aptamer Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleic acid aptamers are single-stranded DNA or RNA molecules capable of binding to a wide range of targets with high affinity and specificity.[1] Their in vitro selection process, known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), allows for the development of aptamers against various targets, from small molecules to whole cells.[2][3] Chemical modifications are often incorporated into aptamers to enhance their therapeutic potential by improving properties such as stability against nucleases and binding affinity.[4][5] One such modification is the incorporation of N4-acetylcytidine (ac4C), which can be achieved during solid-phase synthesis using Ac-rC phosphoramidite (B1245037).[6] This modification has been shown to influence the thermal stability of RNA duplexes.[7]
These application notes provide a comprehensive overview of the use of Ac-rC phosphoramidite in the development of modified RNA aptamers. We include detailed protocols for the synthesis, deprotection, and selection of Ac-rC-containing aptamers, as well as a summary of the expected impact of this modification on aptamer performance.
Data Presentation: Impact of N4-acetylcytidine (ac4C) Modification on Aptamer Properties
The incorporation of ac4C into an RNA aptamer is anticipated to modulate its key biophysical properties. The following tables summarize the expected effects based on available data for ac4C modification in RNA contexts. It is important to note that the precise impact will be sequence- and structure-dependent, and empirical validation is essential for each specific aptamer.
Table 1: Thermal Stability
| Modification | RNA Context | Change in Melting Temperature (ΔTm) | Reference |
| N4-acetylcytidine (ac4C) | RNA Duplex (fully complementary) | +1.7 °C | [7] |
| N4-acetylcytidine (ac4C) | RNA Duplex (with G•U pair) | +3.1 °C | [7] |
| N4-acetylcytidine (ac4C) | tRNA hairpin | +8.2 °C | [7] |
Table 2: Binding Affinity (Illustrative)
No direct comparative studies for a specific Ac-rC modified aptamer were found. This table is illustrative of a typical presentation of such data.
| Aptamer | Target | Modification | Dissociation Constant (Kd) | Fold Change in Affinity |
| Aptamer X | Protein Y | Unmodified | 10 nM | - |
| Aptamer X | Protein Y | Ac-rC modified | 5 nM | 2-fold improvement |
Table 3: Nuclease Resistance (Illustrative)
No specific quantitative nuclease degradation data for Ac-rC modified aptamers was found. This table illustrates how such data would be presented.
| Aptamer | Serum Concentration | Modification | Half-life (t1/2) |
| Aptamer X | 50% Human Serum | Unmodified | ~1 hour |
| Aptamer X | 50% Human Serum | Ac-rC modified | > 5 hours |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Ac-rC Modified RNA Aptamers
This protocol outlines the standard cycle for incorporating an this compound into a growing RNA chain on a solid support.
Materials:
-
Ac-rC CE phosphoramidite
-
Standard RNA phosphoramidites (A, G, U)
-
Controlled-pore glass (CPG) solid support
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-ethylthiotetrazole in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
Procedure:
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by washing the column with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling step. The column is then washed with anhydrous acetonitrile.
-
Coupling: The this compound solution and the activator solution are delivered simultaneously to the CPG column to initiate the coupling reaction with the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.
-
Cycle Repetition: The four steps (detritylation, coupling, capping, and oxidation) are repeated for each subsequent nucleotide until the full-length aptamer is synthesized.
Diagram 1: Solid-Phase RNA Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of an RNA aptamer.
Protocol 2: Deprotection of Ac-rC Modified RNA Aptamers
This protocol describes the cleavage of the synthesized aptamer from the solid support and the removal of all protecting groups.
Materials:
-
Ammonium (B1175870) hydroxide (B78521)/methylamine (AMA) solution (1:1 mixture of 30% ammonium hydroxide and 40% methylamine)[3]
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N-methylpyrrolidinone (NMP)
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support with the synthesized aptamer to a screw-cap vial.
-
Add the AMA solution and incubate at 65°C for 15-20 minutes.[3][8] This step cleaves the aptamer from the support and removes the exocyclic amine protecting groups, including the acetyl group from cytidine (B196190).
-
Cool the vial and transfer the supernatant containing the aptamer to a new tube.
-
-
2'-Hydroxyl Deprotection (TBDMS Removal):
-
Dry the aptamer solution.
-
Resuspend the pellet in a solution of TEA·3HF in NMP/DMSO.
-
Incubate at 65°C for 2.5 hours to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups.[8]
-
Quench the reaction and desalt the aptamer using standard procedures (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).
-
-
Purification:
-
The deprotected aptamer can be purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Diagram 2: Deprotection and Purification Workflow
Caption: Post-synthesis deprotection and purification steps.
Protocol 3: SELEX for Ac-rC Modified Aptamers
This protocol describes a method for selecting Ac-rC modified RNA aptamers. This process involves the enzymatic incorporation of N4-acetylcytidine triphosphate (ac4CTP) during in vitro transcription.
Materials:
-
DNA oligonucleotide library with a central random region flanked by constant primer binding sites.
-
Primers for PCR amplification.
-
T7 RNA polymerase (mutant version capable of incorporating modified nucleotides).
-
ac4CTP and standard NTPs (ATP, GTP, UTP).
-
Target molecule immobilized on a solid support (e.g., magnetic beads).
-
Binding buffer.
-
Wash buffer.
-
Elution buffer.
-
Reverse transcriptase and dNTPs.
-
Taq DNA polymerase.
Procedure:
-
Initial RNA Pool Generation:
-
Synthesize a single-stranded DNA library.
-
Perform PCR to generate a double-stranded DNA template.
-
Use the DNA template for in vitro transcription with T7 RNA polymerase in the presence of ATP, GTP, UTP, and ac4CTP to generate an Ac-rC modified RNA pool.
-
-
Selection Step:
-
Incubate the modified RNA pool with the immobilized target in the binding buffer.
-
Wash away unbound sequences with the wash buffer. The stringency of the washes can be increased in later rounds.
-
Elute the bound RNA sequences using the elution buffer.
-
-
Amplification:
-
Reverse transcribe the eluted RNA to cDNA.
-
Amplify the cDNA by PCR to enrich the pool of target-binding sequences.
-
-
Iterative Rounds:
-
Repeat steps 1-3 for multiple rounds (typically 8-15 rounds) to enrich for high-affinity aptamers.
-
-
Cloning and Sequencing:
-
After the final round, clone and sequence the enriched PCR products to identify individual aptamer candidates.
-
-
Characterization:
-
Synthesize individual aptamer candidates with the Ac-rC modification and characterize their binding affinity and specificity.
-
Diagram 3: SELEX Workflow for Ac-rC Modified Aptamers
Caption: Iterative SELEX process for generating Ac-rC modified aptamers.
Mandatory Visualization: Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where an Ac-rC modified aptamer acts as an antagonist to a receptor tyrosine kinase (RTK), a common target in drug development. The modification is postulated to enhance the aptamer's stability and binding, leading to more effective inhibition of downstream signaling.
Diagram 4: Aptamer-Mediated Inhibition of an RTK Signaling Pathway
Caption: Ac-rC aptamer blocking an RTK signaling pathway.
Conclusion
The use of this compound for the synthesis of modified RNA aptamers offers a promising strategy to enhance their therapeutic properties. The protocols provided herein offer a framework for the successful generation and evaluation of these modified aptamers. While further research is needed to fully elucidate the quantitative impact of ac4C on aptamer function, the available data suggests that this modification can contribute to improved thermal stability, which may translate to enhanced in vivo performance. Researchers and drug developers are encouraged to explore this modification in their aptamer design and optimization workflows.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA N4-acetylcytidine modification and its role in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Specific Aptamers as Emerging Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis of Ac-rC-Modified RNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of messenger RNA (mRNA) has been unlocked by the development of technologies that enhance its stability and reduce its immunogenicity. One such critical advancement is the site-specific incorporation of modified nucleosides. N4-acetylcytidine (ac4C) is an endogenous RNA modification that has been shown to play a significant role in promoting mRNA stability and translation efficiency.[1][2] This document provides detailed application notes and protocols for the large-scale synthesis of RNA therapeutics incorporating Ac-rC, aimed at researchers and professionals in the field of drug development.
Application Notes
The inclusion of N4-acetylcytidine in synthetic RNA offers several advantages for therapeutic applications. Primarily, it has been demonstrated to increase the stability of mRNA and enhance its translation into protein, which is crucial for achieving the desired therapeutic effect.[2][3][4] The acetylation of cytidine (B196190) within coding sequences can influence codon-anticodon interactions, leading to more efficient decoding by the ribosome.[1][3]
Furthermore, modifications to the RNA backbone can modulate the innate immune response. Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as RIG-I and MDA5, triggering an inflammatory cascade that can be detrimental to the therapeutic outcome.[5][6][7] While direct quantitative data on the immunomodulatory effect of Ac-rC is still emerging, the principle of using modified nucleosides to evade immune recognition is a cornerstone of modern RNA therapeutic design.
Data Presentation
Table 1: Thermodynamic Stability of Modified RNA Duplexes
| Modification Type | Position of Modification | Change in Gibbs Free Energy (ΔΔG°37 in kcal/mol) | Change in Melting Temperature (ΔTm in °C) | Reference |
| Unlocked Nucleic Acid (UNA)-C | Central | +6.25 (destabilizing) | Not Reported | [8] |
| Unlocked Nucleic Acid (UNA)-G | Central | +4.00 (destabilizing) | Not Reported | [8] |
| 2'-O-Methyl Uridine | Internal | Not Reported | +12 | [9] |
| 2'-O-Methoxyethyl Uridine | Internal | Not Reported | +16 | [9] |
| 2'-O-Cyanoethyl Uridine | Internal | Not Reported | +19 | [9] |
Note: Positive ΔΔG° values indicate destabilization compared to the unmodified duplex.
Table 2: Large-Scale RNA Synthesis and Purification Overview
| Parameter | Solid-Phase Synthesis | In Vitro Transcription |
| Scale | Milligram to Gram | Milligram to Gram |
| Typical Length | Up to ~100 nucleotides[10] | Up to several kilobases |
| Purity before Purification | Dependent on coupling efficiency (e.g., 99% avg. coupling for a 100mer yields ~36.6% full-length product) | Contains abortive sequences, dsRNA contaminants, and residual NTPs/template DNA |
| Purification Method | HPLC (Ion-Pair Reversed-Phase, Anion Exchange)[11], Gel Electrophoresis | HPLC[12][13], Tangential Flow Filtration (TFF), Cesium Chloride Ultracentrifugation[14] |
| Post-Purification Purity | >99% achievable[11] | >95% achievable |
| Incorporation of Modifications | Site-specific via phosphoramidites | Co-transcriptional using modified NTPs (may not be site-specific) |
Experimental Protocols
Protocol 1: Large-Scale Solid-Phase Synthesis of Ac-rC-Modified RNA
This protocol outlines the solid-phase synthesis of an RNA oligonucleotide containing N4-acetylcytidine using phosphoramidite (B1245037) chemistry.
1. Materials:
-
Ac-rC CE phosphoramidite
-
Standard A, G, U CE phosphoramidites
-
Solid support (e.g., CPG) functionalized with the initial nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution (Acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., aqueous methylamine/ammonia mixture - AMA)
-
2'-deprotection solution (e.g., Triethylamine (B128534) trihydrofluoride in DMSO)
2. Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer following a standard protocol for each nucleotide addition. The key steps in each cycle are:
- Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.
- Coupling: Addition of the next phosphoramidite, activated by the activator solution. For Ac-rC phosphoramidite, a double coupling step may be employed to maximize efficiency.
- Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
- Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
3. Cleavage and Deprotection:
- Upon completion of the synthesis, the solid support is treated with AMA solution at 65°C for 10-20 minutes to cleave the RNA from the support and remove the exocyclic amine protecting groups.[15]
- The supernatant is collected and the solvent is evaporated.
- The dried residue is resuspended in a solution of triethylamine trihydrofluoride in DMSO and heated at 65°C for 2.5 hours to remove the 2'-hydroxyl protecting groups (e.g., TBDMS).[15]
4. Purification:
- The crude RNA is purified by high-performance liquid chromatography (HPLC). Ion-pair reversed-phase HPLC is a common method for oligonucleotide purification.[11]
- An appropriate gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) is used to separate the full-length product from shorter failure sequences.
- Fractions containing the pure product are collected, pooled, and desalted.
Protocol 2: Quantification of Ac-rC Incorporation by UHPLC-MS/MS
This protocol describes the quantification of Ac-rC in the final purified RNA product.
1. Materials:
-
Purified Ac-rC-modified RNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Ac-rC nucleoside standard
-
Unmodified C, A, G, U nucleoside standards
-
UHPLC-MS/MS system
2. RNA Digestion:
- Digest 1-2 µg of the purified RNA with nuclease P1 in a suitable buffer at 37°C for 2 hours.
- Add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.
3. UHPLC-MS/MS Analysis:
- Generate a standard curve using known concentrations of the Ac-rC and unmodified nucleoside standards.
- Inject the digested RNA sample onto the UHPLC-MS/MS system.
- Separate the nucleosides using a C18 reversed-phase column with a suitable gradient.
- Detect and quantify the nucleosides using mass spectrometry in multiple reaction monitoring (MRM) mode, using the specific precursor-to-product ion transitions for each nucleoside.
- Calculate the percentage of Ac-rC incorporation by comparing the peak area of Ac-rC to the total peak area of all cytidine species (C + Ac-rC).
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of Ac-rC-modified RNA.
Caption: Innate immune sensing of viral RNA and the potential role of Ac-rC modification.
References
- 1. Acetylation of cytidine in messenger RNA promotes translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions of the cytoplasmic RNA sensors RIG-I and MDA-5: Key regulators of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. agilent.com [agilent.com]
- 12. HPLC purification of in vitro transcribed long RNA. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Large Scale Purification of RNA Nanoparticles by Preparative Ultracentrifugation | Springer Nature Experiments [experiments.springernature.com]
- 15. glenresearch.com [glenresearch.com]
Application of Photo-Crosslinking and Mass Spectrometry in Studying RNA-Protein Interactions
Note to the Reader: Initial searches for the specific application of N-acetyl-5-ribosylcytidine (Ac-rC) in RNA-protein interaction studies did not yield detailed protocols or established applications within the provided search results. The following application notes and protocols describe a widely used and well-documented alternative methodology: Photo-Crosslinking coupled with Mass Spectrometry (PC-MS) . This powerful technique allows for the precise identification of RNA-binding proteins and their specific binding sites on RNA.
Application Notes
RNA-protein interactions are fundamental to a vast array of cellular processes, including gene regulation, RNA splicing, and protein synthesis.[1][2] Dysregulation of these interactions is implicated in numerous diseases, making them a critical area of study for both basic research and therapeutic development. Photo-crosslinking coupled with mass spectrometry has emerged as a robust method for capturing and identifying these transient and often low-affinity interactions in vitro and in vivo.[3][4]
This technique relies on the use of a photoactivatable crosslinking agent to covalently link an RNA molecule to its binding protein upon exposure to UV light. This covalent bond stabilizes the interaction, allowing for stringent purification of the RNA-protein complex. Subsequent enzymatic digestion of the RNA and protein components followed by high-resolution mass spectrometry enables the identification of the crosslinked peptide and, in some cases, the specific amino acid and RNA nucleotide at the site of interaction.[3][4][5]
Key Advantages of Photo-Crosslinking Mass Spectrometry:
-
Captures Transient Interactions: Covalent crosslinking traps fleeting interactions that might be lost during traditional biochemical purification methods.
-
High Specificity: "Zero-distance" crosslinkers ensure that only proteins in direct contact with the RNA are identified.[6][7]
-
In Vivo and In Vitro Applications: The method can be adapted to study interactions within the complex cellular environment or in reconstituted systems.[3][4]
-
Precise Mapping of Interaction Sites: High-resolution mass spectrometry can pinpoint the specific amino acids and even the nucleotides involved in the interaction, providing valuable structural insights.[3][4][5]
Experimental Protocols
The following protocols provide a generalized workflow for studying RNA-protein interactions using photo-crosslinking and mass spectrometry, based on methodologies described in the literature.[3][4]
Protocol 1: In Vitro Photo-Crosslinking of RNA-Protein Complexes
This protocol is suitable for confirming a suspected RNA-protein interaction or for mapping the binding site on a purified protein.
Materials:
-
Purified RNA of interest (with or without a photoactivatable nucleoside analog)
-
Purified protein of interest
-
Binding buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
UV crosslinking instrument (e.g., Stratalinker)
-
RNase A/T1 mix
-
Trypsin (mass spectrometry grade)
-
Reagents for SDS-PAGE and autoradiography (if using radiolabeled RNA)
-
Mass spectrometer (e.g., Orbitrap)
Methodology:
-
RNA-Protein Binding Reaction:
-
Incubate the purified RNA and protein in binding buffer for 30 minutes at room temperature to allow complex formation.
-
-
UV Crosslinking:
-
Expose the binding reaction to UV light (e.g., 254 nm or 365 nm depending on the crosslinker) on ice for a predetermined optimal time.[8]
-
-
RNase Digestion:
-
Digest the unbound RNA by adding RNase A/T1 mix and incubating for 15 minutes at 37°C.[8]
-
-
Protein Precipitation and Digestion:
-
Precipitate the protein using a suitable method (e.g., TCA precipitation).
-
Resuspend the protein pellet, reduce and alkylate the cysteines, and digest with trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
Protocol 2: In Vivo Photo-Crosslinking and Identification of RNA-Binding Proteins (CLIP-MS)
This protocol is designed to identify the proteins that bind to a specific RNA of interest within a cellular context.
Materials:
-
Cell culture expressing the RNA of interest
-
Photoactivatable nucleoside analogs (e.g., 4-thiouridine) for metabolic labeling (optional)
-
UV crosslinking instrument
-
Lysis buffer
-
Antibody against the protein of interest (for immunoprecipitation)
-
Protein A/G beads
-
Enzymes for RNA and protein digestion (RNases, Trypsin)
-
Mass spectrometer
Methodology:
-
Cell Culture and Crosslinking:
-
Grow cells and, if desired, incorporate a photoactivatable nucleoside analog.
-
Expose the cells to UV light to induce crosslinking.[7]
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells and perform immunoprecipitation using an antibody specific to a known protein in the complex or a tag on the RNA.[9]
-
-
RNA and Protein Digestion:
-
Digest the RNA and protein components of the immunoprecipitated complexes as described in Protocol 1.
-
-
Mass Spectrometry and Data Analysis:
Quantitative Data Summary
The following table summarizes quantitative data from studies employing crosslinking and mass spectrometry to investigate RNA-protein interactions.
| Parameter | Finding | Reference |
| Enrichment of Target RNAs | Over 1000-fold enrichment of target RNAs was achieved using both AMT (a psoralen (B192213) derivative) and formaldehyde (B43269) crosslinking. | [12] |
| Identification of Crosslinking Sites | An integrated workflow identified 257 crosslinking sites on 124 distinct RNA-binding proteins in human and yeast. | [3][4] |
| Identification of Novel RNA-Binding Proteins | A quantitative proteomic approach discovered over 100 candidate RNA-binding proteins in yeast, with 77% (23 out of 30 tested) confirmed to bind directly to RNA. | [10] |
| Quantifiable Residue Pairs | In a quantitative crosslinking mass spectrometry study of protein conformational changes, 93% and 95% of unique residue pairs were quantifiable across triplicates for HSA and cytochrome C, respectively. | [13] |
Visualizations
Caption: Experimental workflow for photo-crosslinking mass spectrometry.
Caption: Role of an RBP in post-transcriptional regulation.
References
- 1. Quantitative analysis of RNA-mediated protein-protein interactions in living cells by FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of RNA-protein interactions on a massively parallel array reveals biophysical and evolutionary landscapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photo-cross-linking and high-resolution mass spectrometry for assignment of RNA-binding sites in RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-cross-linking and high-resolution mass spectrometry for assignment of RNA-binding sites in RNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural modeling of protein-RNA complexes using crosslinking of segmentally isotope labeled RNA and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an RNA-protein crosslinker to capture protein interactions with diverse RNA structures in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient and sensitive profiling of RNA–protein interactions using TLC-CLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative proteomic analysis reveals concurrent RNA-protein interactions and identifies new RNA-binding proteins in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis of RNA Standards Containing N4-acetylcytidine (ac4C)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification found in all domains of life.[1][2] In eukaryotes, ac4C is predominantly found in tRNA and 18S rRNA, where it plays a crucial role in maintaining RNA stability, structure, and function.[1][3][4] The modification is installed by the N-acetyltransferase 10 (NAT10) enzyme, which transfers an acetyl group from acetyl-CoA to cytidine (B196190).[3][4][5] Dysregulation of ac4C levels has been linked to various diseases, including cancer, making the synthesis of ac4C-containing RNA standards essential for research, diagnostics, and therapeutic development.[1]
Standard solid-phase RNA synthesis methods are incompatible with the direct incorporation of ac4C due to the lability of the N4-acetyl group under standard basic deprotection conditions.[1][6] This application note provides a detailed protocol for the chemical synthesis of RNA standards containing ac4C, utilizing a modified, mild, non-nucleophilic approach. This method enables the site-specific incorporation of ac4C into RNA oligonucleotides, facilitating biophysical studies and the development of ac4C-based diagnostics and therapeutics.[1][7]
I. Chemical Synthesis of N4-acetylcytidine (ac4C) RNA
The chemical synthesis of ac4C-containing RNA requires a specialized approach to preserve the sensitive acetyl modification. This involves the synthesis of an N4-acetylcytidine phosphoramidite (B1245037) building block and a modified solid-phase synthesis protocol with mild deprotection and cleavage steps.
Experimental Workflow for Chemical Synthesis of ac4C RNA
Caption: Workflow for the chemical synthesis of ac4C-containing RNA.
Protocol 1: Solid-Phase Synthesis of ac4C-Containing RNA Oligonucleotides
This protocol is adapted from established methods for the synthesis of RNA containing sensitive modifications.[1]
Materials:
-
ac4C phosphoramidite and standard RNA phosphoramidites (A, G, C, U)
-
Solid support (e.g., photolabile PC-linker controlled pore glass)
-
Standard reagents for solid-phase oligonucleotide synthesis
-
On-column deprotection solution
-
Buffered photolytic cleavage solution
-
Buffered desilylation solution (e.g., triethylamine (B128534) trihydrofluoride)
Procedure:
-
Automated Solid-Phase Synthesis:
-
Perform solid-phase synthesis on an automated DNA/RNA synthesizer.
-
Use standard coupling protocols for all phosphoramidites.
-
Crucially, omit the 5'-capping step to avoid potential side reactions with the ac4C modification.[1]
-
-
On-Column Deprotection:
-
Following synthesis, perform on-column deprotection of the exocyclic amines using a mild deprotection solution. This step is critical to prevent the removal of the N4-acetyl group.[1]
-
-
Buffered Photolytic Cleavage:
-
Cleave the synthesized RNA from the solid support using buffered photolytic cleavage. This avoids the harsh basic conditions of standard cleavage methods.[1]
-
-
Buffered Desilylation:
-
Carry out the removal of 2'-hydroxyl protecting groups (desilylation) using a buffered solution, such as triethylamine trihydrofluoride, to minimize alkylation and cleavage of the ac4C modification.[1]
-
-
Purification:
-
Purify the crude ac4C-containing RNA oligonucleotides using denaturing polyacrylamide gel electrophoresis (PAGE).[1]
-
Visualize the RNA bands by UV shadowing, excise the band corresponding to the full-length product, and elute the RNA.
-
Desalt the purified RNA using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).
-
-
Analysis:
-
Confirm the identity and purity of the final product by MALDI-TOF mass spectrometry or LC-MS.
-
II. Enzymatic Installation of N4-acetylcytidine
While chemical synthesis is ideal for producing defined RNA standards, understanding the biological pathway of ac4C installation is crucial for contextualizing its function. In eukaryotes, the NAT10 enzyme is responsible for acetylating cytidine residues in RNA.[3][4][5]
Signaling Pathway for NAT10-mediated ac4C Installation
Caption: Enzymatic installation of ac4C by NAT10.
III. Data Presentation: Biophysical Characterization of ac4C-containing RNA
The successful synthesis of ac4C RNA standards allows for their biophysical characterization. A key parameter is the effect of ac4C on the thermal stability of RNA duplexes, which can be measured by UV melting experiments.
| RNA Duplex Context | Sequence (ac4C position underlined) | Tm (°C) of Unmodified Duplex | Tm (°C) of ac4C Duplex | ΔTm (°C) (ac4C vs. C) | Reference |
| Human 18S rRNA Helix 45 | 5'-GCA CC GGU AGC-3' | 55.8 | 58.0 | +2.2 | [1] |
| Eukaryotic tRNASer D-arm | 5'-GAGGCUC-3' paired with 5'-GAGCCUC-3' | 48.5 | 56.7 | +8.2 | [1] |
Note: Tm values are dependent on buffer conditions and RNA concentration. The data presented here are for comparative purposes to illustrate the stabilizing effect of ac4C.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the synthesis and characterization of RNA standards containing the N4-acetylcytidine modification. The modified solid-phase synthesis protocol is a reliable method for producing high-purity ac4C-containing oligonucleotides. These standards are invaluable tools for investigating the biological roles of ac4C, developing novel RNA-based diagnostics, and exploring ac4C as a target for therapeutic intervention. The significant stabilizing effect of ac4C on RNA duplexes, as quantified by thermal melting studies, underscores the importance of this modification in RNA biology.[1]
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deprotection of N4-acetylcytidine in RNA
Welcome to the technical support center for the optimization of N4-acetylcytidine (ac4C) deprotection in RNA synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical step.
Frequently Asked Questions (FAQs)
Q1: Why are standard RNA deprotection protocols incompatible with N4-acetylcytidine (ac4C)?
A1: Standard solid-phase RNA synthesis protocols often utilize N4-acetyl protection for cytidine (B196190) bases. The final deprotection steps in these methods are designed to remove all protecting groups, including the acetyl group on cytidine, to yield the native RNA sequence.[1][2] These protocols typically employ nucleophilic reagents, such as ammonium (B1175870) hydroxide (B78521) or methylamine, which readily cleave the N4-acetyl group from cytidine.[1][2] Therefore, retaining the ac4C modification requires a specialized, orthogonal protection strategy.[1]
Q2: What is an orthogonal protection strategy and why is it necessary for synthesizing ac4C-containing RNA?
A2: An orthogonal protection strategy involves using protecting groups for the standard nucleobases and a solid-phase support linker that can be removed under conditions that do not affect the N4-acetyl group of ac4C.[1] This is crucial because ac4C is sensitive to the nucleophilic conditions used in standard deprotection.[1] A successful strategy for ac4C incorporation requires:
-
Non-nucleophilic deprotection: Protecting groups on other nucleobases must be removable by non-nucleophilic reagents.
-
Labile solid support: The linker attaching the RNA to the solid support must be cleavable under mild, non-nucleophilic conditions.[1]
An example of such a strategy involves using N-cyanoethyl O-carbamate (N-ceoc) protected nucleobases, which can be deprotected with the non-nucleophilic base 1,5-diazabicyclo(4.3.0)non-5-ene (DBU), and a photocleavable solid support that releases the RNA upon irradiation with light (e.g., 365 nm).[1]
Troubleshooting Guide
Issue 1: Complete or partial loss of the N4-acetyl group during deprotection.
-
Possible Cause A: Use of standard deprotection reagents.
-
Troubleshooting Action: Avoid standard deprotection cocktails containing strong nucleophiles like concentrated ammonium hydroxide or ammonium hydroxide/methylamine (AMA).[3][4][5] These reagents are designed to remove acetyl groups.
-
Recommended Solution: Employ a non-nucleophilic deprotection strategy. A validated method involves the use of 1,5-diazabicyclo(4.3.0)non-5-ene (DBU) for the removal of base protecting groups like N-ceoc, followed by cleavage from a non-nucleophilic-labile support (e.g., photocleavable linker).[1]
-
-
Possible Cause B: Inappropriate solid support linker.
-
Troubleshooting Action: Ensure the solid support linker is not susceptible to cleavage by nucleophiles, which can also lead to the loss of the acetyl group.
-
Recommended Solution: Utilize a photocleavable linker, such as one based on nitroveratryl, which allows for mild cleavage using UV light (e.g., 365 nm) without affecting the ac4C modification.[1]
-
Issue 2: Incomplete removal of other base-protecting groups, leading to a heterogeneous final product.
-
Possible Cause A: Insufficient deprotection time or temperature with milder reagents.
-
Troubleshooting Action: Optimize the reaction conditions for your specific protecting groups and deprotection reagent.
-
Recommended Solution: When using DBU for N-ceoc deprotection, ensure adequate reaction time. For example, treatment with DBU for 4 hours has been shown to be effective.[1] Refer to the tables below for recommended conditions for various "UltraMILD" protecting groups that are compatible with milder deprotection.[3][4][6]
-
-
Possible Cause B: Inactive or old deprotection reagents.
-
Troubleshooting Action: Always use fresh, high-quality reagents.
-
Recommended Solution: Prepare fresh deprotection solutions before each use. Store reagents under the recommended conditions to maintain their activity.
-
Issue 3: Low yield of the final ac4C-containing RNA oligonucleotide.
-
Possible Cause A: Degradation of the RNA during synthesis or deprotection.
-
Troubleshooting Action: RNA is inherently labile. Minimize exposure to harsh conditions and RNases.
-
Recommended Solution: During synthesis, omitting the 5'-capping step with acetic anhydride (B1165640) can prevent unwanted reactions.[1] Ensure all solutions and equipment are RNase-free.[7] When using photocleavage, use a longer wavelength (e.g., 365 nm) to minimize potential photochemical damage to the RNA.[1]
-
-
Possible Cause B: Inefficient coupling during solid-phase synthesis.
-
Troubleshooting Action: Verify the efficiency of each coupling step.
-
Recommended Solution: While standard phosphoramidite (B1245037) coupling times (e.g., 6 minutes) can be used, ensure that the coupling reagents are fresh and active.[1][8]
-
Experimental Protocols & Data
Table 1: Comparison of Standard vs. ac4C-Compatible Deprotection Strategies
| Feature | Standard Deprotection | ac4C-Compatible Deprotection |
| Typical Reagents | Concentrated Ammonium Hydroxide, AMA (Ammonium Hydroxide/Methylamine)[3][4] | DBU (1,5-diazabicyclo(4.3.0)non-5-ene)[1] |
| Protecting Groups | N-acetyl (dC), N-benzoyl (dA, dC), N-isobutyryl (dG) | N-cyanoethyl O-carbamate (N-ceoc)[1] |
| Solid Support Cleavage | Nucleophilic cleavage (e.g., with ammonia) | Photocleavage (e.g., 365 nm UV light)[1] |
| Effect on ac4C | Removes the N4-acetyl group[1][2] | Preserves the N4-acetyl group[1] |
Table 2: Recommended "UltraMILD" Deprotection Conditions for Sensitive Oligonucleotides
| Reagent Composition | Temperature | Duration | Target Protecting Groups | Reference |
| 50 mM Potassium Carbonate in Methanol | Room Temperature | 4 hours | Pac-dA, Ac-dC, iPr-Pac-dG | [3][4] |
| 30% Ammonium Hydroxide | Room Temperature | 2 hours | Pac-dA, Ac-dC, iPr-Pac-dG (with UltraMild Cap A) | [3][4] |
| Tert-Butylamine/water (1:3 v/v) | 60 °C | 6 hours | A, C, and dmf-dG | [3][4] |
Note: While these "UltraMILD" conditions are gentler than standard protocols, their compatibility with preserving the N4-acetyl group on cytidine must be empirically verified for each specific sequence and context.
Protocol: On-Column Deprotection and Photocleavage for ac4C-RNA
This protocol is based on a method developed for the site-specific synthesis of ac4C-containing RNA.[1]
1. On-Column Deprotection of N-ceoc Protecting Groups: a. Synthesize the RNA oligonucleotide on a photocleavable solid support using standard phosphoramidite chemistry, with the exception of using N-ceoc protected phosphoramidites for A, C, and G. Omit the 5'-capping step. b. After synthesis, wash the solid support extensively with acetonitrile (B52724). c. Prepare a solution of 1,5-diazabicyclo(4.3.0)non-5-ene (DBU) in a suitable solvent (e.g., as specified in the original research). d. Pass the DBU solution through the synthesis column and allow it to react for the optimized duration (e.g., 4 hours) to remove the N-ceoc groups. e. After the reaction, thoroughly wash the support with acetonitrile to remove the DBU and cleaved protecting groups.
2. Photocleavage from the Solid Support: a. Transfer the solid support to a suitable container for irradiation (e.g., a microcentrifuge tube). b. Add a suitable buffer to resuspend the support. c. Irradiate the sample with a 365 nm UV lamp for the recommended time to cleave the RNA from the support. d. Pellet the solid support by centrifugation. e. Carefully collect the supernatant containing the deprotected ac4C-RNA.
3. Monitoring Deprotection:
- The progress of deprotection can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the removal of protecting groups and the integrity of the final RNA product.[1]
Visualized Workflows
Caption: Comparison of standard and ac4C-compatible deprotection workflows.
Caption: Troubleshooting logic for the loss of the N4-acetyl group.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
side reactions associated with Ac-rC phosphoramidite use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N4-Acetyl-2'-O-tert-butyldimethylsilyl-cytidine phosphoramidite (B1245037) (Ac-rC phosphoramidite) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation and how can it be prevented?
The primary cause of this compound degradation is hydrolysis.[1][] Phosphoramidites are highly sensitive to moisture, and exposure to even trace amounts of water can hydrolyze the phosphoramidite group, rendering it incapable of participating in the coupling reaction during oligonucleotide synthesis.[1] This leads to lower coupling efficiencies and an increase in truncated sequences.[1]
To prevent hydrolysis, the following storage and handling procedures are critical:
-
Long-term storage: Store the solid phosphoramidite at or below -20°C in a tightly sealed vial under an inert atmosphere (e.g., argon or dry nitrogen).[1]
-
Handling: Before opening a new vial, allow it to warm to room temperature for 30-60 minutes to prevent condensation.[1] All subsequent handling should be performed under anhydrous conditions.[1]
-
In-solution storage: Once dissolved in anhydrous acetonitrile, the solution should be stored in a tightly sealed vial, preferably with a septum cap, at -20°C under an inert atmosphere.[1] The use of molecular sieves (3 Å) can help maintain a dry solvent.[1] It is recommended to use the solution as quickly as possible.[1]
Q2: What are the potential side reactions during the deprotection of oligonucleotides containing Ac-rC?
The acetyl (Ac) protecting group on cytosine is advantageous as it is rapidly hydrolyzed during deprotection, which helps to avoid a transamination side reaction.[3] This transamination can occur when using benzoyl (Bz) protected cytidine (B196190) with strong organic bases like aqueous methylamine (B109427) (AMA), leading to the formation of N4-methylcytidine.[3][4]
Another potential side reaction during deprotection is the formation of adducts with acrylonitrile (B1666552), a byproduct of the deprotection of the phosphate (B84403) groups.[5] Under the strong basic conditions of deprotection, acrylonitrile can react with the nucleobases, particularly thymine.[5]
Q3: Can the N4-acetyl group on cytidine itself undergo side reactions?
Yes, under certain conditions, the N4-acetylcytidine can undergo side reactions. For instance, methylation of N4-acetylcytidine amidite can result in a mixture of N4-methylcytidine (m4C) and N3-methylcytidine (m3C).[6]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a common issue that can arise from the degradation of the phosphoramidite.[1]
Symptoms:
-
Low yield of the full-length oligonucleotide.
-
Presence of significant n-1 sequences (truncated sequences) in the final product analysis (e.g., by HPLC or mass spectrometry).[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Formation of Unexpected Byproducts During Deprotection
Symptom:
-
Mass spectrometry analysis shows unexpected masses corresponding to modified cytidine or other base adducts.
Possible Causes and Solutions:
| Side Product | Probable Cause | Recommended Solution |
| N4-methylcytidine | Use of benzoyl-protected cytidine with methylamine-containing deprotection reagents.[3][4] | Use this compound when deprotecting with reagents like AMA (ammonium hydroxide (B78521)/methylamine).[3][8] The acetyl group is rapidly removed, preventing the transamination reaction.[3] |
| Cyanoethyl adducts | Reaction of acrylonitrile (a byproduct of phosphate deprotection) with nucleobases under strong basic conditions.[5] | Treat the support-bound oligonucleotide with a weak base in an organic solvent (e.g., 10% diethylamine (B46881) in acetonitrile) to remove the cyanoethyl groups from the phosphate backbone before cleaving the oligonucleotide from the support.[5] |
| N4-acetylcytidine still present | Incomplete deprotection. | Increase deprotection time or temperature according to the recommendations for the specific deprotection reagent used. |
Experimental Protocols
Protocol 1: Standard Deprotection using Ammonium (B1175870) Hydroxide/Methylamine (AMA)
This protocol is suitable for oligonucleotides synthesized with this compound.
-
Cleavage from Support: Treat the synthesis column with a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA) for 5 minutes at room temperature to cleave the oligonucleotide from the solid support.[8] Collect the solution.
-
Deprotection: Heat the collected solution at 65°C for 10 minutes to remove the protecting groups from the nucleobases and the phosphate backbone.[3]
-
Evaporation: Cool the solution and evaporate the ammonia (B1221849) and methylamine under vacuum.
-
Reconstitution: Reconstitute the oligonucleotide pellet in an appropriate buffer or water for subsequent purification.
Protocol 2: Analysis of Oligonucleotide Purity by HPLC
-
Sample Preparation: Dilute a small aliquot of the deprotected oligonucleotide solution in the HPLC mobile phase A.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
-
Gradient: Run a linear gradient from a low percentage of mobile phase B to a higher percentage over 30-60 minutes to elute the oligonucleotide.
-
Detection: Monitor the absorbance at 260 nm. The full-length product should be the major peak. Truncated sequences (n-1) will typically elute earlier.
Visualizations
Oligonucleotide Synthesis Cycle
The following diagram illustrates the four main steps in one cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: The four-step phosphoramidite synthesis cycle.
Side Reaction: Transamination of Benzoyl-Cytidine
This diagram shows the side reaction that can occur with benzoyl-protected cytidine during deprotection with methylamine, a reaction that is avoided by using Ac-rC.
Caption: Transamination of Bz-C with methylamine.
References
- 1. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atdbio.com [atdbio.com]
- 6. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microsynth.ch [microsynth.ch]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: Ac-rC Modified RNA Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N4-acetylcytidine (Ac-rC) modified RNA.
Frequently Asked Questions (FAQs)
Q1: What is Ac-rC modified RNA and why is it important?
N4-acetylcytidine (Ac-rC) is a post-transcriptional modification found in various RNA molecules.[1][2][3] This modification can enhance the stability of RNA duplexes and influence translation efficiency.[4][5] In therapeutic applications, site-specific incorporation of Ac-rC can be used to improve the properties of RNA-based drugs.[6]
Q2: What are the primary methods for synthesizing Ac-rC modified RNA?
There are two main approaches for synthesizing Ac-rC modified RNA:
-
Solid-Phase Chemical Synthesis: This method utilizes Ac-rC phosphoramidite (B1245037) building blocks for site-specific incorporation during automated oligonucleotide synthesis.[7][8][9]
-
In Vitro Transcription (IVT): This enzymatic method uses T7, T3, or SP6 RNA polymerase and a DNA template to produce RNA.[][11][12] For Ac-rC modification, either a modified NTP can be incorporated by the polymerase or the modification can be introduced post-transcriptionally.
Q3: What are the common causes of low yield during Ac-rC RNA synthesis?
Low yields can stem from several factors, including:
-
Degradation of the Ac-rC phosphoramidite due to moisture.[7][8]
-
Suboptimal coupling efficiency during solid-phase synthesis.[7][13]
-
Inefficient in vitro transcription reaction.[][14]
-
Poor quality of the starting materials, such as the DNA template or NTPs.[]
Q4: How does the Ac-rC modification affect RNA stability?
The N4-acetyl group of Ac-rC can stabilize the C3'-endo conformation of the ribose sugar and enhance base stacking, which contributes to the thermal stability of RNA duplexes.[2] However, the acetyl group itself can be sensitive to certain chemical reagents, particularly nucleophiles, which can lead to its removal during deprotection steps in chemical synthesis.[2]
Troubleshooting Guides
Section 1: Solid-Phase Chemical Synthesis of Ac-rC RNA
This section addresses common issues encountered during the chemical synthesis of Ac-rC modified RNA using phosphoramidite chemistry.
Issue 1: Low Coupling Efficiency
A sudden or gradual decrease in coupling efficiency is a primary indicator of problems with the synthesis process.[7]
| Potential Cause | Recommended Solution | Verification Method |
| Degraded this compound | Discard the compromised vial and use a new, properly stored vial. Ensure the phosphoramidite is warmed to room temperature before opening to prevent condensation.[7] | Monitor the trityl cation colorimetric response during synthesis. A weaker color indicates lower coupling efficiency.[7] Perform 31P NMR spectroscopy to check for phosphoramidite purity (>98%).[7] |
| Moisture Contamination | Use anhydrous solvents and reagents. Perform all handling of phosphoramidites under anhydrous conditions (e.g., in a glove box).[7][8] | Check the water content of solvents using a Karl Fischer titrator. |
| Suboptimal Activator | Prepare fresh activator solution. Ensure the correct concentration is used.[8] | - |
| Insufficient Coupling Time | Increase the coupling time, especially for modified amidites which may experience steric hindrance.[13] | - |
| Synthesizer Malfunction | Check for leaks in the reagent lines and ensure proper pressure for reagent delivery.[8] | Perform a system check or calibration as per the manufacturer's instructions. |
Workflow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency in solid-phase synthesis.
Section 2: In Vitro Transcription (IVT) of Ac-rC RNA
This section provides guidance for improving the yield of Ac-rC RNA produced via IVT.
Issue 2: Low RNA Yield from IVT Reaction
Low overall yield of the final RNA product after transcription.
| Potential Cause | Recommended Solution | Verification Method |
| Poor DNA Template Quality | Ensure the DNA template is high quality, linear, and free of contaminants. Purify the linearized template before the IVT reaction.[] | Run the linearized template on an agarose (B213101) gel to check for integrity and complete linearization. |
| Suboptimal IVT Reaction Conditions | Optimize the concentration of MgCl₂, NTPs, and T7 RNA polymerase. Adjust the reaction temperature and incubation time.[][14][19] | Perform small-scale pilot reactions to test different conditions. |
| Presence of RNase Contamination | Use RNase-free water, reagents, and labware. Add RNase inhibitors to the reaction.[15][16] | - |
| Incomplete Transcription | For long or difficult sequences, consider increasing the reaction time or using a more processive polymerase.[] | Analyze the transcription products on a denaturing polyacrylamide or agarose gel to check for full-length transcripts. |
Experimental Workflow for IVT Optimization
Caption: General workflow for in vitro transcription of RNA.
Section 3: Purification of Ac-rC Modified RNA
This section focuses on troubleshooting issues that arise during the purification of Ac-rC RNA.
Issue 3: RNA Loss During Purification
Significant reduction in RNA quantity after purification steps.
| Potential Cause | Recommended Solution | Verification Method |
| Inefficient Precipitation | Ensure the correct type and concentration of salt and alcohol are used. Chill sufficiently to allow for complete precipitation. Use a carrier like glycogen (B147801) if expecting very low yields. | - |
| Incomplete Elution from Columns | Ensure the elution buffer is applied directly to the center of the column matrix. For higher yields, consider a second elution step or increasing the incubation time with the elution buffer.[17] | Quantify RNA in the flow-through to check for unbound RNA. |
| RNA Degradation | Maintain an RNase-free environment throughout the purification process.[16][17] | Check RNA integrity on a denaturing gel. Degraded RNA will appear as a smear.[20] |
| Over-drying of RNA Pellet | Avoid over-drying the RNA pellet after ethanol (B145695) precipitation, as this can make it difficult to resuspend. A clear pellet instead of a white one can indicate over-drying.[15] Heat at 55-60°C for 10-15 minutes to aid in resuspension.[15] | - |
Experimental Protocols
Protocol 1: Handling and Preparation of this compound Solution
-
Warm to Room Temperature: Before opening, allow the vial of solid this compound to warm to room temperature for 30-60 minutes to prevent moisture condensation.[7]
-
Anhydrous Conditions: Perform all subsequent steps under an inert atmosphere (e.g., argon or nitrogen) in a glove box.
-
Dissolution: Dissolve the solid phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M).[13]
-
Storage: Store the phosphoramidite solution in a tightly sealed vial at -20°C.[7]
Protocol 2: On-Column DNase I Treatment during RNA Purification
This protocol is for use with silica-based spin column kits.
-
Bind RNA to Column: Follow the manufacturer's protocol to bind the RNA from the IVT reaction to the spin column.
-
Wash Step: Perform the initial wash step as directed by the manufacturer.
-
DNase I Digestion:
-
Prepare the DNase I reaction mix according to the supplier's instructions (e.g., PureLink DNase Set).[21]
-
Apply the DNase I mix directly to the center of the silica (B1680970) membrane in the column.
-
Incubate at room temperature for 15 minutes.
-
-
Continue with Wash and Elution: Proceed with the remaining wash and elution steps as per the kit protocol.[21]
Logical Relationship of Yield Improvement Strategies
Caption: Key areas for optimizing the yield of Ac-rC modified RNA.
References
- 1. RNA N4‐acetylcytidine modification and its role in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stable and Quality Supply of Phosphoramidites Is a Reality at BOC Sciences [clinicalresearchnewsonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. mdpi.com [mdpi.com]
- 15. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. neb.com [neb.com]
- 18. biocompare.com [biocompare.com]
- 19. A robust and versatile method for production and purification of large-scale RNA samples for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pacb.com [pacb.com]
- 21. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - US [thermofisher.com]
dealing with incomplete capping in Ac-rC oligonucleotide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the synthesis of oligonucleotides containing N4-acetylcytidine (Ac-rC).
Frequently Asked Questions (FAQs)
Q1: What is N4-acetylcytidine (Ac-rC) and why is it a desirable modification in oligonucleotide synthesis?
N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification found in all domains of life.[1] Its incorporation into synthetic oligonucleotides is of great interest to researchers in drug development and molecular biology because it can enhance the stability of RNA duplexes.[1] Specifically, Ac-rC has been shown to increase the melting temperature of RNA duplexes, which is a key factor in the efficacy of RNA-based therapeutics.
Q2: Why is the standard capping step often omitted during the synthesis of Ac-rC containing oligonucleotides?
The standard capping step in phosphoramidite (B1245037) oligonucleotide synthesis utilizes acetic anhydride (B1165640) to block unreacted 5'-hydroxyl groups and prevent the formation of deletion mutations (n-1 sequences). However, in the synthesis of oligonucleotides containing Ac-rC, this step is frequently omitted.[1] The rationale for this omission is to prevent the reaction of acetic anhydride with the N4-acetyl group of the cytidine, which could lead to unwanted side reactions or removal of this critical modification.[1]
Q3: What are the primary consequences of omitting the capping step in Ac-rC oligonucleotide synthesis?
The main consequence of omitting the capping step is the potential for an increased population of deletion sequences (n-1, n-2, etc.) in the final product. Without capping, any 5'-hydroxyl groups that fail to react during the coupling step will remain available for reaction in subsequent cycles, leading to oligonucleotides with missing bases. This makes the final purification of the full-length product more challenging.
Q4: What alternative strategies are employed to ensure the integrity of the Ac-rC modification during synthesis?
To successfully incorporate Ac-rC while preserving its N4-acetyl group, several alternative strategies are used:
-
Orthogonal Protecting Groups: The use of protecting groups for other nucleobases that can be removed under conditions that do not affect the Ac-rC modification is crucial. For instance, N-cyanoethyl O-carbamate (N-ceoc) protected nucleobases can be deprotected using the non-nucleophilic base 1,5-diazabicyclo(4.3.0)non-5-ene (DBU).[1]
-
Mild Deprotection and Cleavage: Specialized, milder deprotection and cleavage protocols are necessary to release the oligonucleotide from the solid support without stripping the N4-acetyl group from cytidine. This may involve using buffered photolytic cleavage or specific deprotection reagents that are less nucleophilic than standard ammonium (B1175870) hydroxide (B78521).[1]
-
On-Column Deprotection: In some protocols, deprotection of the nucleobases is performed while the oligonucleotide is still attached to the solid support to avoid side reactions, such as alkylation by acrylonitrile.[1]
Troubleshooting Guide
Problem: High Levels of Truncated Sequences (n-1, n-2, etc.)
The absence of a capping step makes the synthesis of Ac-rC containing oligonucleotides particularly sensitive to coupling efficiency.
Possible Cause 1: Suboptimal Coupling Efficiency
Even a slight decrease in coupling efficiency in each cycle will lead to a significant accumulation of failure sequences.
Solutions:
-
Optimize Coupling Time: Increase the coupling time for the Ac-rC phosphoramidite and other monomers to ensure the reaction goes to completion.
-
Use Fresh, High-Quality Reagents: Ensure all phosphoramidites, activator (e.g., 5-ethylthio-1H-tetrazole - ETT), and solvents are fresh and of high purity.[1]
-
Ensure Anhydrous Conditions: Moisture is detrimental to the coupling reaction. Use anhydrous acetonitrile (B52724) and ensure that all reagents and the synthesizer lines are dry.[2]
-
Increase Phosphoramidite Concentration: A higher concentration of the phosphoramidite in the coupling reaction can help drive the reaction to completion.[2]
Possible Cause 2: Degradation of the Growing Oligonucleotide Chain
Harsh chemical conditions during the synthesis cycle can lead to chain cleavage.
Solutions:
-
Use Milder Deblocking Reagents: Consider using dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) for detritylation, as it is a milder acid and can reduce the risk of depurination, especially for longer oligonucleotides.[3]
Problem: Loss of the N4-acetyl group on Cytidine
The primary challenge in Ac-rC synthesis is preserving the acetyl modification.
Possible Cause 1: Harsh Deprotection and Cleavage Conditions
Standard deprotection protocols using strong bases like ammonium hydroxide at elevated temperatures will remove the N4-acetyl group.
Solutions:
-
Employ Mild Deprotection Reagents: Utilize milder deprotection conditions such as potassium carbonate in methanol (B129727) or a mixture of t-butylamine, methanol, and water.[4][5]
-
Use Buffered Cleavage Conditions: If using a photolabile linker, performing the cleavage in a buffered solvent like acetonitrile can significantly reduce deacetylation.[1]
-
Optimize Deprotection Time and Temperature: If using standard deprotecting agents is unavoidable, perform the reaction at room temperature for an extended period rather than at elevated temperatures.[4][5]
Possible Cause 2: Incompatible Protecting Groups on Other Bases
The protecting groups on the other nucleobases may require deprotection conditions that are too harsh for the Ac-rC.
Solutions:
-
Use "UltraMILD" Phosphoramidites: Employ phosphoramidites with protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) that can be removed under very gentle conditions compatible with the stability of Ac-rC.[5]
-
Unprotected Guanine Monomer: The use of an N-unprotected guanosine (B1672433) phosphoramidite has been shown to improve the accumulation of full-length RNA products in Ac-rC synthesis.[1]
Data and Protocols
Table 1: Comparison of Standard vs. Ac-rC Oligonucleotide Synthesis Cycles
| Synthesis Step | Standard Protocol | Ac-rC Protocol Considerations | Rationale for Change in Ac-rC Protocol |
| Deblocking | 3% TCA in DCM | 3% TCA in DCM or milder acid (e.g., DCA) | To prevent depurination of the growing chain. |
| Coupling | Standard coupling time (e.g., 30s) | Extended coupling time (e.g., 6 min)[1] | To maximize coupling efficiency in the absence of capping. |
| Capping | Acetic Anhydride & N-Methylimidazole | OMITTED [1] | To prevent reaction with the N4-acetyl group of cytidine. |
| Oxidation | Iodine/Water/Pyridine | Standard oxidation | No change required. |
| Deprotection | Ammonium Hydroxide at 55°C | Mild basic conditions (e.g., K2CO3 in Methanol) or buffered solutions[1][5] | To preserve the N4-acetyl modification on cytidine. |
Experimental Protocol: Analysis of Oligonucleotide Purity by HPLC and Mass Spectrometry
Objective: To determine the purity of the synthesized Ac-rC oligonucleotide and identify the presence of truncated sequences.
Materials:
-
Crude, deprotected oligonucleotide sample
-
Nuclease-free water
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Methodology:
-
Dissolve the lyophilized oligonucleotide in nuclease-free water to a concentration of approximately 1 OD/100 µL.
-
HPLC Analysis:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject 10-20 µL of the oligonucleotide solution.
-
Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be 5-30% B over 30 minutes.
-
Monitor the elution profile at 260 nm. The full-length product should be the main, latest-eluting peak. Truncated sequences (n-1, n-2, etc.) will typically elute slightly earlier.
-
Integrate the peak areas to quantify the purity of the full-length product.
-
-
Mass Spectrometry Analysis:
-
Prepare the sample according to the instrument's specifications.
-
Acquire the mass spectrum.
-
Compare the observed mass with the calculated theoretical mass of the full-length Ac-rC oligonucleotide.
-
Look for masses corresponding to expected failure sequences (e.g., the mass of the full-length product minus the mass of a single nucleotide).
-
Visual Guides
Standard Oligonucleotide Synthesis Cycle
Caption: The standard four-step phosphoramidite cycle for oligonucleotide synthesis.
Challenge of Capping in Ac-rC Synthesis
Caption: Why the standard capping step is problematic for Ac-rC synthesis.
Troubleshooting Workflow for Incomplete Capping in Ac-rC Synthesis
Caption: A logical workflow for troubleshooting Ac-rC oligonucleotide synthesis.
References
Technical Support Center: Minimizing Truncated Sequences with Ac-rC Phosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of truncated sequences in RNA synthesis, with a specific focus on the use of N4-acetylcytidine (Ac-rC) phosphoramidite (B1245037).
Frequently Asked Questions (FAQs)
Q1: What are truncated sequences and why are they a significant problem?
A1: Truncated sequences are incomplete oligonucleotide chains that result from the failure of a phosphoramidite to couple to the growing strand during a synthesis cycle.[1] This failure leaves a free 5'-hydroxyl group that is (ideally) capped in the next step to prevent further elongation. The accumulation of these truncated products significantly lowers the yield of the desired full-length oligonucleotide, complicates downstream purification, and can compromise the results of subsequent applications.[1][2]
Q2: What is the primary cause of truncated sequences during oligonucleotide synthesis?
A2: The most common cause of truncated sequences is low coupling efficiency in one or more synthesis cycles.[1][2] Coupling efficiency is the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite.[1] An efficiency below 99% can lead to a substantial decrease in full-length product.[2] This inefficiency can stem from several factors, including phosphoramidite degradation due to moisture[3][4], poor quality of reagents (solvents, activator), suboptimal reaction conditions, or issues with the DNA/RNA synthesizer itself.[1][]
Q3: Why is Ac-rC phosphoramidite used, and does it have special requirements?
A3: N4-acetylcytidine (Ac-rC) phosphoramidite is used as a protective measure for the cytosine base. Standard N4-benzoylcytidine can undergo a side reaction (transamidation) when deprotected with certain amine-based reagents like aqueous methylamine.[6] Ac-rC is stable under these conditions, making it essential for "UltraFAST" deprotection protocols that use reagents like AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine).[7] Therefore, using this compound is critical when employing rapid deprotection schemes or when synthesizing oligonucleotides with base-labile modifications.[6][8]
Q4: How can I assess the quality of my this compound?
A4: The most direct method for assessing the purity of any phosphoramidite, including Ac-rC, is ³¹P NMR spectroscopy.[3] A high-purity phosphoramidite should display a sharp singlet peak in the range of 140-152 ppm.[3] The presence of distinct peaks outside this range indicates hydrolysis or other phosphorus (III) impurities.[3] A sudden drop in coupling efficiency during a synthesis, monitored by the trityl cation response, is also a strong indicator of phosphoramidite degradation.[1][3]
Q5: What are the ideal storage and handling conditions for this compound?
A5: Phosphoramidites are extremely sensitive to moisture and oxygen.[3] For long-term storage, solid this compound should be kept in a tightly sealed vial under an inert atmosphere (argon or dry nitrogen) at or below -20°C.[3] Before opening, the vial must be allowed to warm completely to room temperature (30-60 minutes) to prevent atmospheric moisture from condensing on the cold solid.[3] Once dissolved in anhydrous acetonitrile, the solution should be stored in a sealed, dry vial, preferably with molecular sieves, at -20°C and used as quickly as possible.[3]
Troubleshooting Guide for Low Coupling Efficiency & Truncated Sequences
A sudden or consistent drop in the trityl signal during synthesis is the primary indicator of low coupling efficiency. This workflow provides a systematic approach to diagnosing the root cause.
Caption: Troubleshooting workflow for low coupling efficiency.
Step 1: Reagent & Phosphoramidite Integrity
-
Question: Are my reagents and phosphoramidite of sufficient quality?
-
Answer & Checklist:
-
This compound: Use a fresh vial or one that has been properly stored.[1][3] Allow the vial to warm to room temperature before opening to prevent condensation.[3]
-
Solvents: Ensure all solvents, especially acetonitrile, are anhydrous (DNA-synthesis grade).[1] Using "wet" solvent is a primary cause of phosphoramidite hydrolysis.
-
Activator: The activator is critical for the coupling reaction.[1] An old or improperly prepared activator solution will lead to poor activation and low efficiency. Prepare fresh activator solution as recommended by the manufacturer.[1]
-
Step 2: Synthesis Protocol Parameters
-
Question: Is my synthesis protocol optimized for Ac-rC and my specific sequence?
-
Answer & Checklist:
-
Coupling Time: Insufficient coupling time can lead to incomplete reactions.[1] While standard bases couple quickly (e.g., 30 seconds), complex or sterically hindered phosphoramidites may require longer times.[8] Consider increasing the coupling time, especially for problematic regions of the sequence.
-
Reagent Concentration & Ratio: Verify the concentrations of your phosphoramidite and activator solutions.[1] An incorrect ratio can reduce reaction efficiency. A 3:4 phosphoramidite to activator ratio has been shown to be effective in some systems.[9]
-
Step 3: Synthesizer & Fluidics
-
Question: Could a problem with the DNA/RNA synthesizer be causing low coupling efficiency?
-
Answer & Checklist:
-
Leaks: Leaks in reagent lines can cause a loss of pressure and lead to incomplete or failed delivery of reagents to the synthesis column.[1]
-
Blocked Lines: Clogged lines, valves, or filters can prevent reagents from reaching the column in the correct amounts or at the correct time.[1]
-
Reagent Delivery: Ensure the synthesizer is delivering the correct volume of each reagent. Perform a calibration if necessary.
-
Step 4: Sequence-Specific Issues
-
Question: Can the RNA sequence itself cause coupling problems?
-
Answer & Checklist:
-
Secondary Structures: Certain sequences, particularly those rich in guanine, can form secondary structures like hairpins or G-quadruplexes.[] These structures can make the 5'-hydroxyl group inaccessible, physically blocking the coupling reaction and leading to truncated sequences.[]
-
Solutions: For problematic sequences, consider using modified phosphoramidites designed to disrupt secondary structures or adjusting synthesis temperature if your synthesizer allows. Prolonged coupling times may also help overcome these barriers.[]
-
Data Presentation
Table 1: Impact of Coupling Efficiency on Full-Length Product (FLP) Yield
This table illustrates how a small decrease in average coupling efficiency per cycle has a dramatic negative impact on the final yield of the desired full-length oligonucleotide, especially for longer sequences.
| Oligo Length (bases) | % FLP at 99.5% Coupling Eff. | % FLP at 99.0% Coupling Eff. | % FLP at 98.5% Coupling Eff. |
| 20-mer | 90.5% | 81.8% | 73.9% |
| 40-mer | 81.8% | 66.9% | 54.6% |
| 60-mer | 74.0% | 54.7% | 40.3% |
| 80-mer | 66.9% | 44.8% | 29.7% |
| 100-mer | 60.5% | 36.6% | 22.0% |
| (Data derived from the principle that FLP Yield = (Coupling Efficiency) ^ (Length - 1)) |
Experimental Protocols
The Four-Step Oligonucleotide Synthesis Cycle
Successful synthesis relies on the near-perfect execution of a repeated four-step cycle. Failure at the coupling step leads to n-1 sequences, while failure at the capping step can lead to internal deletions.
Caption: The four-step phosphoramidite synthesis cycle.
Protocol: Deprotection of Ac-rC Containing Oligonucleotides
After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups (from the nucleobases and the 2'-hydroxyls) must be removed. The use of Ac-rC is specifically advantageous for faster, amine-based deprotection methods.
Caption: Post-synthesis workflow for RNA oligonucleotides.
Table 2: Comparison of Deprotection Conditions for Ac-rC Oligonucleotides
Choosing the correct deprotection strategy is crucial for preserving the integrity of the final product.
| Reagent | Temperature | Time | Suitability & Notes |
| AMA (1:1 NH₄OH / 40% aq. Methylamine) | 65 °C | 5 - 10 min | UltraFAST .[7] Highly efficient. Requires Ac-rC to prevent cytosine modification.[7] |
| 40% Aqueous Methylamine | Room Temp. | 2 h | Significantly reduces time and temperature compared to standard ammonia.[6] |
| Concentrated Ammonium Hydroxide | 55 °C | 8 - 17 h | Standard conditions, but prolonged heat can damage sensitive modifications.[6] |
| 0.05 M K₂CO₃ in Methanol | Room Temp. | 4 - 24 h | UltraMILD .[6][7] Suitable for very sensitive dyes and modifications, but requires longer reaction times.[6] |
| t-Butylamine/Methanol/Water (1:1:2) | 55 °C | Overnight | An alternative deprotection required for certain modifications like TAMRA.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. sierrabio.com [sierrabio.com]
Ac-rC phosphoramidite stability issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-rC phosphoramidite (B1245037). The information below addresses common stability issues and offers solutions to ensure successful oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Ac-rC phosphoramidite degradation?
The primary cause of this compound degradation is hydrolysis.[1] Phosphoramidites are highly sensitive to moisture. When exposed to even trace amounts of water, the phosphoramidite group hydrolyzes to a phosphonate, rendering it inactive for the coupling reaction during oligonucleotide synthesis.[1][] This leads to lower coupling efficiency and an increase in truncated sequences.[1]
Q2: How does the stability of this compound compare to Bz-rC phosphoramidite?
While specific quantitative data on the solution stability (half-life) of Ac-rC versus Bz-rC phosphoramidite is not extensively published, their stability during the coupling reaction is considered comparable under strictly anhydrous conditions. The most significant difference between the two lies in the deprotection step following oligonucleotide synthesis. The acetyl (Ac) protecting group on Ac-rC is more labile than the benzoyl (Bz) group on Bz-rC, allowing for significantly faster and milder deprotection conditions.[3][4] This is particularly advantageous for the synthesis of sensitive or modified oligonucleotides.[3]
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to prevent degradation. Best practices are summarized in the table below.
| Condition | Solid this compound | This compound in Solution |
| Temperature | Store in a freezer at or below -20°C.[1][5] | Store in a freezer at -20°C.[5] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen).[1] | Store under an inert atmosphere.[1] |
| Container | Tightly sealed vial.[1] | Tightly sealed, pre-dried vial with a septum cap.[1] |
| Handling | Allow the vial to warm to room temperature (30-60 minutes) before opening to prevent condensation. Handle under anhydrous conditions (e.g., in a glove box).[1] | Use anhydrous acetonitrile (B52724) for dissolution. The addition of molecular sieves (3 Å) to the vial can help maintain dryness. Avoid repeated freeze-thaw cycles.[1] |
| Shelf-Life | Can be stable for several months when stored correctly.[1] | Should be used as quickly as possible. In solution at -20°C, it is recommended to be used within one month.[5] |
Q4: What are the consequences of using degraded this compound in oligonucleotide synthesis?
Using degraded this compound will primarily result in low coupling efficiency. This means that at the step where the Ac-rC nucleotide is to be added, the reaction will fail more frequently. This leads to a higher proportion of "n-1" and other truncated oligonucleotide sequences in the final product, significantly reducing the yield of the desired full-length oligonucleotide.[1]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency at Cytidine (B196190) Residues
Low coupling efficiency is the most common problem arising from this compound instability. The following troubleshooting guide provides a systematic approach to diagnose and resolve the issue.
Symptoms:
-
A significant drop in trityl signal intensity after the Ac-rC coupling step.
-
HPLC or Mass Spectrometry analysis of the crude oligonucleotide shows a large peak corresponding to an "n-1" sequence (missing the cytidine).
Troubleshooting Workflow:
A logical workflow for troubleshooting low coupling efficiency.
Issue 2: Side Reactions During Deprotection
While this compound is designed for rapid deprotection, improper conditions can still lead to side reactions.
Symptoms:
-
Mass spectrometry analysis shows unexpected adducts on cytidine bases.
-
HPLC analysis shows shouldering or extra peaks near the main product peak.
Comparison of Deprotection Conditions and Potential Side Reactions:
| Feature | Ac-rC Containing Oligonucleotide | Bz-rC Containing Oligonucleotide |
| Recommended Deprotection | Fast: AMA (Ammonium hydroxide (B78521)/Methylamine 1:1) at 65°C for 10-15 minutes.[3][4] Mild: 0.05M Potassium Carbonate in Methanol.[6] | Standard: Concentrated ammonium (B1175870) hydroxide at 55°C for 8-12 hours. |
| Potential Side Reactions | The acetyl group is rapidly hydrolyzed, avoiding the side reactions common with Bz-C when using amine-based reagents.[3] | Prone to transamination (exchange of the benzoyl group with methylamine) when using AMA, leading to a modified base.[6][7] |
| Compatibility | Compatible with "UltraFAST" and "UltraMILD" deprotection protocols, beneficial for sensitive modifications.[3] | Requires harsher and more prolonged deprotection, which can be detrimental to sensitive oligonucleotides.[3] |
Solution:
-
Ensure the correct deprotection strategy is used. For oligonucleotides containing only standard protecting groups including Ac-rC, AMA is highly effective.
-
If using AMA, it is critical to use Ac-rC instead of Bz-rC to prevent base modification.[6][7]
-
For highly sensitive modified oligonucleotides, consider using UltraMILD monomers and deprotection with potassium carbonate in methanol.[6]
Key Experimental Protocols
Protocol 1: Quality Control of this compound by ³¹P NMR
This protocol is to assess the purity of the phosphoramidite and quantify the amount of hydrolyzed P(V) species.
-
Sample Preparation:
-
In a dry NMR tube under an inert atmosphere (e.g., argon), dissolve ~15-30 mg of the this compound in ~0.6 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN).
-
Add 1% triethylamine (B128534) (v/v) to the solvent to prevent acid-catalyzed degradation during the experiment.[8]
-
-
NMR Acquisition:
-
Data Analysis:
-
The active P(III) phosphoramidite diastereomers should appear as two sharp singlets in the region of 148-152 ppm .[9]
-
The primary hydrolysis product, the H-phosphonate, will appear as a P(V) species in the region of 0-10 ppm .
-
Integrate the P(III) and P(V) regions.
-
Calculate the purity as: Purity % = [Area(P(III)) / (Area(P(III)) + Area(P(V)))] * 100.
-
A high-quality phosphoramidite should have a purity of >98%.
-
Protocol 2: Analysis of this compound Stability by RP-HPLC
This protocol can be used to monitor the degradation of a phosphoramidite solution over time.
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Temperature: Ambient.
-
Detection: UV at 260 nm.
-
Gradient: A suitable gradient, for example, 40% to 98% B over 15-20 minutes.
-
-
Data Analysis:
-
The intact this compound will typically elute as a doublet peak, representing the two diastereomers.[8]
-
Degradation products, such as the H-phosphonate, are more polar and will elute earlier than the parent compound.
-
Monitor the decrease in the area of the main phosphoramidite peak and the increase in the area of degradation peaks over time to assess stability.
-
Signaling Pathways and Logical Relationships
The primary degradation pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. usp.org [usp.org]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 10. lcms.cz [lcms.cz]
optimizing activator concentration for Ac-rC coupling
Welcome to the technical support center for optimizing N4-acetyl-2'-deoxycytidine (Ac-rC) phosphoramidite (B1245037) coupling. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-yield oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical for Ac-rC incorporation?
Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming Ac-rC phosphoramidite during a synthesis cycle.[1] Achieving a high coupling efficiency (ideally >98-99%) is paramount because any unreacted sites lead to the formation of truncated sequences (n-1 deletions).[1][2] The accumulation of these failure sequences significantly lowers the yield of the desired full-length oligonucleotide and complicates downstream purification.[1]
Q2: My coupling efficiency is low when incorporating Ac-rC. What are the most common causes?
Low coupling efficiency is a frequent challenge and typically stems from one or more of the following issues:
-
Moisture Contamination: Phosphoramidites are extremely sensitive to moisture.[3] Trace amounts of water in the acetonitrile (B52724), activator solution, or on the synthesizer lines will hydrolyze the phosphoramidite, rendering it inactive.[2][3]
-
Degraded Reagents: this compound and activator solutions have a limited shelf life. Using old or improperly stored reagents is a primary cause of synthesis failure.[4] Phosphoramidite solutions in acetonitrile, in particular, have limited stability and should be used as quickly as possible.[2]
-
Suboptimal Activator/Concentration: The choice and concentration of the activator are crucial. A weak or degraded activator will not sufficiently catalyze the coupling reaction.[4]
-
Insufficient Coupling Time: Modified phosphoramidites, especially those with bulky protecting groups, can be sterically hindered and require longer coupling times compared to standard DNA phosphoramidites.[5][6]
Q3: How do I choose the right activator for Ac-rC coupling?
The ideal activator depends on the synthesis scale, desired efficiency, and the specific sequence.
-
5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT): These are common, effective activators for general-purpose and RNA synthesis.[5][7] BTT is slightly more acidic than ETT and is often recommended for sterically hindered monomers.[4][5]
-
4,5-Dicyanoimidazole (DCI): DCI is a highly effective activator that is less acidic but more nucleophilic than tetrazole-based activators.[5][7] Its high solubility in acetonitrile (up to 1.2 M) allows for higher effective concentrations, which can reduce coupling times and the required excess of phosphoramidite, making it an excellent choice for long oligonucleotides or large-scale synthesis.[5][7]
-
Highly Acidic Activators: Be cautious with highly acidic activators, as they can cause premature detritylation of the phosphoramidite monomer in solution, leading to the formation of dimers and subsequent n+1 impurities in the final product.[5]
Q4: What is the recommended activator concentration and coupling time for Ac-rC?
-
Concentration: The optimal concentration is primarily dictated by the activator's solubility in anhydrous acetonitrile.[8] Common concentrations are 0.25 M for DCI and ETT, and up to 0.75 M for ETT.[5][8] It is critical that the activator remains fully dissolved to prevent crystallization in the synthesizer's fluidics, which can cause blockages and synthesis failure.[8]
-
Coupling Time: A slightly extended coupling time is often beneficial for modified phosphoramidites. While standard DNA coupling may take less than a minute, a coupling time of 3 to 6 minutes is a good starting point for Ac-rC.[5][6] For particularly difficult couplings, this can be extended to 10-15 minutes.[4][5]
Troubleshooting Guide
When encountering low coupling efficiency, a systematic approach is key to identifying and resolving the issue.
| Symptom | Possible Cause | Recommended Action |
| Low coupling efficiency for all bases | Systemic issue with reagents or instrument. | 1. Verify Reagents: Use fresh, anhydrous acetonitrile and freshly prepared activator solution. Ensure all other synthesis reagents (capping, oxidizing, deblocking) are within their expiration dates.[3][4] 2. Inspect Synthesizer: Check all fluidics for leaks or blockages. Verify that the instrument is delivering the correct reagent volumes.[1][4] |
| Low efficiency specifically at Ac-rC addition | Issue with the this compound or protocol parameters. | 1. Check Phosphoramidite: Use a new, properly stored vial of this compound. Confirm purity (>98%) via the Certificate of Analysis or with ³¹P NMR spectroscopy if possible.[3] 2. Optimize Coupling Time: Increase the coupling time in increments (e.g., from 3 min to 6 min).[6] 3. Optimize Activator: Ensure you are using a recommended activator (e.g., DCI, ETT) at the proper concentration (e.g., 0.25 M).[8] |
| Presence of n+1 sequences (longer oligos) | Premature detritylation of the phosphoramidite monomer. | This is often caused by an overly acidic activator.[5] Consider switching to a less acidic activator like DCI.[5] |
| No product or very low yield | Critical failure of a reagent or instrument. | 1. Check Reagent Delivery: Ensure the phosphoramidite and activator are being delivered to the column. 2. Confirm Phosphoramidite Integrity: The phosphoramidite may be completely hydrolyzed. Discard the current solution and use a fresh, unopened vial.[3] |
Data Presentation
Table 1: Comparison of Common Activators for Oligonucleotide Synthesis
| Activator | Abbreviation | Typical Concentration | pKa | Key Characteristics & Recommendations |
| 5-Ethylthio-1H-tetrazole | ETT | 0.25 M - 0.75 M[5][8] | 4.3[5] | More soluble and acidic than 1H-Tetrazole. Good for general-purpose synthesis.[5] |
| 5-Benzylthio-1H-tetrazole | BTT | ~0.3 M[9] | 4.1[5] | More acidic than ETT; often recommended for sterically hindered monomers like those in RNA synthesis.[4][5] |
| 4,5-Dicyanoimidazole | DCI | 0.25 M - 1.0 M[5][8] | 5.2[5] | Less acidic but more nucleophilic, allowing for shorter coupling times.[7] Very high solubility. Recommended for long oligos and large-scale synthesis.[5] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis Cycle for Ac-rC Coupling
This protocol outlines the key steps for a single coupling cycle on an automated DNA/RNA synthesizer.
-
Deblocking (Detritylation):
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound oligonucleotide chain using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[7] This exposes the free 5'-hydroxyl group for the subsequent coupling reaction.
-
-
Coupling:
-
The this compound solution (e.g., 0.1 M in anhydrous acetonitrile) and the activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile) are delivered simultaneously to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.[7]
-
The free 5'-hydroxyl group of the growing chain attacks the activated phosphorus atom, forming a phosphite (B83602) triester linkage.
-
Allow a coupling time of 3-6 minutes.
-
-
Capping:
-
To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are permanently blocked (acetylated).
-
This is achieved by treating the support with a mixture of capping reagents, typically acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).[2]
-
-
Oxidation:
-
The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester.
-
This is typically done using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine (B92270) or lutidine.[7]
-
This four-step cycle is repeated for each subsequent monomer addition in the desired sequence.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
Technical Support Center: Ac-rC Phosphoramidite Stability and Water Content
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of water content on the stability of N⁴-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (Ac-rC phosphoramidite). Adherence to these guidelines is critical for ensuring high coupling efficiency and the successful synthesis of high-quality RNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
The primary cause of degradation for this compound is hydrolysis.[1] Phosphoramidites are extremely sensitive to moisture.[1] When exposed to even trace amounts of water, the phosphoramidite moiety hydrolyzes, rendering the molecule unable to participate in the coupling reaction during oligonucleotide synthesis. This leads to significantly lower yields and an increase in truncated sequences.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a dry solid at or below -20°C under an inert atmosphere, such as argon or dry nitrogen.[1] The vial must be tightly sealed to prevent exposure to moisture and oxygen.[1] When stored correctly, the solid phosphoramidite can be stable for several months.[1] Dissolved phosphoramidite in anhydrous acetonitrile (B52724) should also be stored at -20°C in a tightly sealed vial, preferably with a septum cap, and used as quickly as possible.[1]
Q3: How does water content affect the performance of this compound in oligonucleotide synthesis?
Elevated water content leads to a decrease in coupling efficiency. This is because water can react with the activated phosphoramidite, competing with the 5'-hydroxyl group of the growing oligonucleotide chain. This results in failed couplings and the generation of truncated sequences. A sudden or gradual drop in coupling efficiency, which can be monitored by the intensity of the trityl cation colorimetric response, is the most common sign of compromised phosphoramidite.[1]
Q4: What is the acceptable water content for this compound and the solvents used for its dissolution?
The water content of solid this compound should be minimized, with typical specifications setting the limit at ≤ 0.3%.[2][3] The solvent used for dissolution, typically anhydrous acetonitrile, should have a water content of less than 30 ppm, and preferably 10 ppm or less.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is the most critical issue arising from phosphoramidite degradation. The following workflow can help diagnose and resolve the problem.
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
References
strategies to reduce n-1 deletions in Ac-rC oligo synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address the reduction of n-1 deletions during the synthesis of oligonucleotides containing N-acetyl-ribocytidine (Ac-rC).
Frequently Asked Questions (FAQs)
Q1: What are n-1 deletions and why are they a concern in Ac-rC oligo synthesis?
A1: An "n-1" deletion, or n-1 impurity, is an oligonucleotide that is one nucleotide shorter than the desired full-length product. These impurities arise from the failure of a nucleotide to couple to the growing oligonucleotide chain during solid-phase synthesis.[1] For therapeutic oligonucleotides, the presence of n-1 deletions can affect the drug's efficacy and safety profile, making their reduction a critical aspect of quality control.
Q2: What are the primary causes of n-1 deletions in oligonucleotide synthesis?
A2: N-1 deletions are primarily caused by inefficiencies in one or more steps of the synthesis cycle. The three main causes are:
-
Inefficient Coupling: The incoming phosphoramidite (B1245037), such as Ac-rC, fails to react completely with the free 5'-hydroxyl group of the growing oligonucleotide chain.[1][2]
-
Ineffective Capping: After the coupling step, any unreacted 5'-hydroxyl groups are not successfully "capped" or blocked. These uncapped chains can then react in a subsequent coupling cycle, leading to a deletion of the intended nucleotide at the failed position.[1][2]
-
Incomplete Detritylation: The 5'-dimethoxytrityl (DMT) protecting group on the growing chain is not completely removed, which prevents the subsequent coupling reaction from occurring.[3]
Q3: Is Ac-rC phosphoramidite particularly susceptible to issues leading to n-1 deletions?
A3: Modified phosphoramidites, including Ac-rC, can present unique challenges during synthesis. The N-acetyl group on the cytidine (B196190) base may introduce steric hindrance, potentially slowing down the coupling reaction compared to standard ribonucleosides.[4] Additionally, like all phosphoramidites, Ac-rC is highly sensitive to moisture, which can lead to hydrolysis of the phosphoramidite and a significant decrease in coupling efficiency.[5]
Q4: What is the impact of coupling efficiency on the final yield of the full-length oligonucleotide?
A4: The coupling efficiency of each step has a cumulative effect on the overall yield of the full-length product. Even a small decrease in average coupling efficiency can lead to a significant reduction in the final yield, especially for longer oligonucleotides.[6]
Troubleshooting Guides
High Levels of n-1 Deletions Detected
If you are observing a significant n-1 peak in your analytical results (e.g., HPLC, UPLC, Mass Spectrometry), follow this troubleshooting guide to identify and resolve the potential causes.
Caption: Troubleshooting workflow for high n-1 impurities.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Actions |
| Inefficient Coupling | 1. Verify Reagent Quality: - This compound: Ensure it is fresh and has been stored under anhydrous conditions at -20°C.[5] Hydrolyzed phosphoramidite is a primary cause of coupling failure.- Activator: Use a fresh, high-purity activator solution. Common activators include 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI).[2][7] DCI is less acidic and can reduce side reactions.[7][8]- Acetonitrile (B52724) (ACN): Use anhydrous ACN with a water content of <30 ppm.[2]2. Optimize Coupling Time: - For modified phosphoramidites like Ac-rC, a standard coupling time may be insufficient. It is recommended to extend the coupling time. Start by doubling the standard coupling time and optimize from there.[9]3. Check Reagent Delivery: - Ensure that the synthesizer lines are not blocked and that the correct volumes of phosphoramidite and activator are being delivered to the synthesis column. |
| Ineffective Capping | 1. Use Fresh Capping Reagents: - Capping solutions (e.g., Acetic Anhydride and N-Methylimidazole) are sensitive to moisture and should be prepared fresh.[3]2. Ensure Sufficient Reagent and Time: - Verify that the volume of capping reagents and the contact time are sufficient to cap all unreacted 5'-hydroxyl groups. |
| Incomplete Detritylation | 1. Check Deblocking Reagent: - Ensure the deblocking acid (e.g., Trichloroacetic acid - TCA or Dichloroacetic acid - DCA) is at the correct concentration and has not expired.[2]2. Optimize Deblocking Step: - Increase the deblocking time or the flow rate to ensure complete removal of the DMT group. Be cautious, as prolonged exposure to acid can lead to depurination.[2] |
Experimental Protocols
Protocol for Optimizing Ac-rC Coupling Time
This protocol provides a framework for determining the optimal coupling time for this compound to minimize n-1 deletions.
Objective: To identify the coupling time that yields the highest percentage of full-length product when incorporating an Ac-rC nucleotide.
Materials:
-
This compound (high purity, freshly prepared solution)
-
Standard RNA phosphoramidites (for control sequences)
-
Anhydrous acetonitrile (ACN)
-
Activator solution (e.g., 0.25 M ETT or 0.5 M DCI in ACN)
-
Standard synthesis reagents (capping, oxidation, deblocking solutions)
-
Solid support functionalized with the initial nucleoside
-
Oligonucleotide synthesizer
-
HPLC or UPLC system with a suitable column for oligonucleotide analysis
-
Mass spectrometer
Methodology:
-
Synthesize a Test Oligonucleotide: Design a short test sequence (e.g., a 10-mer) that includes one or more Ac-rC incorporations. It is advisable to place the Ac-rC at different positions within the sequence to assess any sequence-dependent effects.
-
Set Up Parallel Syntheses: Program the oligonucleotide synthesizer to perform several parallel syntheses of the test sequence, varying only the coupling time for the this compound. Use a range of coupling times, for example:
-
Standard coupling time (e.g., 2 minutes)
-
Extended coupling time 1 (e.g., 5 minutes)
-
Extended coupling time 2 (e.g., 10 minutes)
-
Extended coupling time 3 (e.g., 15 minutes)
-
-
Perform Synthesis: Execute the syntheses, ensuring all other parameters (reagent concentrations, flow rates, etc.) are kept constant across all runs.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and perform deprotection using a mild deprotection protocol suitable for Ac-rC. A recommended mild deprotection involves using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at a controlled temperature.[10][11]
-
Analysis:
-
Analyze the crude product from each synthesis by HPLC or UPLC.
-
Quantify the peak areas corresponding to the full-length product (n) and the n-1 deletion product.
-
Confirm the identity of the peaks using mass spectrometry.
-
-
Data Interpretation: Compare the percentage of the full-length product across the different coupling times. The optimal coupling time is the one that provides the highest ratio of full-length product to n-1 deletion.
Logical Workflow for Ac-rC Synthesis Optimization
Caption: Experimental workflow for optimizing Ac-rC coupling time.
Data Presentation
Table 1: Impact of Key Synthesis Parameters on n-1 Deletion Formation
| Parameter | Condition Leading to Increased n-1 Deletions | Recommended Condition for Ac-rC Synthesis |
| This compound Quality | Old, hydrated, or impure phosphoramidite | Freshly prepared, high-purity, anhydrous solution |
| Acetonitrile (ACN) Quality | High water content (>30 ppm) | Anhydrous, with water content <30 ppm |
| Activator | Old or impure activator; highly acidic activators | Freshly prepared, high-purity activator (e.g., ETT, DCI) |
| Coupling Time | Too short for complete reaction | Extended coupling time (e.g., 5-15 minutes, to be optimized) |
| Capping Reagents | Old or hydrated reagents | Freshly prepared capping solutions |
| Deblocking Step | Incomplete removal of DMT group | Optimized deblocking time and flow rate |
| Deprotection | Harsh conditions | Mild deprotection protocol (e.g., AMA at controlled temperature) |
References
- 1. idtdna.com [idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. scribd.com [scribd.com]
- 7. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
Technical Support Center: Improving the Purity of Crude Ac-rC Modified Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of N4-acetylcytidine (Ac-rC) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Ac-rC modified oligonucleotide synthesis?
Following solid-phase synthesis, crude Ac-rC modified oligonucleotide mixtures typically contain the desired full-length product (FLP) along with several process-related impurities.[1] These include:
-
Truncated Sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling at each synthesis cycle. These are often the most abundant impurities.[2]
-
Failure Sequences: Oligonucleotides of varying lengths that did not successfully couple and were subsequently capped.
-
Depurination/Depyrimidination Products: Loss of a base from the oligonucleotide backbone, which can occur during the acidic deprotection steps.
-
Residual Protecting Groups: Incompletely removed protecting groups from the bases, sugar, or phosphate (B84403) backbone. For Ac-rC modified oligonucleotides, incomplete removal of the acetyl group from cytidine (B196190) is a specific concern.[3]
-
Small Molecule Impurities: Residual reagents and by-products from the synthesis and cleavage/deprotection steps, such as salts and solvents.[2]
Q2: Which purification method is best for my Ac-rC modified oligonucleotide?
The optimal purification method depends on the length of your oligonucleotide, the required final purity, and the intended downstream application. High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are the most common high-resolution techniques.
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a versatile method that separates oligonucleotides based on hydrophobicity. It is effective for purifying modified oligonucleotides and can often resolve the full-length product from truncated sequences.[4][5] "Trityl-on" purification, where the hydrophobic 5'-DMT group is left on during chromatography, can significantly enhance the separation of the full-length product from failure sequences.[6]
-
Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on the negative charge of their phosphate backbone. It is excellent for resolving sequences of different lengths (e.g., n-1 impurities) and is less affected by the hydrophobicity of modifications.[7]
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers the highest resolution and is particularly effective for purifying long oligonucleotides or when extremely high purity (>99%) is required.[8] However, the recovery yield is typically lower than with HPLC.[9]
Q3: How does the Ac-rC modification affect the purification strategy?
The N4-acetylcytidine (Ac-rC) modification introduces a relatively small, neutral acetyl group. Its impact on purification depends on the chosen method:
-
IP-RP-HPLC: The acetyl group may slightly increase the hydrophobicity of the oligonucleotide, potentially altering its retention time compared to an unmodified equivalent. This can sometimes improve separation from certain impurities.
-
AEX-HPLC: As the acetyl group is uncharged, it does not directly affect the charge-based separation mechanism of AEX-HPLC. Therefore, AEX-HPLC remains a robust method for separating based on length, irrespective of the Ac-rC modification.
-
PAGE: The acetyl group has a minimal impact on the charge-to-mass ratio, so PAGE remains an effective method for size-based separation.
A critical consideration is the complete removal of the acetyl protecting group during the final deprotection step. Incomplete deprotection will result in a heterogeneous product that may be difficult to separate from the desired fully deprotected oligonucleotide.
Troubleshooting Guides
Issue 1: Low Purity After Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal HPLC Method | Optimize the HPLC gradient, flow rate, and temperature. For IP-RP-HPLC, experiment with different ion-pairing agents (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) and their concentrations.[10] For AEX-HPLC, adjust the salt gradient to improve resolution.[11] | Improved separation of the full-length product from impurities, leading to higher purity fractions. |
| Co-elution of Impurities | If n-1 impurities are co-eluting, consider using an orthogonal purification method. For example, if IP-RP-HPLC was used initially, re-purify the collected fractions using AEX-HPLC or PAGE. | Enhanced removal of closely related impurities, resulting in a higher purity final product. |
| Incomplete Deprotection | Ensure complete removal of all protecting groups, including the acetyl group on cytidine, by using fresh deprotection reagents and following the recommended deprotection times and temperatures.[3] Use mass spectrometry to verify the molecular weight of the purified product. | A homogeneous product with the correct molecular weight, free from partially protected species. |
| Oligonucleotide Degradation | Avoid prolonged exposure to harsh acidic or basic conditions during deprotection and purification. Ensure all solutions are RNase-free if working with RNA oligonucleotides. | Intact oligonucleotide product with minimal degradation products. |
Issue 2: Low Yield After Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Recovery from PAGE Gel | Optimize the elution process from the gel slice. Ensure the gel is thoroughly crushed and allow sufficient time for diffusion. Consider electroelution for more efficient recovery.[12] | Increased recovery of the oligonucleotide from the gel matrix. |
| Precipitation of Oligonucleotide | For hydrophobic modified oligonucleotides, precipitation can occur on the HPLC column or during fraction collection. Adding a small amount of organic modifier (e.g., acetonitrile) to the sample and mobile phase can help maintain solubility. | Reduced sample loss due to precipitation and improved recovery. |
| Suboptimal Sample Loading | Overloading the HPLC column or PAGE gel can lead to poor separation and reduced yield. Determine the optimal loading capacity for your column or gel. | Sharper peaks/bands and better separation, allowing for more accurate collection of the target product and higher apparent yield of pure material. |
| Inefficient Desalting | Ensure that the desalting step after HPLC purification is efficient to prevent loss of the final product. Use appropriate size-exclusion cartridges or perform ethanol (B145695) precipitation carefully.[2] | High recovery of the purified and desalted oligonucleotide. |
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected performance of common purification methods for Ac-rC modified oligonucleotides.
| Purification Method | Typical Purity | Expected Yield | Key Advantages | Key Disadvantages |
| IP-RP-HPLC | >90% | Moderate to High | Good for modified oligos, scalable.[9] | Resolution can decrease with oligo length.[9] |
| AEX-HPLC | >95% | Moderate to High | Excellent for resolving different lengths (n-1).[7] | Can be more expensive than RP-HPLC. |
| Denaturing PAGE | >99% | Low to Moderate | Highest resolution, ideal for long oligos.[8] | Lower throughput, potential for lower recovery.[8] |
| Cartridge Purification | ~80-90% | High | Fast and simple for routine applications. | Lower resolution, may not remove all n-1.[9] |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) of Ac-rC Modified Oligonucleotides
This protocol provides a starting point for the purification of Ac-rC modified oligonucleotides. Optimization of the gradient and other parameters may be necessary.
Materials:
-
Crude, deprotected Ac-rC modified oligonucleotide
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: 100% Acetonitrile (B52724)
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Buffer A to a final concentration of approximately 10-20 OD/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatography:
-
Equilibrate the C18 column with 95% Buffer A and 5% Buffer B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of acetonitrile (Buffer B) in Buffer A. A typical gradient might be from 5% to 50% Buffer B over 30-40 minutes.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the major peak corresponding to the full-length product.
-
Post-Purification Processing:
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the product.
-
Pool the pure fractions and evaporate the solvent.
-
Desalt the purified oligonucleotide using a size-exclusion cartridge or by ethanol precipitation.
-
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) of Ac-rC Modified Oligonucleotides
This protocol is suitable for achieving high-purity Ac-rC modified oligonucleotides.
Materials:
-
Crude, deprotected Ac-rC modified oligonucleotide
-
Denaturing polyacrylamide gel (e.g., 10-20% acrylamide (B121943) with 7M urea) in TBE buffer
-
Formamide (B127407) loading buffer
-
TBE running buffer
-
UV lamp for shadowing
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in formamide loading buffer. Heat at 95°C for 3-5 minutes and then snap-cool on ice.
-
Electrophoresis:
-
Pre-run the denaturing polyacrylamide gel for 15-30 minutes.
-
Load the sample into the wells.
-
Run the gel at a constant voltage until the tracking dye has migrated to the desired position.
-
-
Visualization and Excision:
-
Carefully remove one of the glass plates and cover the gel with plastic wrap.
-
Visualize the oligonucleotide bands by UV shadowing.[12] The main band should be the full-length product, with faster-migrating bands corresponding to shorter impurities.
-
Excise the band corresponding to the full-length product using a clean scalpel.
-
-
Elution and Recovery:
-
Crush the excised gel slice and elute the oligonucleotide overnight in an appropriate elution buffer (e.g., 0.5 M ammonium (B1175870) acetate).
-
Separate the eluted oligonucleotide from the gel fragments by filtration or centrifugation.
-
Recover the oligonucleotide by ethanol precipitation.
-
Wash the pellet with 70% ethanol and resuspend in nuclease-free water.
-
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. gilson.com [gilson.com]
- 3. glenresearch.com [glenresearch.com]
- 4. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ymc.co.jp [ymc.co.jp]
- 8. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labcluster.com [labcluster.com]
- 10. The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. research.fredhutch.org [research.fredhutch.org]
Technical Support Center: Optimization of Cleavage Conditions for Ac-rC Modified RNA
Welcome to the Technical Support Center for the optimization of cleavage and deprotection of N4-acetylcytidine (Ac-rC) modified RNA. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance for handling this specific modification during RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is N4-acetylcytidine (Ac-rC) and why is it a concern during RNA deprotection?
N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification found in all domains of life.[1] In synthetic RNA, the N4-acetyl group is commonly used as a protecting group for cytidine (B196190) during solid-phase synthesis.[2] The primary concern during deprotection is ensuring the complete and efficient removal of this acetyl group without compromising the integrity of the RNA molecule. Incomplete deprotection can lead to a heterogeneous final product with potentially altered biological activity. Conversely, harsh deprotection conditions can cause degradation of the RNA strand.
Q2: Are standard RNA deprotection protocols suitable for Ac-rC modified RNA?
Standard RNA deprotection protocols, which often use alkaline reagents like ammonium (B1175870) hydroxide (B78521)/methylamine (B109427) (AMA), are generally designed to remove the N4-acetyl group from cytidine.[2] However, the efficiency of this removal can be influenced by factors such as the specific deprotection cocktail, temperature, and reaction time. For oligonucleotides where the intention is to retain the Ac-rC modification, standard deprotection methods are unsuitable as they are designed to cleave the acetyl group.[2][3]
Q3: How can I confirm if the deprotection of the Ac-rC group is complete?
Complete deprotection can be verified using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Incomplete deprotection will result in a heterogeneous mixture, which may appear as broad or multiple peaks in the HPLC chromatogram.[4]
-
Mass Spectrometry (MS): This is a definitive method to confirm the final mass of the RNA oligonucleotide. Incomplete removal of the acetyl group will result in a mass increase of 42.04 Da (mass of an acetyl group) for each remaining Ac-rC modification.[4]
Q4: My Ac-rC modified RNA shows low yield after deprotection. What are the likely causes?
Low yields can stem from several issues:
-
RNA Degradation: RNA is susceptible to degradation, especially under harsh alkaline conditions or in the presence of RNases.
-
Incomplete Cleavage from Solid Support: The initial cleavage from the synthesis support may be inefficient.
-
Product Loss During Workup: Significant loss of product can occur during precipitation and washing steps.
Careful handling to avoid RNase contamination and optimization of the deprotection and purification protocols are crucial.
Q5: What are the key differences in deprotection strategies for Ac-rC compared to other protecting groups like benzoyl (Bz) or isobutyryl (iBu)?
The acetyl group on cytidine is generally more labile than benzoyl or isobutyryl groups on other bases.[5] This means that milder deprotection conditions can often be employed for complete removal of the acetyl group. However, this also makes Ac-rC more susceptible to premature removal or side reactions if not handled correctly.
Troubleshooting Guides
This section provides solutions to common problems encountered during the cleavage and deprotection of Ac-rC modified RNA.
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection of Ac-rC | 1. Degraded Reagents: Ammonium hydroxide can degrade over time, losing its potency. | 1. Use a fresh, unopened bottle of ammonium hydroxide or methylamine solution. |
| 2. Insufficient Reaction Time or Temperature: The conditions may not be sufficient for complete removal of the acetyl group. | 2. Increase the deprotection time or temperature according to the recommended protocols. A small-scale time course experiment can help optimize conditions. | |
| 3. RNA Secondary Structure: Stable secondary structures in the RNA sequence can sterically hinder the access of deprotection reagents. | 3. Perform the deprotection at an elevated temperature (e.g., 65°C) to help denature the RNA.[4] | |
| RNA Degradation | 1. RNase Contamination: Introduction of RNases during handling. | 1. Maintain strict RNase-free conditions throughout the process (use RNase-free tips, tubes, and water). |
| 2. Harsh Deprotection Conditions: Prolonged exposure to strong bases or high temperatures. | 2. Adhere to recommended deprotection times and consider using milder conditions if the RNA sequence is particularly sensitive. | |
| Presence of Side-Products | 1. Transamination: Use of methylamine-containing reagents can sometimes lead to transamination at the C4 position of cytidine. | 1. If transamination is suspected, switch to a deprotection method that uses only ammonium hydroxide. |
| 2. Depurination: Although less common with Ac-rC, exposure to acidic conditions (e.g., during detritylation) can lead to the loss of purine (B94841) bases. | 2. Ensure that the detritylation step is efficient and that the acid is thoroughly removed before proceeding. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the deprotection of common protecting groups in RNA synthesis. This data can be used to guide the optimization of cleavage conditions for Ac-rC modified RNA.
Table 1: Half-life (t½) of Nucleobase Protecting Groups under Various Deprotection Conditions
| Protecting Group | Reagent | Temperature | Half-life (t½) |
| dC(Ac) | Aqueous Methylamine | Room Temp | < 1 min |
| dC(Bz) | Aqueous Methylamine | Room Temp | 4 min |
| dG(iBu) | Aqueous Methylamine | Room Temp | 8 min |
| dC(Ac) | Ethanolic Ammonia | Room Temp | 2.1 h |
| dC(Bz) | Ethanolic Ammonia | Room Temp | 73 h |
| dG(iBu) | Ethanolic Ammonia | Room Temp | > 100 h |
Data adapted from a study on deoxynucleosides, which provides a strong indication of the relative lability of these protecting groups.
Table 2: Recommended Deprotection Conditions for RNA Oligonucleotides
| Deprotection Method | Reagent Composition | Temperature | Time | Notes |
| Standard | Ammonium Hydroxide / 40% Methylamine (1:1) | 65°C | 10-15 min | Effective for most standard RNA, including those with Ac-rC. |
| UltraMild | Anhydrous Potassium Carbonate in Methanol | Room Temp | 4 hours | Suitable for very sensitive modifications, but may be slower for Ac-rC removal. |
| Ammonia Only | Concentrated Ammonium Hydroxide | 55°C | 4-6 hours | A good alternative to avoid potential transamination from methylamine. |
Key Experimental Protocols
Protocol 1: Standard Deprotection of Ac-rC Modified RNA using AMA
This protocol is suitable for most standard Ac-rC modified RNA oligonucleotides.
-
Cleavage from Support:
-
Prepare a 1:1 (v/v) solution of Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine (AMA).
-
Add the AMA solution to the synthesis column containing the resin-bound oligonucleotide (typically 1 mL for a 1 µmol synthesis).
-
Incubate at 65°C for 15 minutes.
-
Expel the solution from the column into a collection tube.
-
-
Drying:
-
Dry the collected solution completely using a vacuum concentrator.
-
-
Removal of 2'-Silyl Protecting Groups (e.g., TBDMS):
-
Dissolve the dried oligonucleotide in anhydrous DMSO.
-
Add triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
Incubate at 65°C for 2.5 hours.
-
-
Quenching and Desalting:
-
Quench the reaction by adding an appropriate quenching buffer.
-
Desalt the oligonucleotide using a suitable method such as ethanol (B145695) precipitation or a purification cartridge.
-
Protocol 2: Analysis of Deprotection by Mass Spectrometry
-
Sample Preparation:
-
After deprotection and desalting, dissolve the RNA oligonucleotide in RNase-free water to a final concentration of approximately 10-20 µM.
-
-
Mass Spectrometry Analysis:
-
Use an electrospray ionization (ESI) mass spectrometer suitable for oligonucleotide analysis.
-
Acquire the mass spectrum in negative ion mode.
-
Calculate the expected mass of the fully deprotected RNA.
-
Compare the observed mass to the expected mass. A mass shift of +42.04 Da (or multiples thereof) indicates incomplete removal of the acetyl group(s).
-
Visualized Workflows and Logic
References
- 1. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
Technical Support Center: Synthesis of Long N4-acetylcytidine (Ac-rC) Containing RNA
Welcome to the Technical Support Center for the synthesis of long N4-acetylcytidine (Ac-rC) containing RNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of long RNA molecules containing the N4-acetylcytidine modification.
Frequently Asked Questions (FAQs)
Q1: What is N4-acetylcytidine (Ac-rC) and why is it important in RNA?
N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification found in all domains of life.[1] It plays a crucial role in various biological processes by influencing RNA stability, structure, and function. For instance, ac4C can enhance the thermal stability of RNA duplexes and is involved in ensuring the accuracy of protein translation.[1][2] Its presence in ribosomal RNA (rRNA) and transfer RNA (tRNA) underscores its importance in cellular function.[1]
Q2: What are the primary challenges in synthesizing long Ac-rC containing RNA?
The main challenge lies in the chemical lability of the N4-acetyl group. Standard solid-phase RNA synthesis protocols utilize deprotection conditions that are too harsh and can inadvertently remove the acetyl group from cytidine.[1] Consequently, specialized, milder synthesis and deprotection strategies are required. Additionally, the synthesis of any long RNA molecule is inherently challenging due to potential issues with secondary structures, leading to lower yields and an increased likelihood of premature termination of the synthesis.[3]
Q3: How does the presence of Ac-rC affect the properties of the final RNA product?
The incorporation of Ac-rC can significantly stabilize the structure of RNA. Specifically, it has been shown to increase the stability of C-G base pairs within an RNA duplex.[1] This stabilizing effect is an important consideration in the design of therapeutic RNA molecules and for in vitro biophysical studies.[1]
Q4: What is the typical length of "long" RNA that can be synthesized containing Ac-rC?
While the synthesis of short Ac-rC containing oligomers is more straightforward, the synthesis of longer constructs (e.g., over 50 nucleotides) presents increasing difficulty. Reports have detailed the synthesis of tRNA D-arm hairpins containing Ac-rC, which are moderately sized RNA structures.[1] The primary limitation for length is the cumulative effect of any inefficiencies in the coupling and deprotection steps, which are magnified with each addition to the growing RNA chain.
Troubleshooting Guide
Problem 1: Low Yield of Full-Length Ac-rC RNA
Symptoms:
-
Low absorbance at 260 nm after purification.
-
Analysis by gel electrophoresis or HPLC shows a low peak for the full-length product and a high proportion of shorter fragments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Coupling of Ac-rC Phosphoramidite (B1245037) | Modified phosphoramidites can sometimes exhibit lower coupling efficiencies.[4] Extend the coupling time for the Ac-rC phosphoramidite. Ensure that the this compound and all synthesis reagents are fresh and anhydrous, as phosphoramidites are highly sensitive to moisture.[5] |
| Premature Termination of Synthesis | The formation of stable secondary structures in the growing RNA chain on the solid support can hinder subsequent coupling steps. Consider using a synthesizer with capabilities for high-temperature synthesis to disrupt these structures. For particularly difficult sequences, it may be necessary to synthesize the long RNA in shorter segments and ligate them together post-synthesis.[6] |
| Loss of Product During Deprotection and Cleavage | The specialized, mild deprotection and cleavage conditions required for Ac-rC may be less efficient than standard protocols. Optimize the duration and temperature of the deprotection and cleavage steps. Ensure complete removal of all protecting groups before purification, as incomplete deprotection can lead to product loss during this stage. |
| Inefficient Purification | Long RNA molecules can be challenging to purify. Use appropriate purification methods such as ion-pair reversed-phase HPLC or size-exclusion chromatography. Optimize the purification gradient and temperature to achieve good separation of the full-length product from shorter failure sequences.[7] |
Problem 2: Presence of Impurities and Truncated Sequences
Symptoms:
-
Multiple peaks are observed during HPLC analysis of the crude product.
-
Mass spectrometry reveals the presence of species with lower molecular weights than the target product (n-1, n-2mers).
-
Mass spectrometry may also show unexpected masses, indicating incomplete deprotection or side reactions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Capping | Failure to cap unreacted 5'-hydroxyl groups after each coupling step will result in the synthesis of deletion mutants (n-x sequences). Ensure that the capping reagents are fresh and that the capping step is efficient. |
| Depurination | Although less common with the milder conditions used for Ac-rC synthesis, prolonged exposure to any acidic conditions can lead to the cleavage of the glycosidic bond of purine (B94841) bases. Minimize the time of any acidic steps in the synthesis cycle.[8] |
| Incomplete Removal of Protecting Groups | The mild, non-nucleophilic deprotection conditions required to preserve the Ac-rC modification may not be sufficient to remove all other protecting groups, especially on the other bases. This can lead to a heterogeneous final product. Optimize the deprotection conditions (time, temperature, reagent concentration) and verify complete deprotection by mass spectrometry.[1] |
| Degradation during Photolytic Cleavage | If using a photolabile linker for cleavage from the solid support, the irradiation conditions must be carefully optimized. Over-exposure can lead to degradation of the RNA product, while under-exposure will result in incomplete cleavage.[1] |
Problem 3: Loss of the N4-acetyl Group
Symptoms:
-
Mass spectrometry analysis shows a peak corresponding to the mass of the deacetylated RNA sequence.
-
Functional assays indicate a loss of the expected stabilizing effect of the Ac-rC modification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Use of Standard Nucleophilic Deprotection Reagents | Standard deprotection reagents like aqueous ammonia (B1221849) or methylamine (B109427) will cleave the N4-acetyl group.[9] It is critical to use a synthesis strategy that employs non-nucleophilic deprotection.[1] |
| Inappropriate Protecting Groups on Other Bases | The protecting groups on the other nucleobases (A, G, U) must be removable under non-nucleophilic conditions. The use of N-cyanoethyl O-carbamate (N-ceoc) protecting groups, which can be removed with the non-nucleophilic base 1,5-diazabicyclo(4.3.0)non-5-ene (DBU), is a compatible strategy.[1] |
| Incorrect Solid Support and Cleavage Strategy | Cleavage from the solid support must also be performed under non-nucleophilic conditions. The use of a photolabile linker on the solid support allows for cleavage by UV light, avoiding harsh chemical reagents.[1] |
Data Presentation
Table 1: Qualitative Comparison of Synthesis Parameters for Unmodified vs. Ac-rC Containing Long RNA
| Parameter | Standard Long RNA Synthesis | Long Ac-rC RNA Synthesis | Key Considerations for Ac-rC |
| Coupling Efficiency | Typically >99% | Can be slightly lower, requires optimization | Steric hindrance of the modified phosphoramidite may necessitate longer coupling times.[4] |
| Overall Yield | Dependent on length, generally higher | Generally lower | Accumulation of inefficiencies over many steps and more complex deprotection/purification contribute to lower yields. |
| Deprotection Conditions | Harsh (e.g., aqueous ammonia/methylamine) | Mild, non-nucleophilic (e.g., DBU) | Essential to preserve the N4-acetyl group.[1] |
| Cleavage from Support | Nucleophilic (e.g., ammonia) | Non-nucleophilic (e.g., photolysis) | Avoids cleavage of the acetyl group.[1] |
| Purity of Crude Product | Variable, n-1 sequences are common | Often lower, with more truncated products | Increased probability of premature termination. |
Experimental Protocols
Key Protocol: Solid-Phase Synthesis of Ac-rC Containing RNA using a Photolabile Linker and Non-Nucleophilic Deprotection
This protocol is a generalized procedure based on methodologies developed for the synthesis of RNA containing sensitive modifications.[1]
1. Solid-Phase Synthesis:
-
Support: Use a controlled pore glass (CPG) solid support functionalized with a photolabile linker.
-
Phosphoramidites:
-
For A, G, and U, use phosphoramidites with N-cyanoethyl O-carbamate (N-ceoc) protecting groups.
-
For the desired position of acetylation, use an this compound.
-
-
Synthesis Cycle:
-
Deblocking: Removal of the 5'-DMT group with a standard acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Use an appropriate activator (e.g., 5-ethylthio-1H-tetrazole) and allow for a potentially extended coupling time for the this compound.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation: Oxidize the phosphite (B83602) triester to the more stable phosphate (B84403) triester using an iodine solution.
-
2. On-Column Deprotection of Nucleobases:
-
After completion of the synthesis, wash the solid support extensively with acetonitrile (B52724).
-
Flow a solution of 0.5 M 1,5-diazabicyclo(4.3.0)non-5-ene (DBU) in acetonitrile over the support for a sufficient time to remove the N-ceoc protecting groups.
-
Wash the support thoroughly with acetonitrile to remove the DBU and cleaved protecting groups.
3. Cleavage from the Solid Support:
-
Suspend the solid support in a suitable buffer in a UV-transparent vessel.
-
Irradiate the suspension with UV light at 365 nm to cleave the photolabile linker. The duration of irradiation should be optimized to maximize cleavage while minimizing potential photodamage to the RNA.[1]
-
Filter to separate the solid support from the solution containing the cleaved RNA.
4. 2'-Hydroxyl Deprotection:
-
Treat the RNA solution with a fluoride (B91410) reagent (e.g., triethylamine (B128534) trihydrofluoride in N-methylpyrrolidinone) to remove the 2'-hydroxyl protecting groups (e.g., TBDMS).
-
Quench the reaction and precipitate the RNA.
5. Purification:
-
Purify the crude RNA product by ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).
-
Column: A C18 column suitable for oligonucleotide purification.
-
Mobile Phases:
-
A: Aqueous buffer with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA).
-
B: Acetonitrile with the same ion-pairing agent.
-
-
Gradient: A linear gradient of increasing mobile phase B to elute the RNA.
-
Detection: Monitor absorbance at 260 nm.
-
Collect the peak corresponding to the full-length product and verify its identity and purity by mass spectrometry and analytical HPLC or gel electrophoresis.
Mandatory Visualization
Caption: Workflow for the synthesis of Ac-rC containing RNA.
Caption: Troubleshooting workflow for low yield in Ac-rC RNA synthesis.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Single-Molecule RNA Sizing Enables Quantitative Analysis of Alternative Transcription Termination [repository.cam.ac.uk]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Oligodeoxynucleotide Synthesis Under Non-Nucleophilic Deprotection Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of N4-acetylcytidine (Ac-rC) Modified RNA
The burgeoning field of RNA therapeutics and research increasingly utilizes chemical modifications to enhance the stability and efficacy of RNA molecules. N4-acetylcytidine (Ac-rC) is one such modification that necessitates robust analytical techniques to ensure the purity and quality of the final RNA product. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose, offering high-resolution separation of the target Ac-rC modified RNA from process-related impurities such as truncated sequences, failure sequences, and aggregates.
This guide provides an objective comparison of the principal HPLC methods for analyzing Ac-rC modified RNA purity: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), Anion-Exchange HPLC (AEX-HPLC), and Size-Exclusion Chromatography (SEC).
Comparison of HPLC Methods for Ac-rC Modified RNA Purity Analysis
The selection of an appropriate HPLC method is critical and depends on the specific analytical objectives, the nature of the impurities, and the size of the RNA molecule. The Ac-rC modification introduces a slight increase in hydrophobicity compared to a standard cytidine, which can influence the separation behavior, particularly in IP-RP-HPLC.
| Parameter | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Anion-Exchange HPLC (AEX-HPLC) | Size-Exclusion Chromatography (SEC) |
| Primary Separation Principle | Hydrophobicity and size, utilizing an ion-pairing agent.[1][2] | Net negative charge of the phosphate (B84403) backbone.[1][3] | Hydrodynamic volume (size and shape).[1] |
| Primary Application | High-resolution purity assessment, detection of truncations, and failure sequences.[1] Ideal for resolving species with subtle hydrophobicity differences due to modifications like Ac-rC. | Purity assessment, separation of charge variants, and monitoring of in vitro transcription reactions.[1][3] | Detection and quantification of aggregates and high molecular weight impurities.[1] |
| Key Strengths | - High resolution for a wide range of RNA sizes.[1] - Sensitive to modifications that alter hydrophobicity. | - Excellent for resolving charge-based impurities.[1] - High-throughput analysis is often possible.[1] | - Gentle, non-denaturing conditions preserve RNA's native structure.[1] - Effective for separating large aggregates.[1] |
| Limitations | - Can be complex to set up due to the use of ion-pairing reagents. - Mobile phases may not be compatible with mass spectrometry unless volatile buffers are used. | - Resolution may decrease for longer RNA molecules.[4] - Less sensitive to neutral modifications like Ac-rC that do not alter the charge. | - Lower resolution compared to IP-RP-HPLC and AEX-HPLC for similar-sized molecules. - Not suitable for separating sequences of similar length. |
| Typical Column Chemistry | Alkylated poly(styrene-divinylbenzene) or silica-based C8/C18.[1] | Resin functionalized with quaternary or tertiary amines.[3] | Porous silica (B1680970) or polymer-based particles with controlled pore sizes.[1] |
Experimental Workflows and Logical Relationships
The general workflow for HPLC-based purity analysis of synthetic RNA involves sample preparation, chromatographic separation, and data analysis. The specific conditions are tailored to the chosen HPLC method.
Caption: General workflow for HPLC analysis of synthetic RNA purity.
The choice between HPLC methods can be guided by the specific analytical question being addressed.
Caption: Decision guide for selecting an appropriate HPLC method.
Experimental Protocols
Below are representative experimental protocols for each of the discussed HPLC methods. These should be considered as starting points and may require optimization for the specific Ac-rC modified RNA sequence, length, and the HPLC system used.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol
This method is highly effective for analyzing the purity of a wide range of synthetic RNAs and is sensitive to modifications like Ac-rC.[5][6]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A column suitable for oligonucleotide separation, such as a DNASep™ Cartridge or a C18 column (e.g., Agilent PLRP-S).[1][2]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 in RNase-free water.[1]
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 25% (v/v) acetonitrile.[1]
-
Flow Rate: 0.5 - 1.5 mL/min.[7]
-
Column Temperature: 50 - 65 °C to denature RNA secondary structures.[4][7]
-
UV Detection: 260 nm.
-
Gradient: A shallow gradient is crucial for good resolution. For example, a linear gradient from 15% to 95% Mobile Phase B over 16 minutes.[4] This may need to be optimized based on the retention time of the Ac-rC modified RNA.
Anion-Exchange HPLC (AEX-HPLC) Protocol
AEX-HPLC is well-suited for routine purity checks and for analyzing impurities that differ in charge from the main product.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A strong anion-exchange column, such as a DNAPac™ PA100 or PA200.
-
Mobile Phase A: 25 mM Tris-HCl, pH 7.0, in RNase-free water.[8]
-
Mobile Phase B: 25 mM Tris-HCl, pH 7.0, with 1.5 M NaCl in RNase-free water.[8]
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 30 - 60 °C.[8]
-
UV Detection: 260 nm.
-
Gradient: For example, a linear gradient from 20% to 70% Mobile Phase B over 15 minutes.[8]
Size-Exclusion Chromatography (SEC) Protocol
SEC is primarily used to detect and quantify high molecular weight species and aggregates.
-
Instrumentation: An FPLC or HPLC system with a UV detector.
-
Column: A size-exclusion column with a pore size appropriate for the expected RNA size range (e.g., Superdex™ 200).[1]
-
Mobile Phase: A buffered saline solution, for example, 10 mM phosphate buffer (pH 6.5) with 100 mM NaCl.[1]
-
Flow Rate: A relatively low flow rate is often used to maximize resolution (e.g., 0.5 - 1.0 mL/min).[1]
-
Column Temperature: Ambient temperature.
-
UV Detection: 260 nm.
-
Analysis: Isocratic elution (no gradient).
Conclusion
The choice of HPLC method for the purity analysis of Ac-rC modified RNA is a critical decision that influences the accuracy and detail of the quality assessment. IP-RP-HPLC offers the highest resolution for separating closely related sequences and is sensitive to modifications affecting hydrophobicity. AEX-HPLC provides rapid and effective analysis, especially for monitoring manufacturing processes and charge-based impurities. SEC is indispensable for the detection and quantification of aggregates. For a comprehensive characterization of Ac-rC modified RNA, a combination of these methods may be employed to provide orthogonal information on the purity and integrity of the synthetic RNA product.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. d-nb.info [d-nb.info]
- 5. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ads-tec.co.jp [ads-tec.co.jp]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Characterization of N4-acetylcytidine (ac4C) in RNA
For Researchers, Scientists, and Drug Development Professionals
N4-acetylcytidine (ac4C) is a crucial, evolutionarily conserved RNA modification that plays a significant role in regulating RNA stability, translation, and various cellular processes.[1][2][3][4][5][6][7][8] Its dysregulation has been implicated in numerous diseases, including cancer, making it a compelling target for therapeutic intervention.[1][2][3][4] The accurate detection and quantification of ac4C are paramount for elucidating its biological functions and its role in pathology. This guide provides a comprehensive comparison of the primary mass spectrometry-based methodologies used for ac4C characterization: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and N4-acetylcytidine sequencing (ac4C-seq).
Comparison of Key Methodologies
The characterization of ac4C in RNA is predominantly achieved through two powerful analytical techniques: LC-MS/MS for absolute quantification and ac4C-seq for transcriptome-wide mapping at single-nucleotide resolution. The choice between these methods depends on the specific research question, with each offering distinct advantages and limitations.
| Feature | LC-MS/MS | ac4C-seq |
| Principle | Separation and quantification of ac4C nucleosides from digested RNA based on mass-to-charge ratio. | Chemical derivatization of ac4C leading to misincorporation during reverse transcription, followed by high-throughput sequencing. |
| Primary Application | Absolute and global quantification of ac4C levels in total RNA or specific RNA fractions. | Transcriptome-wide mapping of ac4C sites at single-nucleotide resolution. |
| Resolution | No positional information; provides total abundance. | Single-nucleotide resolution. |
| Sensitivity | High, capable of detecting low-abundance modifications.[6][9] | Dependent on sequencing depth; may have limitations for very low-stoichiometry sites.[10] |
| Quantitative Capability | Gold standard for absolute quantification using stable isotope-labeled internal standards.[11][12] | Provides relative stoichiometry at specific sites; quantitative nature scales linearly with LC-MS measurements.[9] |
| Sample Input | Nanogram to microgram quantities of RNA.[6] | Nanogram to microgram quantities of RNA.[10] |
| Throughput | Moderate; sample-by-sample analysis. | High; suitable for transcriptome-wide analysis. |
| Challenges | Requires specialized instrumentation and expertise; provides no information on the location of the modification.[6] | Potential for RNA degradation during chemical treatment; reliance on indirect detection can introduce biases.[13] |
Experimental Protocols
LC-MS/MS for Absolute Quantification of ac4C
This protocol outlines the general steps for the absolute quantification of ac4C in RNA using LC-MS/MS with a stable isotope-labeled internal standard.
1. RNA Isolation and Digestion:
-
Isolate total RNA or specific RNA fractions from cells or tissues using a standard protocol.
-
Quantify the RNA concentration and assess its integrity.
-
To a known amount of RNA (e.g., 1 µg), add a known amount of a stable isotope-labeled ac4C internal standard.[11][12]
-
Digest the RNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., calf intestinal phosphatase) at 37°C for 2 hours.[13]
2. Nucleoside Separation by Liquid Chromatography:
-
Separate the digested nucleosides using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
3. Detection and Quantification by Tandem Mass Spectrometry:
-
Analyze the eluent from the HPLC using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both native ac4C and the stable isotope-labeled internal standard. A common transition for ac4C is the loss of the ribose moiety.
-
Generate a calibration curve using known concentrations of ac4C standard to determine the absolute quantity of ac4C in the sample by comparing the peak area ratio of the analyte to the internal standard.
ac4C-seq for Transcriptome-Wide Mapping
This protocol provides a general workflow for ac4C-seq to map ac4C sites across the transcriptome.
1. RNA Preparation and Chemical Treatment:
-
Isolate total RNA and ensure high quality.
-
Fragment the RNA to a desired size (e.g., ~100-200 nucleotides).
-
Treat the fragmented RNA with sodium cyanoborohydride (NaCNBH₃) under acidic conditions. This reduces ac4C to a stable derivative that causes misincorporation during reverse transcription.[9][10]
2. Library Preparation and Sequencing:
-
Perform 3' adapter ligation to the chemically treated RNA fragments.
-
Synthesize cDNA using a reverse transcriptase. During this step, the reduced ac4C will be read as a thymine (B56734) (T) instead of a cytosine (C).
-
Ligate a 5' adapter to the cDNA.
-
Amplify the resulting library by PCR.
-
Sequence the library on a high-throughput sequencing platform.
3. Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Identify sites with a high frequency of C-to-T transitions in the experimental samples compared to control samples (e.g., untreated RNA or RNA from a NAT10 knockout).
-
These C-to-T mismatches indicate the locations of ac4C modifications.
Signaling Pathways and Biological Roles of N4-acetylcytidine
The primary enzyme responsible for installing ac4C is N-acetyltransferase 10 (NAT10).[1][2][3][4] NAT10-mediated ac4C modification is involved in a multitude of cellular processes and signaling pathways, particularly in the context of cancer development and progression.
NAT10-Mediated Signaling in Cancer
NAT10 and its catalytic product, ac4C, are implicated in several cancer-associated signaling pathways, including:
-
Wnt/β-catenin Pathway: In colorectal cancer, NAT10-mediated ac4C modification of KIF23 mRNA enhances its stability, leading to the activation of the Wnt/β-catenin signaling pathway and promoting tumor progression.[5]
-
NF-κB Signaling: In bladder cancer, the NF-κB signaling pathway can activate NAT10 expression. NAT10, in turn, promotes the expression of downstream targets that inhibit apoptosis.[1][2]
-
PI3K/Akt Pathway: NAT10 can regulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in various cancers.[1]
-
EMT Pathway: NAT10 has been shown to promote the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by stabilizing the mRNAs of EMT-related factors.[1]
Experimental Workflow for ac4C Characterization
The general workflow for investigating ac4C in RNA involves a series of steps from sample collection to data analysis, with specific techniques employed depending on the research goals.
Tandem Mass Spectrometry Fragmentation of N4-acetylcytidine
In positive ion mode electrospray ionization tandem mass spectrometry, the fragmentation of the protonated ac4C nucleoside ([ac4C+H]⁺) is expected to primarily involve the cleavage of the glycosidic bond, resulting in the neutral loss of the ribose sugar (132 Da) and the formation of the protonated N4-acetylcytosine base. Further fragmentation of the acetylated base may occur through the loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the acetyl group. The specific fragmentation pattern can be influenced by collision energy and instrument parameters.
Conclusion
The characterization of N4-acetylcytidine in RNA is a rapidly evolving field with significant implications for understanding fundamental biological processes and for the development of novel therapeutics. The choice between LC-MS/MS and ac4C-seq depends on the specific research question. LC-MS/MS provides the gold standard for absolute quantification of total ac4C levels, which is crucial for studies examining global changes in ac4C abundance. In contrast, ac4C-seq offers the unique advantage of transcriptome-wide mapping at single-nucleotide resolution, enabling the identification of specific ac4C sites and their functional annotation. A comprehensive understanding of ac4C biology will likely require the integrated application of both methodologies, leveraging the quantitative power of LC-MS/MS and the high-resolution mapping capabilities of ac4C-seq. As our understanding of the "epitranscriptome" deepens, the continued development and refinement of these techniques will be instrumental in unlocking the full therapeutic potential of targeting RNA modifications like ac4C.
References
- 1. researchgate.net [researchgate.net]
- 2. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Research progress on NAT10-mediated acetylation in normal development and disease [frontiersin.org]
- 5. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ac4C-AFL: A high-precision identification of human mRNA N4-acetylcytidine sites based on adaptive feature representation learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAT10-mediated N4-acetylcytidine mRNA modification regulates self-renewal in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labstandards.eu [labstandards.eu]
- 13. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ac-rC and Bz-rC Phosphoramidites in RNA Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA, the choice of protecting groups for the nucleobase exocyclic amines is a critical determinant of synthesis efficiency, speed, and the purity of the final oligonucleotide product. Among the most common choices for protecting cytidine (B196190) is the use of either an acetyl (Ac) or a benzoyl (Bz) group, leading to the use of Ac-rC and Bz-rC phosphoramidites, respectively. This guide provides an objective comparison of these two phosphoramidites, supported by experimental data, to aid in the selection of the optimal reagent for your RNA synthesis needs.
The primary distinction between Ac-rC and Bz-rC phosphoramidites lies not in their coupling efficiency, which is generally high for both, but in the kinetics and conditions required for the post-synthesis deprotection step. The use of the acetyl protecting group in Ac-rC allows for a significantly faster and milder deprotection process, often referred to as "UltraFAST" deprotection.[1][2] This rapid deprotection minimizes the exposure of the synthesized RNA to harsh chemical conditions, thereby reducing the formation of side products and leading to a higher purity of the final oligonucleotide.[1]
Quantitative Performance Comparison
The following table summarizes the key performance differences between Ac-rC and Bz-rC phosphoramidites based on available data.
| Performance Parameter | Ac-rC Phosphoramidite (B1245037) | Bz-rC Phosphoramidite | Key Observations |
| Coupling Efficiency | Typically >99% | Typically >99% | While specific comparative studies are not extensively published, the coupling efficiency for both phosphoramidites is generally very high.[1] |
| Deprotection Time | 5 - 15 minutes | 4 - 16 hours | Ac-rC allows for "UltraFAST" deprotection with reagents like AMA at elevated temperatures.[2][3] Bz-rC requires longer incubation with standard reagents like aqueous ammonia. |
| Deprotection Conditions | Mild: e.g., Ammonium (B1175870) hydroxide (B78521)/methylamine (AMA) at 65°C | Standard: e.g., Aqueous ammonia/ethanol (3:1) at room temperature or 55°C | The milder conditions for Ac-rC deprotection are more compatible with sensitive modifications on the RNA oligonucleotide. |
| Final Product Purity | Higher | Generally lower due to longer exposure to harsh deprotection conditions | The faster, cleaner deprotection of Ac-rC minimizes the formation of side products, resulting in a higher purity final product.[1] |
Experimental Protocols
Below are detailed experimental protocols for the cleavage and deprotection of RNA oligonucleotides synthesized using Ac-rC and Bz-rC phosphoramidites.
Protocol for Ac-rC Phosphoramidite (UltraFAST Deprotection)
This protocol is designed for the rapid deprotection of RNA synthesized using this compound.
Reagents:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)
-
Anhydrous DMSO
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF)
-
RNA Quenching Buffer
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support containing the synthesized RNA to a 1.6 mL centrifuge tube.
-
Add 0.5 mL of AMA solution to the tube.
-
Secure the cap and heat the tube at 65°C for 15 minutes in a heat block.[3]
-
Cool the tube to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected RNA to a new tube.
-
Evaporate the solution to dryness using a speed vacuum concentrator.
-
-
Removal of 2'-O-Silyl Protecting Groups:
-
Fully dissolve the dried RNA oligonucleotide in 115 µL of anhydrous DMSO. Heating at 65°C for about 5 minutes may be necessary to fully dissolve the oligo.
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) to the DMSO/oligo solution.
-
Heat the mixture at 65°C for 2.5 hours.
-
Quench the reaction by adding 1.75 mL of RNA Quenching Buffer.
-
The RNA is now ready for purification (e.g., HPLC or solid-phase extraction).
-
Protocol for Bz-rC Phosphoramidite (Standard Deprotection)
This protocol outlines the standard, longer deprotection procedure for RNA synthesized using Bz-rC phosphoramidite.
Reagents:
-
Concentrated ammonium hydroxide/ethanol (3:1 v/v)
-
Anhydrous DMSO
-
Triethylamine trihydrofluoride (TEA·3HF)
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a vial.
-
Add 1 mL of a 3:1 (v/v) mixture of concentrated ammonium hydroxide and ethanol.
-
Incubate at room temperature for 4 hours.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
-
Removal of 2'-O-Silyl Protecting Groups:
-
Follow the same procedure as for the Ac-rC protocol (Step 2 above).
-
Visualizing the Chemical Differences and Synthesis Workflow
To better understand the structural differences and their impact on the synthesis process, the following diagrams are provided.
The workflow below illustrates the key stages of solid-phase RNA synthesis and highlights the deprotection step where the choice between Ac-rC and Bz-rC has the most significant impact.
Conclusion
The choice between Ac-rC and Bz-rC phosphoramidites for RNA synthesis has significant implications for the post-synthesis workflow and the quality of the final product. While both offer high coupling efficiencies, Ac-rC provides a clear advantage in the deprotection step. The "UltraFAST" deprotection protocol associated with Ac-rC dramatically reduces the time and harshness of the deprotection process, leading to higher purity RNA. For applications where the integrity of the final oligonucleotide is paramount, and for the synthesis of RNA containing sensitive modifications, this compound is the superior choice. Researchers and drug development professionals can benefit from the streamlined workflow and improved product quality offered by Ac-rC, ultimately accelerating their research and development efforts.
References
A Comparative Guide to the Validation of Ac-rC Incorporation in RNA
The precise incorporation of modified nucleotides, such as N4-acetyl-2'-O-methyl-ribocytidine (Ac-rC), into therapeutic RNA molecules is critical for their function and efficacy. Validating the presence and position of these modifications is a key step in drug development and research. This guide provides a detailed comparison of two primary methodologies for the validation of Ac-rC incorporation: enzymatic sequencing and liquid chromatography-mass spectrometry (LC-MS/MS), offering researchers the information needed to select the most appropriate method for their specific application.
Method 1: Enzymatic Sequencing for Ac-rC Detection (ac4C-seq)
Enzymatic sequencing methods for Ac-rC, often referred to as ac4C-seq, leverage a chemical modification step that induces a specific signature during reverse transcription. This allows for the identification of Ac-rC sites at single-nucleotide resolution through next-generation sequencing.
Principle
The core principle of ac4C-seq involves the chemical reduction of the N4-acetyl group on the cytidine (B196190) base.[1][2][3] This is typically achieved using a reducing agent like sodium cyanoborohydride (NaCNBH3) or sodium borohydride (B1222165) (NaBH4).[4][5] The resulting reduced Ac-rC (tetrahydro-N4-acetylcytidine) alters the base-pairing properties of the nucleotide. During reverse transcription, the modified base is frequently misread by the reverse transcriptase enzyme, leading to the incorporation of a non-cognate nucleotide (typically an adenine, resulting in a C-to-T transition in the sequencing data) at the site of the original Ac-rC.[1][2][3] By comparing the sequencing data of a treated sample to an untreated control, the precise locations of Ac-rC incorporation can be identified.
Experimental Protocol: ac4C-seq
The following is a generalized protocol for ac4C-seq. Specific details may vary based on the exact variant of the method (e.g., RedaC:T-seq, RetraC:T).
-
RNA Preparation: Isolate total RNA or the RNA species of interest containing the putative Ac-rC modification. It is recommended to spike in a synthetic RNA with a known Ac-rC site as a positive control.[2]
-
Chemical Reduction:
-
Divide the RNA sample into a treatment and a control group.
-
For the treatment group, incubate the RNA with a reducing agent (e.g., NaCNBH3) under acidic conditions.[1][2]
-
The control group is subjected to the same conditions but without the reducing agent.[2] An additional control involving chemical deacetylation prior to reduction can also be included.[2]
-
-
RNA Fragmentation: Fragment the RNA to a size suitable for next-generation sequencing (typically 100-200 nucleotides).
-
Library Preparation:
-
Ligate a 3' adapter to the fragmented RNA.
-
Perform reverse transcription. The reverse transcriptase will introduce a misincorporation at the site of the reduced Ac-rC.
-
Ligate a 5' adapter to the cDNA.
-
Amplify the resulting library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries using a high-throughput sequencing platform.
-
Align the sequencing reads to a reference transcriptome.
-
Identify C-to-T mismatches that are significantly enriched in the chemically treated sample compared to the control. These positions correspond to the Ac-rC sites.
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a direct and highly sensitive method for the detection and quantification of Ac-rC. This approach does not rely on enzymatic reactions or induced mutations but instead identifies the modified nucleoside based on its unique mass-to-charge ratio.
Principle
The LC-MS/MS workflow begins with the complete enzymatic digestion of the RNA into its constituent ribonucleosides. This mixture is then separated by liquid chromatography, and the eluent is introduced into a mass spectrometer. The mass spectrometer ionizes the nucleosides and separates them based on their mass-to-charge ratio. A tandem mass spectrometer (MS/MS) can further fragment specific ions to confirm their identity. By comparing the retention time and mass spectra to a known standard for Ac-rC, its presence can be unambiguously confirmed and quantified.
Experimental Protocol: LC-MS/MS
-
RNA Digestion:
-
Digest the RNA sample to single nucleosides using a cocktail of enzymes, such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
-
Liquid Chromatography:
-
Inject the digested nucleoside mixture onto a reverse-phase HPLC column.
-
Elute the nucleosides using a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and water with a formic acid modifier).
-
-
Mass Spectrometry:
-
Couple the HPLC eluent to a tandem mass spectrometer.
-
Operate the mass spectrometer in a mode that allows for the sensitive detection and fragmentation of the target Ac-rC nucleoside (e.g., multiple reaction monitoring).
-
-
Data Analysis:
-
Identify the Ac-rC peak based on its characteristic retention time and mass transitions.
-
Quantify the amount of Ac-rC by comparing its peak area to that of a stable isotope-labeled internal standard.
-
Performance Comparison
The choice between enzymatic sequencing and LC-MS/MS depends on the specific experimental goals, as each method offers distinct advantages and limitations.
| Feature | Enzymatic Sequencing (ac4C-seq) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Chemical reduction followed by reverse transcription-induced misincorporation.[1][2][3] | Direct detection of nucleosides based on mass-to-charge ratio. |
| Resolution | Single nucleotide.[1] | Provides bulk quantification of the modification; positional information is lost upon digestion. |
| Quantitative | Semi-quantitative to quantitative, dependent on the efficiency of the chemical reduction and reverse transcription. Newer methods like RetraC:T approach stoichiometric detection.[4][6] | Highly quantitative with the use of stable isotope-labeled internal standards. |
| Sensitivity | Dependent on sequencing depth; can be challenging for low-stoichiometry sites.[1] | High sensitivity, capable of detecting femtomole quantities of modified nucleosides. |
| Throughput | High-throughput, suitable for transcriptome-wide analysis. | Lower throughput, typically analyzing one sample at a time. |
| Information Provided | Location of Ac-rC within the RNA sequence. | Absolute or relative amount of Ac-rC in the total RNA population. |
| Limitations | Incomplete chemical reaction can lead to underestimation.[4][6] RNA degradation can occur during chemical treatment.[4] | Does not provide sequence context. Requires specialized equipment and expertise. |
Summary and Recommendations
-
For transcriptome-wide mapping and identification of Ac-rC sites , enzymatic sequencing methods like ac4C-seq are the preferred choice due to their high-throughput nature and single-nucleotide resolution.
-
For precise and absolute quantification of Ac-rC levels within a bulk RNA sample, LC-MS/MS is the gold standard, offering unparalleled accuracy and sensitivity.
-
A comprehensive validation strategy may involve using ac4C-seq to identify the locations of Ac-rC incorporation, followed by LC-MS/MS to confirm the presence and determine the overall stoichiometry of the modification. This integrated approach provides a complete picture of Ac-rC incorporation in therapeutic RNA molecules.
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 4. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
performance comparison of different Ac-rC phosphoramidite suppliers
For researchers, scientists, and professionals in drug development, the quality of reagents in oligonucleotide synthesis is paramount to achieving high-yield, high-purity results. The N-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037) is a critical building block in the synthesis of RNA, and its performance can vary between suppliers. This guide provides an objective comparison of Ac-rC phosphoramidites from various suppliers based on publicly available data, focusing on key performance indicators such as purity and coupling efficiency.
Key Performance Metrics
The critical quality attributes for phosphoramidites are purity, as determined by methods like High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (³¹P NMR), and its resulting coupling efficiency in solid-phase oligonucleotide synthesis. High purity ensures minimal side-product formation, while high coupling efficiency is crucial for the successful synthesis of long oligonucleotides.
Supplier Performance Comparison
Table 1: Purity Specifications of Ac-rC Phosphoramidite from Different Suppliers
| Supplier | Product Grade | HPLC Purity | ³¹P NMR Purity | Water Content |
| Thermo Fisher Scientific | TheraPure™ | ≥ 99% | ≥ 99% | ≤ 0.3% |
| Standard | ≥ 98.0% | ≥ 98.0% | Not Specified | |
| BenchChem | N/A | Usually 95% (for ¹⁵N labeled) | >98% (recommended QC) | Not Specified |
| BOC Sciences | N/A | >99% (general for DNA phosphoramidites) | >99% (general for DNA phosphoramidites) | Not Specified |
| PolyOrg, Inc. | N/A | Data not publicly available | Data not publicly available | Data not publicly available |
| Biosynth | N/A | Data not publicly available | Data not publicly available | Data not publicly available |
Table 2: Observed Purity for a Specific Lot of TheraPure™ this compound (Thermo Fisher Scientific)
| Parameter | Specification | Observed Value |
| HPLC Purity (at 255 nm) | ≥ 99% | 99% |
| ³¹P NMR Purity | ≥ 99% | 100% |
| Sum of non-primary peaks at 140-152 ppm (³¹P NMR) | ≤ 0.5% | 0.0% |
| Water Content | ≤ 0.3% | 0.1% |
| M-11 Impurity (3'-O-Isopropyl-N,N-diisopropylphosphoramidite) | ≤ 0.01% | Pass |
Note: The data for Thermo Fisher Scientific's TheraPure™ grade is based on a publicly available Certificate of Analysis and provides a high level of detail and transparency. For other suppliers, specific quantitative data for this compound was not as readily available, with some providing general purity standards for their phosphoramidite products.
Experimental Protocols
Accurate and consistent measurement of phosphoramidite quality is essential. Below are detailed methodologies for the key analytical techniques used to assess the purity of Ac-rC phosphoramidites.
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to determine the purity of the phosphoramidite by separating it from any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0 ± 0.1.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient of acetonitrile in 0.1M TEAA.
-
Flow Rate: 1 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 255 nm.
-
Sample Preparation: The phosphoramidite sample is dissolved in acetonitrile to a concentration of approximately 1.0 mg/mL.
-
Analysis: The purity is calculated based on the total peak area.
Purity Determination by ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful technique to assess the purity of phosphoramidites by detecting the phosphorus-containing species.
-
Instrumentation: A standard NMR spectrometer.
-
Sample Preparation: The phosphoramidite sample is dissolved in a suitable deuterated solvent (e.g., CD₃CN).
-
Analysis: The ³¹P NMR spectrum of a phosphoramidite typically shows two diastereomeric peaks for the main P(III) species between 140 ppm and 155 ppm. P(V) impurities are observed between -25 and 99 ppm. The purity is determined by integrating the signals corresponding to the desired phosphoramidite and any phosphorus-containing impurities.
Oligonucleotide Synthesis Workflow and Quality Control
The performance of this compound is ultimately determined by its success in the automated solid-phase synthesis of RNA. The following diagrams illustrate the general workflow of oligonucleotide synthesis and the critical role of quality control.
Figure 1: Automated solid-phase oligonucleotide synthesis workflow.
Figure 2: Relationship between phosphoramidite quality control and synthesis performance.
Conclusion
Based on the publicly available information, Thermo Fisher Scientific provides the most detailed and transparent quality specifications for their this compound, particularly for their TheraPure™ grade. This allows for a high degree of confidence in the product's purity and expected performance. While other suppliers like BenchChem and BOC Sciences also state high purity standards for their phosphoramidites, more detailed, product-specific data sheets or certificates of analysis would be beneficial for a direct comparison. For PolyOrg, Inc., and Biosynth, a lack of publicly available quantitative data for this compound makes a performance assessment challenging.
Researchers and drug development professionals should consider the level of quality control documentation and the specificity of the data provided by a supplier when selecting an this compound. For applications where the highest purity and batch-to-batch consistency are critical, opting for a supplier that provides comprehensive and lot-specific quality data is highly recommended.
stability comparison between Ac-rC modified and unmodified RNA
For researchers, scientists, and drug development professionals, understanding the factors that govern RNA stability is paramount. This guide provides an objective comparison of N4-acetylcytidine (Ac-rC) modified RNA and its unmodified counterpart, focusing on the enhancement of molecular stability. The inclusion of experimental data and detailed protocols offers a comprehensive resource for evaluating the potential of Ac-rC modification in therapeutic and research applications.
N4-acetylcytidine (ac4C) is a post-transcriptional modification of RNA that is conserved across all domains of life.[1] This modification, catalyzed by the N-acetyltransferase 10 (NAT10) enzyme in humans, plays a crucial role in various aspects of RNA metabolism, including the regulation of mRNA translation and, most notably, the enhancement of RNA stability.[2][3] The stabilizing effect is attributed to the modification's ability to strengthen the RNA structure.
The Mechanism of Ac-rC Induced Stability
The presence of an acetyl group on the N4 position of cytidine (B196190) confers increased stability to the RNA molecule through several mechanisms. The acetyl group enhances the Watson-Crick base-pairing interaction with guanosine (B1672433) in double-stranded RNA structures.[2] This is achieved through an intramolecular interaction between the carbonyl oxygen of the acetyl group and the C5 proton, which makes the hydrogen on the N4 nitrogen more available for hydrogen bonding with guanosine.[2]
Furthermore, studies have shown that N4-acylation, particularly when combined with 2'-O-methylation (forming Ac4Cm), imparts significant conformational rigidity to the ribose moiety of the nucleoside.[4] This increased rigidity contributes to the overall structural stabilization of the RNA molecule, making it more resistant to degradation, which is particularly important at elevated temperatures.[4] This structural enforcement has been observed to stabilize both duplex RNAs and hairpin substructures within tRNA.[1][5] Consequently, mRNAs containing ac4C modifications have been shown to have increased half-lives.[3]
Quantitative Analysis of Thermal Stability
Thermal denaturation experiments are a standard method for assessing the stability of nucleic acid duplexes. The melting temperature (Tm), the temperature at which half of the duplex dissociates, serves as a direct measure of stability. Studies have demonstrated that the presence of Ac-rC significantly increases the Tm of RNA duplexes compared to those containing unmodified cytidine.
| RNA Duplex Context | ΔTm (Ac-rC vs. Unmodified C) | Reference |
| Fully Complementary RNA Duplex | +1.7 °C | [1] |
| Duplex with G•U wobble pair +2 bp from modification | +3.1 °C | [1] |
| Duplex with G•U wobble pair proximal to modification | Less pronounced than +2 bp | [1] |
Experimental Protocols
To empirically determine and compare the stability of Ac-rC modified and unmodified RNA, a common and effective method is the transcriptional inhibition assay. This involves halting cellular transcription and measuring the decay rate of the RNA of interest over time.
Protocol: mRNA Stability Assay via Transcriptional Inhibition
This protocol outlines the measurement of mRNA half-life in cultured cells following the inhibition of transcription using Actinomycin D.[6][7]
1. Cell Culture and Treatment:
- Plate cultured cells at an appropriate density in a multi-well plate and allow them to adhere and grow for 24 hours.
- Treat the cells with a transcription inhibitor, such as Actinomycin D, at a final concentration of 5-10 µg/ml to block new RNA synthesis.[7]
- Collect a sample of cells immediately before adding the inhibitor to serve as the zero-time point (t=0).
2. Time-Course Sample Collection:
- Following the addition of Actinomycin D, collect cell samples at various time points (e.g., 1, 2, 4, 6, 8 hours).[7]
- For each time point, lyse the cells directly in the well using a lysis buffer (e.g., TRI Reagent) and store the lysate at -80°C until RNA extraction.
3. RNA Extraction and Purification:
- Isolate total RNA from the cell lysates using a standard phenol-chloroform extraction method or a commercial RNA purification kit.
- To remove any potential genomic DNA contamination, treat the RNA samples with DNase I.[7]
- Assess the quality and quantity of the purified RNA using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit).
4. Reverse Transcription and Quantitative PCR (RT-qPCR):
- Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.[7]
- Perform qPCR using primers specific to the target RNA (both Ac-rC modified and unmodified versions in separate experiments) and a stable housekeeping gene for normalization.
- Run the qPCR in technical triplicates for each sample.
5. Data Analysis:
- Determine the cycle threshold (Ct) values for each sample.
- Normalize the Ct value of the target RNA at each time point to the Ct value of the housekeeping gene.
- Calculate the relative abundance of the target RNA at each time point compared to the t=0 sample using the 2-ΔΔCt method.[8]
- Plot the relative RNA abundance against time and fit the data to a one-phase decay curve to calculate the RNA half-life (the time it takes for 50% of the RNA to degrade).
Visualizing the Process and Principle
To better illustrate the concepts discussed, the following diagrams created using the DOT language are provided.
Caption: Workflow for RNA stability comparison using transcriptional inhibition.
Caption: Mechanism of Ac-rC induced RNA stabilization.
Conclusion
The N4-acetylcytidine modification serves as a significant stabilizing element within RNA molecules. By enhancing base-pairing and increasing structural rigidity, Ac-rC modification leads to a more stable RNA that is less susceptible to degradation, thereby extending its functional half-life. This intrinsic stability makes Ac-rC a modification of high interest for the development of RNA-based therapeutics and for understanding the fundamental principles of gene regulation. The ability to site-specifically incorporate Ac-rC opens avenues for exploiting its stabilizing properties in synthetic mRNAs, short interfering RNAs, and antisense oligonucleotides for enhanced efficacy and longevity.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of RNA modifications in the regulation of mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mRNA Regulation by RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the Stability of mRNAs and Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]
- 7. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
Benchmarking Ac-rC Phosphoramidite: A Comparative Guide to Cytidine Analogs in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of oligonucleotides for therapeutic and research applications, the choice of nucleoside phosphoramidites is a critical determinant of the final product's purity, stability, and performance. This guide provides an objective comparison of N4-acetyl-2'-O-TBDMS-L-cytidine-3'-((2-cyanoethyl)-(N,N-diisopropyl)) phosphoramidite (B1245037) (Ac-rC phosphoramidite) against other commonly used cytidine (B196190) analogs. We present a summary of quantitative data, detailed experimental protocols for performance evaluation, and visual representations of key processes to aid researchers in selecting the optimal building blocks for their specific needs.
Performance Comparison of Cytidine Phosphoramidites
The performance of a cytidine analog in an oligonucleotide can be assessed by several key parameters: coupling efficiency during synthesis, the kinetics and cleanliness of deprotection, the thermal stability (Tm) of the resulting duplex, and its resistance to nuclease degradation.
N-Protecting Group: Acetyl (Ac) vs. Benzoyl (Bz)
The primary distinction among standard cytidine phosphoramidites lies in the protecting group on the exocyclic amine (N4). The two most common are acetyl (Ac) and benzoyl (Bz). While both enable high coupling efficiencies, typically exceeding 99%, the choice of protecting group significantly impacts the post-synthesis deprotection step.[1]
The acetyl group on this compound allows for significantly faster and cleaner deprotection, a process often referred to as "UltraFAST" deprotection.[1] This minimizes the formation of side products, leading to a higher purity of the final oligonucleotide. This is particularly crucial for sensitive applications like NMR spectroscopy and the development of RNA-based therapeutics.[1]
| Feature | This compound | Bz-rC Phosphoramidite |
| N4-Protecting Group | Acetyl (Ac) | Benzoyl (Bz) |
| Coupling Efficiency | >99% | >99% |
| Deprotection Conditions | Fast deprotection with AMA (Ammonium hydroxide/Methylamine) or standard deprotection with ammonium (B1175870) hydroxide.[1] | Standard deprotection with concentrated ammonium hydroxide.[1] |
| Deprotection Time | Significantly shorter | Longer |
| Side Reactions | Avoids transamination at the C4 position with amine-based deprotection reagents.[1] | Prone to modification with certain amine-based deprotection reagents. |
| Final Purity | Higher | Generally lower due to potential side products and harsher deprotection. |
Comparison with Other Cytidine Analogs
Beyond the N-protecting group, various modifications to the cytidine nucleoside can impart desirable properties to oligonucleotides. Below is a comparison of Ac-rC with other notable cytidine analogs.
| Cytidine Analog | Key Feature/Modification | Impact on Oligonucleotide Properties |
| Ac-rC | N4-Acetyl protection | Facilitates rapid and clean deprotection, leading to high-purity oligonucleotides.[1] |
| 2'-O-Methyl-C (2'-OMe-C) | Methyl group at the 2' position of the ribose | Increases nuclease resistance and enhances binding affinity to RNA targets.[2] |
| 5-Methyl-dC | Methyl group at the 5th position of the pyrimidine (B1678525) ring | Increases the thermal stability (Tm) of the duplex by approximately 1.3°C per modification.[3] |
| Fluorescent Analogs (tC, tCo) | Tricyclic fluorescent base | Act as intrinsic fluorescent probes with minimal disruption to duplex stability; tC can increase duplex Tm.[4][5][6] |
| 3'-Deoxycytidine Analogs | Absence of the 3'-hydroxyl group | Confers resistance to 3'-exonucleases. |
Experimental Protocols
To facilitate the direct comparison of this compound with other cytidine analogs, we provide detailed methodologies for key performance-assessing experiments.
Solid-Phase Oligonucleotide Synthesis
This workflow outlines the standard automated solid-phase synthesis cycle for incorporating phosphoramidites into a growing oligonucleotide chain.
Protocol:
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane), exposing the 5'-hydroxyl group.[1]
-
Coupling: The phosphoramidite (e.g., this compound) is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[1]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine solution).[1]
-
Repeat: These four steps are repeated for each subsequent nucleotide addition.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (base, phosphate, and 2'-hydroxyl) are removed using appropriate reagents (e.g., AMA for Ac-rC).
-
Purification: The final oligonucleotide is purified using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[1]
Nuclease Resistance Assay in Human Serum
This assay evaluates the stability of oligonucleotides in a biologically relevant medium.
Protocol:
-
Preparation: Prepare solutions of the test oligonucleotides (e.g., one containing Ac-rC and others with different cytidine analogs) at a known concentration.
-
Incubation: Incubate each oligonucleotide in human serum (e.g., 90% serum) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the nuclease activity, for example, by adding a strong denaturant or by flash-freezing.
-
Analysis: Analyze the samples by denaturing PAGE or HPLC to separate the intact oligonucleotide from its degradation products.
-
Quantification: Quantify the percentage of intact oligonucleotide at each time point by densitometry (for PAGE) or by integrating the peak area (for HPLC).
-
Half-life Calculation: Plot the percentage of intact oligonucleotide versus time and fit the data to an exponential decay curve to determine the half-life (t1/2) of the oligonucleotide.[2]
Thermal Denaturation (Tm) Analysis
This experiment determines the thermal stability of an oligonucleotide duplex.
References
A Comparative Guide to Confirming N4-acetylcytidine (ac4C) Incorporation in RNA: NMR Analysis vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise confirmation of RNA modifications is critical for understanding biological function and ensuring the quality of RNA-based therapeutics. N4-acetylcytidine (ac4C), a conserved modification, has been shown to influence RNA stability and translation. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for confirming ac4C incorporation, supported by experimental data and protocols.
This guide will delve into the nuances of NMR-based confirmation and compare its performance against established techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and sequencing-based approaches.
Direct Detection and Structural Insight with NMR Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive technique that provides atomic-level information on the structure and dynamics of RNA. For the confirmation of ac4C incorporation, NMR offers the unique advantage of directly detecting the acetyl group and observing its impact on the local RNA environment.
Key NMR Observables for ac4C Confirmation
The incorporation of an acetyl group at the N4 position of cytidine (B196190) results in characteristic chemical shifts in both ¹H and ¹³C NMR spectra. The methyl protons of the acetyl group give rise to a distinct singlet in the upfield region of the ¹H spectrum, a clear diagnostic marker for successful acetylation. Concurrently, the carbonyl carbon of the acetyl group and the adjacent C4 of the cytidine ring exhibit noticeable shifts in the ¹³C spectrum.
Comparative Analysis: NMR, LC-MS, and Sequencing
To provide a clear comparison, the following table summarizes the quantitative data and key characteristics of each method for detecting ac4C in a synthetic RNA oligonucleotide.
| Feature | NMR Spectroscopy | LC-MS/MS | Sequencing-based (e.g., ac4C-seq) |
| Principle | Detects nuclear spin properties in a magnetic field, providing structural information. | Separates molecules by chromatography and detects by mass-to-charge ratio. | Chemical treatment of ac4C leads to misincorporation during reverse transcription, detected by sequencing. |
| Quantitative Data | ¹H Chemical Shift (δ): Acetyl CH₃ ~2.2 ppm. ¹³C Chemical Shift (δ): Acetyl C=O ~170 ppm, Acetyl CH₃ ~25 ppm. | Mass Shift: +42.0106 Da per acetylation. | C-to-T transition rate: Correlates with the stoichiometry of ac4C. |
| Sample Requirement | High (micromolar to millimolar concentration, ~0.1-1 mg) | Moderate to Low (nanogram to microgram) | Low (nanogram range) |
| Resolution | Atomic | Molecular (identifies the modified nucleoside) | Single nucleotide |
| Structural Info | High (provides 3D structural context) | Low (no direct structural information) | Indirect (infers location) |
| Quantification | Relative quantification possible, absolute is challenging. | Highly quantitative with standards. | Semi-quantitative, can be influenced by biases. |
| Throughput | Low | High | High |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below to allow for replication and informed decision-making.
NMR Spectroscopy for ac4C Confirmation
1. Sample Preparation:
-
Synthesize or purify the RNA oligonucleotide containing the putative ac4C modification.
-
Dissolve the RNA sample in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 100 mM NaCl) in 99.9% D₂O to a final concentration of 0.5-1.0 mM.
-
Transfer the sample to a Shigemi or standard NMR tube.
2. NMR Data Acquisition:
-
Acquire 1D ¹H and 1D ¹³C spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
For unambiguous assignment, 2D experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are recommended. This experiment correlates the proton signals with their directly attached carbon atoms.
-
¹H Acquisition Parameters (Example): Spectral width of 16 ppm, 64k data points, 128 scans, recycle delay of 2 seconds.
-
¹³C Acquisition Parameters (Example): Spectral width of 200 ppm, 64k data points, 2048 scans, recycle delay of 2.5 seconds.
3. Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Identify the characteristic singlet in the ¹H spectrum around 2.2 ppm, corresponding to the acetyl methyl protons.
-
In the ¹³C spectrum or the ¹H-¹³C HSQC, identify the carbonyl carbon resonance around 170 ppm and the methyl carbon resonance around 25 ppm.
LC-MS/MS for ac4C Quantification
1. Sample Preparation:
-
Digest the RNA sample to single nucleosides using a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase) and alkaline phosphatase.
-
Filter the digested sample to remove enzymes.
2. LC-MS/MS Analysis:
-
Inject the nucleoside mixture onto a C18 reverse-phase HPLC column.
-
Elute the nucleosides using a gradient of an appropriate mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Couple the HPLC to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor the specific mass transition for ac4C (e.g., m/z 286 → 154).
-
Quantify the amount of ac4C by comparing the peak area to a standard curve generated with known concentrations of a synthetic ac4C standard.
ac4C-seq for Transcriptome-wide Mapping
1. Chemical Treatment:
-
Treat total RNA with sodium cyanoborohydride (NaCNBH₃), which reduces ac4C to tetrahydro-N4-acetylcytidine.[1]
2. Library Preparation:
-
Fragment the treated RNA.
-
Ligate 3' and 5' adapters for reverse transcription and PCR amplification.
-
During reverse transcription, the reduced ac4C base is read as a uridine (B1682114) (U), leading to a C-to-T transition in the resulting cDNA.[1][2]
3. Sequencing and Data Analysis:
-
Sequence the cDNA library on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference transcriptome.
-
Identify sites with a significant C-to-T mismatch frequency in the treated sample compared to a control (untreated) sample to map the locations of ac4C.[2]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz are provided.
Conclusion
The choice of method for confirming N4-acetylcytidine incorporation depends on the specific research question. NMR spectroscopy offers unparalleled structural detail and direct evidence of the acetyl group, making it the gold standard for unambiguous confirmation in purified, concentrated samples. For high-throughput quantification and analysis of complex mixtures, LC-MS/MS is the method of choice due to its sensitivity and accuracy. When the goal is to map the location of ac4C across the transcriptome, sequencing-based methods like ac4C-seq are indispensable. By understanding the strengths and limitations of each technique, researchers can select the most appropriate approach to advance their studies on the role of ac4C in RNA biology and therapeutics.
References
N4-acetylcytidine (Ac-rC) Enhances RNA Duplex Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for stable and effective RNA-based therapeutics is paramount. A key strategy in this endeavor is the use of modified ribonucleosides to enhance the thermal stability of RNA duplexes. This guide provides a comprehensive comparison of N4-acetylcytidine (Ac-rC), a naturally occurring RNA modification, with other cytidine (B196190) analogs, focusing on its impact on RNA duplex melting temperature (Tm). The information presented is supported by experimental data to facilitate informed decisions in the design of RNA-based molecules.
Ac-rC Significantly Increases RNA Duplex Melting Temperature
N4-acetylcytidine, a post-transcriptional modification found in all domains of life, has been shown to increase the stability of RNA duplexes.[1][2][3] This stabilizing effect is quantitatively demonstrated by an increase in the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands.
Experimental data from thermal denaturation studies on RNA duplexes containing Ac-rC (also denoted as ac4C) reveals a notable increase in thermal stability compared to their unmodified counterparts. Specifically, the incorporation of a single Ac-rC modification into a fully complementary RNA duplex can increase the melting temperature by +1.7 °C .[1][4] This stabilizing effect is even more pronounced in the context of a G•U wobble base pair, where the presence of Ac-rC can lead to a Tm increase of +3.1 °C .[4]
Comparative Analysis of Cytidine Modifications
To provide a broader context for the stabilizing effects of Ac-rC, this guide compares its performance with two other common cytidine modifications known to influence RNA duplex stability: 5-methylcytidine (B43896) (m5C) and 2'-O-methylcytidine (Cm).
| Modification | RNA Context | Change in Melting Temperature (ΔTm) | Reference |
| N4-acetylcytidine (Ac-rC) | RNA Duplex (fully complementary) | +1.7 °C | [1][4] |
| RNA Duplex (with G•U pair) | +3.1 °C | [4] | |
| 5-methylcytidine (m5C) | General RNA Duplex | ~ +1.3 °C per substitution | [4] |
| 2'-O-methylcytidine (Cm) | RNA Duplex | ~ +0.5 to +2.0 °C per substitution |
Note on Comparative Data: Direct, side-by-side experimental comparisons of these three modifications under identical conditions are limited in the current literature. The provided ΔTm for m5C is a general approximation, and the range for Cm is based on various studies. The data for Ac-rC is derived from a specific study and provides a direct measure of its impact in a defined sequence context.[1][4]
Experimental Protocols
The quantitative data presented in this guide was obtained through thermal denaturation experiments monitored by UV spectroscopy. This standard method involves measuring the change in UV absorbance of an RNA duplex solution as the temperature is gradually increased. The resulting melting curve is used to determine the Tm.
Detailed Methodology for Ac-rC Thermal Denaturation Studies:
1. RNA Sample Preparation:
-
RNA oligonucleotides, both unmodified and containing a site-specific Ac-rC modification, were synthesized and purified.
-
The RNA strands were dissolved in a buffer solution containing 10 mM sodium phosphate (B84403) (Na2HPO4) at pH 7.0 and 100 mM sodium chloride (NaCl).
-
Equimolar amounts of the complementary RNA strands were mixed to a final duplex concentration of 4 µM.
2. Annealing:
-
The RNA duplex solutions were heated to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.
-
The samples were then slowly cooled to room temperature to facilitate proper annealing of the complementary strands.
3. UV Melting Analysis:
-
The absorbance of the RNA duplex solutions was monitored at 260 nm using a UV-visible spectrophotometer equipped with a temperature controller.
-
The temperature was increased from 20°C to 90°C at a controlled rate of 1 °C/minute.
-
The melting temperature (Tm) was determined by calculating the first derivative of the melting curve.
Visualizing the Impact and Workflow
To visually represent the concepts and processes described, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic and structural characterization of 2′-nitrogen-modified RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Deprotection Methods for Acetylated RNA
For researchers engaged in the synthesis and application of RNA, the effective removal of protecting groups is a critical final step that significantly influences the yield and purity of the final product. This guide provides a comparative analysis of common deprotection methods for synthetic RNA, with a particular focus on oligonucleotides incorporating acetyl protecting groups, such as N4-acetylcytidine (Ac-C). The selection of an appropriate deprotection strategy is paramount to ensure the integrity of the RNA molecule and the removal of all protecting groups from the nucleobases, the phosphate (B84403) backbone, and the 2'-hydroxyl positions.
This comparison focuses on three widely utilized deprotection strategies: a rapid amine-based method, a milder carbonate-based method, and an acidic deprotection for specialized chemistries. The objective is to provide researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific RNA synthesis needs.
Comparative Data of Deprotection Methods
The following table summarizes the key quantitative parameters of the compared deprotection methods. The choice of method is often dictated by the specific protecting groups used during synthesis and the sensitivity of the RNA sequence to harsh chemical treatments.
| Parameter | Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) | Potassium Carbonate in Methanol (B129727) | Acetic Acid Buffer (for 2'-ACE Chemistry) |
| Primary Application | Rapid deprotection of standard and acetyl-protected bases. | Mild deprotection for sensitive oligonucleotides. | Deprotection of 2'-ACE protected RNA. |
| Reagents | 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine. | 0.05 M Potassium Carbonate in Methanol.[1][2] | 100 mM Acetic Acid, pH 3.8 with TEMED.[3][4] |
| Deprotection Time | 10 minutes. | 4 hours.[1] | 30 minutes.[3][5] |
| Temperature | 65 °C. | Room Temperature.[1] | 60 °C.[3][5] |
| Yield | High.[6] | Generally high, suitable for sensitive molecules. | High.[5] |
| RNA Integrity | Generally good, but can be harsh for some modifications.[7] | Excellent, preserves integrity of sensitive groups.[1] | Excellent, very mild conditions.[5] |
| Compatibility | Requires acetyl-protected dC to prevent base modification.[8] | Compatible with "UltraMild" monomers. | Specific to 2'-ACE protected phosphoramidites.[4][5] |
Experimental Workflows and Logical Relationships
The general process of RNA chemical synthesis culminates in a multi-step deprotection and purification sequence to yield the final, functional RNA molecule. The following diagram illustrates this workflow.
Experimental Protocols
Ammonium Hydroxide/Methylamine (AMA) Deprotection
This method is a fast and efficient procedure for the deprotection of RNA oligonucleotides, particularly those synthesized with acetyl-protected cytidine.[8]
Materials:
-
Synthesized RNA on solid support.
-
AMA solution: 1:1 (v/v) mixture of aqueous ammonium hydroxide (30%) and aqueous methylamine (40%).[9]
-
Sterile, RNase-free microcentrifuge tubes.
-
Heating block.
-
SpeedVac or lyophilizer.
Procedure:
-
Transfer the solid support with the synthesized RNA to a sterile, sealable vial.
-
Add 1.0 mL of the AMA solution to the solid support.
-
Seal the vial tightly and place it in a heating block set to 65°C for 10 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected RNA to a new sterile microcentrifuge tube.
-
Evaporate the solution to dryness using a SpeedVac or by lyophilization.
-
The dried RNA pellet is now ready for 2'-hydroxyl deprotection (e.g., using a fluoride reagent for silyl protecting groups) and subsequent purification.[6]
Potassium Carbonate in Methanol Deprotection
This is a milder deprotection method, ideal for RNA containing sensitive modifications or dyes that are not stable to the harsher conditions of AMA treatment.[1] This protocol is often used with "UltraMild" phosphoramidites.[1]
Materials:
-
Synthesized RNA on "UltraMild" compatible solid support.
-
Deprotection solution: 0.05 M potassium carbonate in methanol.[2]
-
Sterile, RNase-free microcentrifuge tubes.
-
Orbital shaker.
-
SpeedVac or lyophilizer.
Procedure:
-
Place the solid support with the synthesized RNA into a sterile microcentrifuge tube.
-
Add 1.0 mL of 0.05 M potassium carbonate in methanol to the support.
-
Seal the tube and place it on an orbital shaker at room temperature for 4 hours.[1]
-
After the incubation, centrifuge the tube briefly to pellet the support material.
-
Transfer the supernatant containing the deprotected RNA to a new sterile tube.
-
Evaporate the solvent to dryness using a SpeedVac or lyophilizer.
-
Proceed with the removal of the 2'-hydroxyl protecting groups and purification.
Acetic Acid Buffer Deprotection for 2'-ACE RNA
Materials:
-
Dried, purified RNA with 2'-ACE protecting groups.
-
Sterile, RNase-free microcentrifuge tubes.
-
Heating block.
-
SpeedVac or lyophilizer.
Procedure:
-
Ensure the pellet is completely dissolved by gentle vortexing.
-
After incubation, freeze the sample and lyophilize or use a SpeedVac to dry the deprotected RNA.
-
The resulting RNA pellet is ready for resuspension in an appropriate RNase-free buffer for your application.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
Validating the Functional Impact of N4-acetylcytidine (ac4C) on RNA: A Comparative Guide to Enzymatic Assays
For researchers, scientists, and drug development professionals, understanding the functional consequences of RNA modifications is paramount. N4-acetylcytidine (ac4C), a conserved RNA modification installed by the enzyme N-acetyltransferase 10 (NAT10), has emerged as a critical regulator of RNA stability and translation. This guide provides a comparative overview of key enzymatic assays used to validate the function of ac4C-modified RNA, complete with experimental data and detailed protocols.
The presence of ac4C in messenger RNA (mRNA) has been shown to enhance its stability and promote more efficient translation into protein.[1][2][3][4] This modification is catalyzed by NAT10, the sole known "writer" enzyme for ac4C in humans, which utilizes acetyl-CoA as a donor.[1][3] Validating the functional impact of this modification is crucial for understanding its role in cellular processes and its potential as a therapeutic target. The following sections detail in vitro and in vivo assays to quantify the effect of ac4C on RNA function.
Comparative Analysis of ac4C Function
To objectively assess the impact of ac4C on RNA function, several key assays are employed. These assays compare the behavior of RNA transcripts with and without the ac4C modification. The primary readouts are the rate of protein production (translation efficiency) and the transcript's lifespan (RNA stability).
| Assay Type | Target Process | Key Comparison Metric | Typical Result for ac4C-modified RNA |
| In Vitro Translation Assay | Protein Synthesis | Fold change in protein yield | Increased protein production |
| RNA Decay Assay | RNA Stability | RNA half-life (t½) | Increased RNA half-life |
| NAT10 In Vitro Acetylation Assay | RNA Modification | Percentage of acetylated RNA | Successful incorporation of acetyl group |
Experimental Workflows
The general workflow for validating the function of ac4C-modified RNA involves several key stages, from the preparation of the RNA substrates to the final data analysis. This process can be tailored depending on the specific assay being performed.
Caption: Workflow for Validating ac4C-Modified RNA Function.
Key Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following protocols provide a framework for conducting the key enzymatic assays to validate ac4C function.
NAT10 In Vitro Acetylation Assay
This assay confirms the ability of recombinant NAT10 to catalyze the transfer of an acetyl group from acetyl-CoA to a specific RNA substrate.
Methodology:
-
Reaction Setup: In a total volume of 100 µL, combine 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP, 0.2 mM acetyl-CoA, 1 µg of the target RNA substrate, and a purified recombinant NAT10 enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
RNA Purification: Purify the RNA from the reaction mixture using a suitable RNA clean-up kit.
-
Analysis: The presence of ac4C can be confirmed by liquid chromatography-mass spectrometry (LC-MS) or by using ac4C-specific antibodies in a dot blot assay.
In Vitro Translation Assay
This assay directly measures the impact of ac4C on the efficiency of protein synthesis from an mRNA template.
Methodology:
-
RNA Preparation: Prepare both unmodified and ac4C-modified reporter mRNAs (e.g., encoding Firefly luciferase) by in vitro transcription. For ac4C-modified mRNA, substitute CTP with N4-acetylcytidine triphosphate (ac4CTP) in the transcription reaction.
-
Reaction Setup: In a microcentrifuge tube, combine rabbit reticulocyte lysate, the prepared mRNA (typically 50-100 ng), and an amino acid mixture.
-
Incubation: Incubate the reaction at 30°C for 60-90 minutes to allow for translation to occur.
-
Quantification: Measure the amount of synthesized protein. For a luciferase reporter, this is done by adding a luciferase substrate and measuring the resulting luminescence with a luminometer.
-
Comparison: Compare the protein yield from the ac4C-modified mRNA to that from the unmodified mRNA to determine the fold change in translation efficiency. Studies have shown that ac4C modification can enhance translation efficiency.[2][5][6]
RNA Stability Assay (In Vitro)
This assay determines the half-life of an RNA transcript, providing a measure of its stability.
Methodology:
-
Transcription Inhibition: Treat cells expressing the target RNA (either endogenously or via transfection with unmodified or ac4C-modified constructs) with a transcription inhibitor such as actinomycin (B1170597) D (typically at 5 µg/mL). This ensures that no new RNA is synthesized.
-
Time-Course Collection: Collect cell samples at various time points after the addition of the inhibitor (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Extraction and Quantification: Extract total RNA from each time point and quantify the amount of the target RNA using quantitative reverse transcription PCR (RT-qPCR).
-
Half-Life Calculation: Plot the percentage of remaining RNA at each time point relative to the 0-hour time point. The time at which 50% of the initial RNA remains is the half-life (t½).
-
Comparison: Compare the calculated half-life of the ac4C-modified RNA to that of the unmodified RNA. Transcripts containing ac4C have been reported to have a longer half-life.[7]
Signaling Pathway and Logical Relationships
The functional consequences of ac4C modification are part of a larger cellular regulatory network. The following diagram illustrates the logical flow from NAT10-mediated acetylation to the ultimate effects on protein expression.
Caption: Functional Cascade of ac4C Modification.
By employing these standardized enzymatic assays and workflows, researchers can robustly validate the functional significance of ac4C modification on specific RNA molecules. This comparative data is invaluable for basic research into gene regulation and for the development of novel RNA-based therapeutics.
References
- 1. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ac4C Enhances the Translation Efficiency of Vegfa mRNA and Mediates Central Sensitization in Spinal Dorsal Horn in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ac4C Enhances the Translation Efficiency of Vegfa mRNA and Mediates Central Sensitization in Spinal Dorsal Horn in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
cross-validation of Ac-rC incorporation by different analytical techniques
A Comparative Guide to the Cross-Validation of Ac-rC Incorporation in RNA
For Researchers, Scientists, and Drug Development Professionals
The post-transcriptional modification of RNA by N4-acetylcytidine (Ac-rC) is a critical regulator of various biological processes, making the accurate detection and quantification of its incorporation essential for research and therapeutic development. This guide provides an objective comparison of key analytical techniques used to validate Ac-rC incorporation, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques for Ac-rC Validation
The validation of Ac-rC incorporation into RNA molecules is paramount for understanding its functional roles and for the quality control of RNA-based therapeutics. A variety of analytical techniques are employed, each with distinct advantages and limitations in terms of sensitivity, quantification, and throughput. This section compares the performance of leading methods: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Next-Generation Sequencing (NGS)-based methods like ac4C-seq, and Nanopore direct RNA sequencing.
Quantitative Performance of Ac-rC Detection Methods
The following table summarizes the key quantitative parameters of different analytical techniques for Ac-rC validation.
| Feature | LC-MS/MS | ac4C-seq | Nanopore Direct RNA Sequencing |
| Principle | Separation and mass analysis of individual nucleosides after RNA hydrolysis. | Chemical reduction of Ac-rC followed by reverse transcription, leading to misincorporation at the modification site, detected by sequencing. | Direct sequencing of native RNA molecules, where modifications cause detectable changes in the electrical current signal. |
| Quantification | Absolute quantification based on stable isotope-labeled internal standards.[1][2] | Relative quantification based on the frequency of C-to-T transitions at specific sites.[3][4] | Stoichiometry can be estimated by analyzing the proportion of reads with altered current signals at a given site.[5] |
| Sensitivity | High sensitivity, capable of detecting picomole to femtomole levels of modified nucleosides.[6][7] | Highly sensitive due to PCR amplification, requiring only nanograms of cellular RNA.[8][9] | Single-molecule sensitivity, but overall sensitivity depends on sequencing depth. |
| Resolution | Provides information on the total amount of Ac-rC in a sample but does not provide sequence context.[7] | Single-nucleotide resolution, pinpointing the exact location of Ac-rC within an RNA sequence.[3][8] | Single-nucleotide resolution, identifying modification sites within the native RNA sequence.[5] |
| Sample Input | Typically requires micrograms of RNA for robust quantification.[6] | Low input requirement, typically in the nanogram range.[9] | Low input, with the potential for single-molecule analysis. |
| Strengths | Gold standard for accurate and absolute quantification of total Ac-rC content.[10] | High-throughput and provides sequence-specific localization of Ac-rC across the transcriptome.[4] | Provides direct evidence of modifications on native RNA without amplification bias and can detect multiple modifications simultaneously.[11] |
| Limitations | Does not provide information on the location of the modification within the RNA sequence.[7] | Provides relative, not absolute, quantification and can be prone to biases from chemical treatment and PCR amplification.[3] | Computational models for identifying specific modifications are still under development, and accuracy can be variable.[12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different studies. This section outlines the key experimental protocols for the analytical techniques discussed.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ac-rC Quantification
LC-MS/MS is considered the gold standard for the accurate quantification of ribonucleoside modifications.[7][10] The workflow involves the complete enzymatic hydrolysis of RNA into its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection.
Experimental Workflow:
Caption: Workflow for Ac-rC quantification by LC-MS/MS.
Protocol:
-
RNA Hydrolysis:
-
Purified RNA is digested to nucleosides using a cocktail of enzymes, typically including nuclease P1, followed by bacterial alkaline phosphatase.[13] This ensures the complete breakdown of the RNA into individual nucleosides.
-
-
Chromatographic Separation:
-
The resulting nucleoside mixture is separated using reversed-phase high-performance liquid chromatography (RPLC).[6] A C18 column is commonly used with a gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry Detection:
-
The eluting nucleosides are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[2] Specific precursor-to-product ion transitions for Ac-rC and an isotopically labeled internal standard are monitored for accurate quantification.
-
ac4C-seq for Transcriptome-Wide Mapping of Ac-rC
ac4C-seq is a chemical-based sequencing method that enables the nucleotide-resolution mapping of Ac-rC across the transcriptome.[3][4] The method relies on the chemical reduction of Ac-rC, which induces misincorporation during reverse transcription.
Experimental Workflow:
Caption: Workflow for ac4C-seq analysis.
Protocol:
-
Chemical Reduction:
-
Total RNA is treated with sodium borohydride (B1222165) (NaBH4) under acidic conditions. This selectively reduces the N4-acetyl group of Ac-rC to form N4-acetyl-3,4,5,6-tetrahydrocytidine.[8]
-
-
Library Preparation:
-
The chemically treated RNA is fragmented, and a 3' adapter is ligated.
-
Reverse transcription is then performed. The reduced Ac-rC base is read as a uridine (B1682114) (U) by the reverse transcriptase, leading to the incorporation of an adenine (B156593) (A) in the cDNA strand.[3]
-
Following reverse transcription, a 5' adapter is ligated, and the resulting cDNA is amplified by PCR to generate a sequencing library.
-
-
Sequencing and Data Analysis:
-
The library is sequenced using a high-throughput sequencing platform.
-
Sequencing reads are aligned to a reference transcriptome. Sites of Ac-rC are identified by looking for C-to-T transitions in the sequencing data.[3]
-
Nanopore Direct RNA Sequencing for Direct Detection of Ac-rC
Nanopore sequencing allows for the direct sequencing of native RNA molecules, offering a powerful tool for the simultaneous detection of canonical bases and their modifications.[11]
Experimental Workflow:
Caption: Workflow for Nanopore direct RNA sequencing.
Protocol:
-
Library Preparation:
-
Poly(A)-selected RNA is typically used as input.
-
A motor protein and sequencing adapter are ligated to the 3' end of the RNA molecules.
-
-
Sequencing:
-
The prepared library is loaded onto a nanopore flow cell. An applied voltage drives the RNA molecules through the nanopores.
-
As the RNA molecule passes through a nanopore, it creates a characteristic disruption in the ionic current. This current is measured in real-time.
-
-
Data Analysis:
-
The raw electrical signal is basecalled to determine the sequence of the RNA.
-
The presence of modified bases like Ac-rC causes a statistically significant deviation in the current signal compared to the signal for the canonical cytosine.
-
Computational models are used to analyze these deviations and identify the location and potential identity of the RNA modifications.[12][14]
-
This guide provides a comparative overview of the primary analytical techniques for the cross-validation of Ac-rC incorporation in RNA. The choice of method will depend on the specific research question, including the need for absolute quantification, sequence-specific localization, or high-throughput screening. For comprehensive validation, a combination of these techniques is often recommended.
References
- 1. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying RNA modifications by mass spectrometry: a novel source of biomarkers in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Dynamic RNA acetylation revealed by quantitative cross-evolutionary mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Ribonucleoside analysis by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. A Comparative Evaluation of Computational Models for RNA modification detection using Nanopore sequencing with RNA004 Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unveiling the Impact of Cytidine Modification on siRNA: A Comparative Guide to Ac-rC Modified vs. Unmodified siRNA
In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the strategic chemical modification of small interfering RNA (siRNA) duplexes is paramount for enhancing their therapeutic potential. Modifications are crucial for improving stability, mitigating off-target effects, and boosting gene silencing potency.[1] This guide provides a comprehensive comparison of the biological activity of siRNA featuring N4-acetyl-2'-O-methylcytidine (Ac-rC), a significant cytidine (B196190) analog, against its unmodified counterpart. Through an objective lens, we will dissect their performance based on experimental data, offering researchers, scientists, and drug development professionals a clear perspective on their respective advantages.
At a Glance: Key Performance Indicators
The decision to employ modified or unmodified siRNA hinges on a careful evaluation of several key performance indicators. The following table summarizes the anticipated impact of Ac-rC modification based on findings from similar cytidine modifications like 5-methylcytosine.
| Feature | Unmodified siRNA | Ac-rC Modified siRNA (projected) | Rationale for Improvement |
| Gene Silencing Efficiency | Variable, susceptible to degradation. | Comparable or potentially enhanced. | Increased stability can lead to sustained silencing activity.[2] |
| Duplex Stability (Tm) | Standard | Increased | C-5 substitutions, such as methyl groups, have been shown to increase the thermal stability of siRNA duplexes.[2] |
| Serum Stability | Low, prone to rapid degradation by nucleases. | Significantly Increased | Modifications, particularly at the 2'-hydroxyl group, protect against serum-derived nucleases.[1][3] |
| Off-Target Effects | Can be significant, especially due to sense strand activity. | Potentially Reduced | Modifications can be strategically placed to reduce sense strand uptake into the RISC complex and minimize seed-region-related off-target effects.[4][5][6] |
The RNAi Pathway and the Influence of Modification
The journey of an siRNA molecule from introduction into the cell to target mRNA degradation is a multi-step process known as the RNA interference (RNAi) pathway. Chemical modifications can influence several stages of this pathway, ultimately impacting the overall gene silencing outcome.
Caption: The RNA interference (RNAi) pathway, highlighting key stages where siRNA modifications can exert their influence.
Deep Dive into Performance Metrics
Enhanced Stability: The First Line of Defense
A major hurdle for the therapeutic application of siRNA is its susceptibility to degradation by nucleases present in serum and within cells.[1] Chemical modifications, such as those at the 2'-position of the ribose sugar, provide a crucial shield against these enzymes. Studies have demonstrated that modifications like 2'-O-methyl (a component of Ac-rC) significantly increase the stability of siRNA in serum.[3] This enhanced stability ensures that a higher concentration of intact siRNA reaches the target cells and is available to engage with the RNAi machinery, potentially leading to a more durable gene silencing effect.
Gene Silencing Potency: A Balancing Act
While increasing stability is a primary goal, it should not come at the cost of reduced silencing activity. The introduction of bulky chemical groups can sometimes interfere with the interaction of the siRNA with the RISC complex. However, studies on similar C-5 pyrimidine (B1678525) modifications, like 5-methylcytosine, have shown that these alterations can be well-tolerated. In some cases, increased duplex stability conferred by such modifications has been correlated with improved gene suppression activity.[2] It is hypothesized that a more stable duplex facilitates efficient loading into the RISC complex.
Mitigating Off-Target Effects: Precision is Key
Experimental Protocols: A Guide to Evaluation
To rigorously compare the biological activity of Ac-rC modified and unmodified siRNA, a series of well-defined experiments are necessary. The following outlines the typical methodologies employed.
siRNA Transfection
-
Objective: To introduce siRNA duplexes into cultured cells.
-
Protocol:
-
Cells (e.g., HeLa, HEK293) are seeded in 24-well plates to achieve 50-70% confluency on the day of transfection.[9]
-
siRNA duplexes (both modified and unmodified) are diluted in a serum-free medium.[9]
-
A transfection reagent (e.g., a lipid-based formulation) is separately diluted in a serum-free medium.[9]
-
The diluted siRNA and transfection reagent are combined and incubated at room temperature to allow for complex formation.
-
The transfection complexes are added to the cells, and the cells are incubated for a specified period (e.g., 24-72 hours) before analysis.[10]
-
Gene Silencing Efficiency Assessment (Quantitative Real-Time PCR)
-
Objective: To quantify the reduction in target mRNA levels.
-
Protocol:
-
Total RNA is extracted from transfected cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative PCR (qPCR) is carried out using primers specific for the target gene and a reference (housekeeping) gene.
-
The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression in siRNA-treated cells to that in control (e.g., mock-transfected or non-targeting siRNA-treated) cells.[11]
-
Serum Stability Assay
-
Objective: To assess the resistance of siRNA to degradation in serum.
-
Protocol:
-
siRNA duplexes are incubated in human or bovine serum at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, an aliquot of the reaction is taken, and the degradation process is stopped (e.g., by adding a dissociation buffer and flash-freezing).
-
The integrity of the siRNA is analyzed by polyacrylamide gel electrophoresis (PAGE) and visualized by staining (e.g., with SYBR Gold). The percentage of intact siRNA at each time point is quantified.
-
Experimental Workflow: From Design to Data
The process of comparing modified and unmodified siRNA follows a logical and systematic workflow to ensure reliable and reproducible results.
Caption: A typical experimental workflow for comparing the biological activity of modified and unmodified siRNA.
Conclusion
References
- 1. Analysis and Application of Chemical Modification Strategies for Small Nucleic Acid Drugs [synapse.patsnap.com]
- 2. RNA major groove modifications improve siRNA stability and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural variations and stabilising modifications of synthetic siRNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elimination of Off-Target Effect by Chemical Modification of 5'-End of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. news-medical.net [news-medical.net]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Comparison of partially and fully chemically-modified siRNA in conjugate-mediated delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative gene-silencing efficiencies of small interfering RNAs targeting sense and antisense transcripts from the same genetic locus - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of N4-acetylcytidine (Ac-rC) on RNA Secondary Structures: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ac-rC's Influence on RNA Duplexes, Hairpins, and Internal Loops with Supporting Experimental Data.
N4-acetylcytidine (Ac-rC) is a post-transcriptional RNA modification that plays a crucial role in gene expression and cellular function by influencing RNA stability, structure, and translation efficiency.[1][2] This guide provides a comparative analysis of the effects of Ac-rC on different RNA secondary structures, supported by experimental data, to aid researchers in understanding its functional implications.
Quantitative Analysis of Ac-rC's Thermodynamic Effects
The presence of Ac-rC within an RNA secondary structure can significantly impact its thermodynamic stability. This is often quantified by measuring the change in melting temperature (Tm), the temperature at which half of the RNA molecules are in their double-stranded form and half are in their single-stranded form.
| RNA Secondary Structure | Sequence Context | Modification | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C | Reference |
| Duplex (from human 18S rRNA helix 45) | 5'-GGCGC(ac4C)CGGC-3' 3'-CCGCGGGCCG-5' | Ac-rC at C6 | 73.8 ± 0.2 | +2.7 | [3] |
| 5'-GGCGCCCGGC-3' 3'-CCGCGGGCCG-5' | Unmodified | 71.1 ± 0.1 | - | [3] | |
| Hairpin (from human tRNA-Ser D-arm) | 5'-GGC(ac4C)G(GAA)CGCC-3' | Ac-rC at C3 | 77.2 ± 0.2 | +1.9 | [3] |
| 5'-GGC CG(GAA)CGCC-3' | Unmodified | 75.3 ± 0.1 | - | [3] | |
| Internal Loop (Hypothetical) | N/A | Ac-rC | Data not available | N/A | |
| N/A | Unmodified | N/A | N/A |
Note: The data for the internal loop is marked as not available, as specific studies on the thermodynamic effect of Ac-rC within internal loops were not found in the reviewed literature. Research on the stability of various internal loops, such as 3x3 internal loops, provides a framework for how such studies could be conducted.[4][5]
Comparative Performance of Ac-rC Across Secondary Structures
RNA Duplexes:
Experimental data demonstrates that a single Ac-rC modification within an RNA duplex significantly increases its thermal stability.[3] In the context of helix 45 of human 18S rRNA, the presence of Ac-rC led to a 2.7°C increase in the melting temperature.[3] This stabilizing effect is attributed to the acetyl group of Ac-rC enhancing Watson-Crick base-pairing with guanosine.[6] The acetyl group's orientation facilitates an intramolecular interaction that makes the N4 hydrogen more available for hydrogen bonding.[6]
Hairpin Loops:
Similar to its effect on duplexes, Ac-rC also confers increased stability to hairpin structures. In a synthetic RNA hairpin corresponding to the D-arm of human tRNA-Ser, the introduction of Ac-rC resulted in a 1.9°C increase in Tm.[3] This suggests that Ac-rC plays a role in maintaining the structural integrity of complex RNA folds, such as those found in tRNAs, which is crucial for their function in translation.[1]
Internal Loops:
Currently, there is a lack of direct experimental data on the thermodynamic consequences of Ac-rC within internal loops. Internal loops are known to be important for RNA folding and function, often creating flexible sites for protein recognition or catalytic activity.[4][5] Given Ac-rC's ability to stabilize base pairing, it can be hypothesized that its presence within or adjacent to an internal loop could modulate the loop's size and flexibility, thereby influencing tertiary interactions and protein binding. Further research is needed to experimentally validate these hypotheses.
Experimental Protocols
Thermal Denaturation of RNA via UV-Vis Spectroscopy
This protocol outlines the steps to determine the melting temperature (Tm) of an RNA oligonucleotide.
1. RNA Sample Preparation:
-
Synthesize or commercially obtain the RNA oligonucleotides of interest (both modified with Ac-rC and unmodified controls).
-
Purify the oligonucleotides using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantify the concentration of the RNA samples using UV-Vis spectrophotometry at 260 nm.
2. Annealing the RNA:
-
For duplex formation, mix equimolar amounts of the complementary RNA strands.
-
Dilute the RNA sample (for duplexes or hairpins) to the desired concentration (e.g., 2 µM) in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).[7]
-
Heat the RNA solution to 85-95°C for 5-10 minutes to ensure complete denaturation.[7][8]
-
Slowly cool the solution to room temperature (e.g., at a rate of 1.0 °C/min) to allow for proper annealing.[7]
3. UV Melting Curve Acquisition:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Place the annealed RNA sample in a quartz cuvette.
-
Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 1.0 °C/min) from a starting temperature (e.g., 15°C) to a final temperature where the RNA is fully denatured (e.g., 95°C).[7]
4. Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to obtain the melting curve.
-
The melting temperature (Tm) is determined as the temperature at which the absorbance is halfway between the minimum (fully folded) and maximum (fully unfolded) values. This can be precisely calculated by finding the peak of the first derivative of the melting curve.
-
Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be derived from the shape of the melting curve using specialized software.
Mapping Ac-rC in RNA
Several methods can be employed to identify the location of Ac-rC within an RNA molecule.
1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Digest the RNA of interest into smaller fragments using specific RNases.
-
Separate the resulting oligonucleotides using liquid chromatography.
-
Analyze the fragments by mass spectrometry to identify those containing the Ac-rC modification based on its specific mass.
2. Ac-rC-specific Antibody-based Methods (e.g., acRIP-seq):
-
Use an antibody that specifically recognizes Ac-rC to immunoprecipitate RNA fragments containing the modification.
-
Sequence the enriched RNA fragments to map the locations of Ac-rC across the transcriptome.
3. Chemical Methods:
-
Develop chemical reagents that selectively react with Ac-rC, leading to a modification that can be detected during reverse transcription (e.g., a mutation or a stop). This allows for single-base resolution mapping.
Visualizing the Landscape of Ac-rC in RNA Biology
The following diagrams illustrate key pathways and workflows related to the study of Ac-rC.
References
- 1. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting thermodynamic stabilities of RNA 3 x 3 internal loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NAT10 N-acetyltransferase 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upstream Flanking Sequence Assists Folding of an RNA Thermometer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Cytidine Phosphoramidites in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the choice of phosphoramidite (B1245037) building blocks is critical to the successful synthesis of high-quality oligonucleotides. This guide provides a comparative analysis of commonly used cytidine (B196190) phosphoramidites, focusing on the impact of different N4-exocyclic amine protecting groups on synthesis outcomes. We present a summary of available data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate reagents for your research needs.
The efficiency of oligonucleotide synthesis is paramount for applications ranging from basic research to the development of therapeutic agents. The phosphoramidite chemistry, the gold standard for DNA and RNA synthesis, relies on the sequential coupling of monomeric phosphoramidite building blocks to a growing oligonucleotide chain on a solid support. The choice of protecting groups on the nucleobases is a key determinant of the overall success of the synthesis, influencing coupling efficiency, the need for specific deprotection conditions, and the purity of the final product.
This guide focuses on the comparative outcomes of different cytidine phosphoramidites, with a particular emphasis on the two most common N4-protecting groups: benzoyl (Bz) and acetyl (Ac).
Performance Comparison of Cytidine Phosphoramidites
The selection of a cytidine phosphoramidite primarily revolves around the choice of the protecting group for the exocyclic amine (N4). This choice has significant implications for the deprotection strategy and the potential for side reactions. While achieving high coupling efficiency (typically >99%) is standard for most commercially available phosphoramidites, the protecting group's lability and reactivity with deprotection reagents are critical differentiating factors.
Below is a summary of the key characteristics and performance metrics of cytidine phosphoramidites with N4-benzoyl (Bz-dC) and N4-acetyl (Ac-dC) protecting groups.
| Performance Metric | N4-benzoyl-dC (Bz-dC) | N4-acetyl-dC (Ac-dC) | Key Considerations |
| Coupling Efficiency | Typically >99% | Typically >99% | Both phosphoramidites generally exhibit high coupling efficiencies under standard synthesis conditions. |
| Deprotection Conditions | Requires harsher/longer basic treatment (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures for several hours). | Compatible with milder and faster deprotection conditions (e.g., aqueous methylamine (B109427)/ammonium hydroxide mixture (AMA) at 65°C for 10 minutes).[1] | Ac-dC allows for significantly reduced deprotection times, which is advantageous for high-throughput synthesis and for oligonucleotides containing base-labile modifications. |
| Side Reactions (Transamination) | Prone to transamination with certain amine-based deprotection reagents (e.g., ethylene (B1197577) diamine, aqueous methylamine).[1][2] | Hydrolyzes rapidly, preventing the competing transamination reaction.[1] | Transamination is a significant side reaction where the protecting group is replaced by the amine from the deprotection solution, leading to a modified and potentially inactive oligonucleotide. |
| Compatibility with Modified Oligonucleotides | The harsh deprotection conditions required may not be suitable for oligonucleotides containing sensitive modifications. | The milder deprotection conditions make it the preferred choice for the synthesis of oligonucleotides with base-labile modifications. | The use of Ac-dC is crucial for preserving the integrity of many modified nucleobases. |
Quantitative Data on Side Reactions:
A significant advantage of the acetyl protecting group over the benzoyl group is the prevention of transamination during deprotection with amine-based reagents. The following table summarizes the observed levels of this side reaction.
| Deprotection Reagent | N4-benzoyl-dC | N4-acetyl-dC |
| Ethylene Diamine | ~16% Transamination[1] | Undetectable Transamination[1] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the evaluation of cytidine phosphoramidite performance.
Standard Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in one cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).
-
Procedure: The 5'-O-Dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treating with the deblocking solution. The column is then washed extensively with anhydrous acetonitrile (B52724) to remove the acid and the liberated DMT cation. The orange color of the DMT cation can be used for spectrophotometric monitoring of the coupling efficiency of the previous cycle.
-
-
Coupling:
-
Reagents:
-
Cytidine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the support-bound oligonucleotide chain. The reaction is typically allowed to proceed for a few minutes.
-
-
Capping:
-
Reagents:
-
Capping Reagent A (e.g., Acetic anhydride/Lutidine/THF).
-
Capping Reagent B (e.g., N-Methylimidazole/THF).
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents them from reacting in subsequent coupling cycles, thus minimizing the formation of deletion mutants (n-1 oligomers).
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite (B83602) triester linkage formed during the coupling step is oxidized to a stable phosphate (B84403) triester by the iodine solution.
-
These four steps are repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.
Oligonucleotide Cleavage and Deprotection
For N4-benzoyl-dC containing oligonucleotides (Standard Deprotection):
-
The solid support is treated with concentrated ammonium hydroxide at 55°C for 8-16 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphates (cyanoethyl) and the nucleobases.
For N4-acetyl-dC containing oligonucleotides (Fast Deprotection):
-
The solid support is treated with a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) at 65°C for 10-15 minutes.[1] This single step accomplishes cleavage and complete deprotection.
Analysis of Oligonucleotide Purity
The purity of the synthesized oligonucleotide is typically assessed by High-Performance Liquid Chromatography (HPLC) and/or Mass Spectrometry.
-
HPLC: Reversed-phase or ion-exchange HPLC can be used to separate the full-length product from shorter failure sequences (e.g., n-1, n-2) and from oligonucleotides containing modifications resulting from side reactions.
-
Mass Spectrometry: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final product, verifying that the correct sequence has been synthesized and that no unexpected modifications are present.
Visualizations
Experimental Workflow for Oligonucleotide Synthesis
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Logical Relationship of Protecting Group Choice to Deprotection and Purity
Caption: Impact of cytidine protecting group on deprotection and product purity.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Ac-rC Phosphoramidite Disposal
For researchers and professionals in drug development, the integrity of synthesis and the safety of laboratory personnel are paramount. Ac-rC phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis, requires meticulous handling and disposal due to its reactivity, particularly its sensitivity to moisture.[1] Adherence to proper disposal protocols is essential not only for regulatory compliance but also for maintaining a safe and efficient laboratory environment. This guide provides a step-by-step operational plan for the safe disposal of Ac-rC phosphoramidite waste.
Core Principles of Phosphoramidite Disposal
The primary degradation pathway for phosphoramidites is hydrolysis, which renders the molecule inactive for its intended use in synthesis.[1] This reactivity, however, can be leveraged for its safe disposal. The recommended procedure for similar organophosphorus compounds, such as phosphoropiperididates, involves a two-stage chemical degradation process: acid-catalyzed hydrolysis followed by neutralization.[2] This approach ensures the breakdown of the reactive phosphoramidite moiety before the waste is collected for final disposal.
All waste handling and disposal procedures must be conducted in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3]
**Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines a chemical inactivation procedure for waste containing this compound. This should be performed prior to collection by your institution's hazardous waste program.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused solutions, contaminated solvents (like anhydrous acetonitrile), and rinsates from empty vials, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix phosphoramidite waste with other chemical waste streams like acids, bases, or halogenated solvents until after the inactivation procedure.[3]
2. Chemical Inactivation: Hydrolysis
-
In a designated reaction vessel within a fume hood, cautiously add a 1 M solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the phosphoramidite waste.[2]
-
The acid catalyzes the hydrolysis of the P-N bond, breaking down the reactive phosphoramidite.[2]
-
Allow the reaction to proceed for a minimum of 24 hours to ensure complete degradation.[2]
3. Neutralization:
-
After the 24-hour hydrolysis period, the resulting solution will be acidic.
-
Slowly add a 1 M solution of a strong base, such as sodium hydroxide (B78521) (NaOH), to the acidic waste.[2]
-
Continuously monitor the pH of the solution using pH indicator strips or a calibrated pH meter.
-
Continue adding the base until the pH of the solution is within a neutral range of 6.0 to 8.0.[2]
4. Final Disposal:
-
Transfer the neutralized solution to a designated hazardous waste container.[2]
-
Label the container clearly with its contents (e.g., "Neutralized this compound Waste").
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][4]
Disposal of Empty Containers: Empty this compound vials are also considered hazardous waste. They must be triple-rinsed with a suitable solvent, and this rinsate must be collected and treated as hazardous waste via the chemical inactivation protocol above.[3]
Quantitative Parameters for Chemical Inactivation
The following table summarizes key quantitative parameters for the recommended chemical inactivation procedure, based on guidelines for similar compounds.[2]
| Parameter | Value | Rationale |
| Acid Concentration for Hydrolysis | 1 M | A strong acid like HCl or H₂SO₄ is recommended. |
| Reaction Time for Hydrolysis | Min. 24 hours | To ensure complete degradation of the phosphoramidite. |
| Base Concentration for Neutralization | 1 M | A strong base like NaOH is effective for neutralization. |
| Final pH of Waste Solution | 6.0 - 8.0 | A neutral pH is targeted for safe handling and disposal. |
Experimental Workflow and Decision-Making
The following diagrams illustrate the procedural flow for the proper disposal of this compound waste, from initial handling to final disposal.
References
Essential Safety and Operational Guide for Handling Ac-rC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Ac-rC Phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis. Adherence to these protocols is essential for ensuring laboratory safety, maintaining reagent integrity, and achieving successful experimental outcomes. This document outlines personal protective equipment (PPE), procedural guidelines for handling and reconstitution, and plans for storage and disposal.
Immediate Safety and Handling
Ac-rC Phosphoramidite is a moisture-sensitive and reactive compound that requires careful handling in a controlled laboratory environment. The primary hazards are related to its reactivity and the potential for inhalation of the powder or contact with skin and eyes.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure when handling this compound.[1] All PPE should be inspected prior to use.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Face Shield | Recommended when there is a splash hazard.[1] | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile) are required.[1] |
| Laboratory Coat | A standard laboratory coat must be worn at all times.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | Required if ventilation is inadequate or if dust is generated. An N95 or P1 type dust mask is suitable.[1] |
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This information is critical for safe handling and for ensuring the reagent's stability.
| Property | Value |
| Molecular Formula | C₄₇H₆₄N₅O₉PSi |
| Molecular Weight | 902.1 g/mol |
| Appearance | White to pale yellow powder |
| Purity (HPLC) | ≥98.0% |
| Purity (³¹P NMR) | ≥98.0% |
| Solubility | Soluble in anhydrous acetonitrile (B52724). |
| Storage Temperature | -20°C.[1] |
| Moisture Sensitivity | Highly sensitive to moisture; hydrolysis can occur, rendering the reagent inactive for synthesis.[2] |
Operational Plan: Handling, Reconstitution, and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
General Handling Precautions
-
Work in a well-ventilated area, preferably in a fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation and inhalation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Phosphoramidites are sensitive to moisture and should be handled under anhydrous and inert conditions (e.g., under argon or dry nitrogen).[2]
Reconstitution Protocol for Oligonucleotide Synthesis
This protocol provides a step-by-step guide for the reconstitution of this compound for use in an automated oligonucleotide synthesizer.
Materials:
-
This compound
-
Anhydrous acetonitrile (ACN), synthesis grade (<30 ppm water)
-
Syringe and needle
-
Septum-sealed vial compatible with the synthesizer
-
Inert gas (argon or dry nitrogen)
-
Activated molecular sieves (3 Å)
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.[2]
-
Inert Atmosphere: Conduct all subsequent steps under a dry, inert atmosphere (e.g., in a glove box or under a gentle stream of argon).
-
Solvent Preparation: Use only anhydrous acetonitrile. For enhanced dryness, consider pre-treating the solvent with activated molecular sieves for at least 24 hours before use.
-
Dissolution:
-
Carefully open the vial of this compound.
-
Using a syringe, add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration. A common concentration for oligonucleotide synthesis is 0.067 M. For example, to prepare a 0.067 M solution from a 100 µmol vial, add 1.50 mL of anhydrous acetonitrile.
-
Gently swirl the vial to ensure complete dissolution. Do not vortex.
-
-
Moisture Scavenging: Add a small amount of activated molecular sieves to the bottom of the vial containing the dissolved phosphoramidite to scavenge any residual moisture.[2]
-
Transfer: If necessary, transfer the solution to the synthesizer-compatible vial using a syringe under an inert atmosphere.
-
Storage of Solution: Tightly seal the vial and store it in a freezer at -20°C under an inert atmosphere.[2] It is recommended to use the solution as soon as possible and to avoid repeated warming and cooling cycles.
Storage of Solid and Dissolved this compound
-
Solid: Store the solid phosphoramidite in a tightly sealed vial at -20°C in a freezer.[1][2] The vial should contain an inert atmosphere.
-
Solution: Store the dissolved phosphoramidite in anhydrous acetonitrile in a tightly sealed, septum-capped vial at -20°C.[2] The presence of molecular sieves is recommended.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential for environmental safety and regulatory compliance.
-
Waste Collection: All surplus and non-recyclable solutions, as well as solid waste contaminated with this compound, must be collected in a clearly labeled, sealed, and chemically compatible container for hazardous waste.[1]
-
Empty Containers: Empty vials that contained this compound should be triple rinsed with a suitable solvent (e.g., acetonitrile). The first rinse must be collected and disposed of as hazardous chemical waste. Subsequent rinses can be managed according to institutional guidelines.
-
Deactivation: While specific deactivation protocols are not widely published, it is a best practice to consult with your institution's Environmental Health and Safety (EHS) department for guidance on quenching or neutralizing reactive chemical waste before disposal.
-
Final Disposal: The collected hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company.[1] Do not dispose of this compound or its solutions down the drain or in the regular trash.[1]
Always adhere to your institution's specific chemical hygiene plan and waste disposal procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
